molecular formula C34H72N12O14 B15573352 Ciraparantag Acetate CAS No. 1565823-56-4

Ciraparantag Acetate

Cat. No.: B15573352
CAS No.: 1565823-56-4
M. Wt: 873.0 g/mol
InChI Key: WUFUANOMVSQJHE-DCHRMDIPSA-N
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Description

Ciraparantag Acetate is a useful research compound. Its molecular formula is C34H72N12O14 and its molecular weight is 873.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1565823-56-4

Molecular Formula

C34H72N12O14

Molecular Weight

873.0 g/mol

IUPAC Name

acetic acid;(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C22H48N12O2.6C2H4O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;6*1-2(3)4/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);6*1H3,(H,3,4)/t17-,18-;;;;;;/m0....../s1

InChI Key

WUFUANOMVSQJHE-DCHRMDIPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Binding Sites of Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciraparantag (B606701) Acetate (B1210297), also known as aripazine and PER977, is a novel anticoagulant reversal agent with a broad spectrum of activity. This document provides a comprehensive technical overview of its molecular structure, binding sites, and the experimental methodologies used to characterize its interactions. Ciraparantag Acetate functions through a mechanism of non-covalent binding, primarily involving charge-charge interactions and hydrogen bonding, to neutralize the effects of various anticoagulants, including heparins and direct oral anticoagulants (DOACs). While specific quantitative binding affinities such as dissociation constants (Kd) are not extensively reported in publicly available literature, this guide synthesizes the existing data to elucidate its mechanism of action.

Molecular Structure of this compound

Ciraparantag is a synthetic, cationic molecule specifically designed to bind to and neutralize anticoagulant drugs.[1][2] The active moiety, ciraparantag, is formulated as an acetate salt.

Chemical and Physical Properties:

PropertyValueReference
Systematic Name N1,N1'-(PIPERAZINE-1,4-DIYLBIS(PROPANE-1,3-DIYL))BIS-L-ARGININAMIDEUSAN
Other Names Aripazine, PER977[1]
Molecular Formula (Active Moiety) C22H48N12O2[3][4]
Molecular Weight (Active Moiety) 512.7 g/mol [4]
Formulation Acetate Salt (C22H48N12O2 · xC2H4O2)[5]

The core structure of ciraparantag consists of two L-argininamide units, which are responsible for its cationic nature at physiological pH due to the guanidinium (B1211019) groups. These are linked by a piperazine-containing aliphatic chain, providing flexibility and appropriate spacing for interaction with its target molecules.

Binding Sites and Mechanism of Action

This compound acts as a reversal agent by directly binding to anticoagulant molecules, thereby preventing them from interacting with their endogenous targets in the coagulation cascade.[1][2] This binding is non-covalent and is primarily driven by electrostatic interactions and hydrogen bonding.[1][2]

Target Anticoagulants:

  • Heparins:

    • Unfractionated Heparin (UFH)[1]

    • Low-Molecular-Weight Heparin (LMWH)[1]

  • Direct Oral Anticoagulants (DOACs):

    • Factor Xa Inhibitors: Apixaban, Rivaroxaban, Edoxaban[1]

    • Direct Thrombin Inhibitors: Dabigatran[1]

The cationic nature of the L-argininamide moieties of ciraparantag is crucial for its interaction with the anionic sulfate (B86663) groups of heparins. For DOACs, the binding is also thought to involve a combination of charge-charge interactions and hydrogen bonding with various functional groups on the anticoagulant molecules.[1] Importantly, studies have shown that ciraparantag does not bind to coagulation factors or other plasma proteins, highlighting its specificity for the anticoagulant drugs themselves.[1]

Binding Affinity Data

Direct quantitative binding affinities such as dissociation constants (Kd) or inhibition constants (Ki) for the interaction of this compound with its target anticoagulants are not widely available in the published literature. However, semi-quantitative data from heparin affinity chromatography provides evidence of a strong ionic interaction.

Table 1: Elution of Ciraparantag from a Heparin Affinity Column

Elution Condition (NaCl Concentration)Elution Time of Ciraparantag (minutes)Elution Time of Acetate Control (minutes)
0.55 M7.102.47
0.65 MNot specifiedNot specified
0.75 M4.39Not specified

Data sourced from a study demonstrating the ionic nature of the interaction. A longer elution time at a given salt concentration indicates a stronger binding affinity.

Experimental Protocols

The binding of this compound to anticoagulants has been primarily investigated using dynamic light scattering (DLS) and heparin affinity chromatography.

Dynamic Light Scattering (DLS)

Objective: To demonstrate a physical association between ciraparantag and anticoagulant molecules in solution.

Methodology:

  • Sample Preparation: Solutions of this compound and the target anticoagulant (e.g., UFH, LMWH, or a DOAC) are prepared separately in a suitable aqueous buffer at physiological pH.

  • Instrumentation: A dynamic light scattering instrument is used to measure the hydrodynamic radius of the molecules in solution.

  • Measurement:

    • The DLS profile of this compound alone is measured to establish a baseline particle size distribution.

    • The DLS profile of the anticoagulant alone is also measured.

    • This compound and the anticoagulant are mixed, and the DLS profile of the mixture is recorded.

  • Data Analysis: An increase in the apparent particle size (hydrodynamic radius) in the mixture compared to the individual components indicates a physical association or binding between ciraparantag and the anticoagulant.[1]

Heparin Affinity Chromatography

Objective: To characterize the ionic nature of the binding between ciraparantag and heparin.

Methodology:

  • Column Preparation: A chromatography column is packed with a heparin-conjugated stationary phase. The column is equilibrated with a low-salt buffer.

  • Sample Loading: A solution of this compound is loaded onto the heparin affinity column.

  • Elution: The column is washed with the equilibration buffer to remove any non-specifically bound molecules. Subsequently, a salt gradient (e.g., increasing concentrations of NaCl) is applied to elute the bound ciraparantag.

  • Detection: The eluate is monitored by UV absorbance to detect the elution of ciraparantag.

  • Data Analysis: The salt concentration required to elute ciraparantag from the column provides a measure of the strength of the ionic interaction. A higher salt concentration is needed to disrupt stronger ionic bonds.[1]

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Ciraparantag_Mechanism cluster_Coagulation Coagulation Cascade cluster_Intervention Therapeutic Intervention Coagulation_Factors Coagulation Factors (e.g., Factor Xa, Thrombin) Thrombosis Thrombosis Coagulation_Factors->Thrombosis Promotes Anticoagulant Anticoagulant (e.g., Heparin, DOACs) Anticoagulant->Coagulation_Factors Inhibits Bleeding Bleeding Anticoagulant->Bleeding Increases Risk of Inactive_Complex Inactive Anticoagulant-Ciraparantag Complex Ciraparantag This compound Ciraparantag->Anticoagulant Binds to (Non-covalent) Inactive_Complex->Coagulation_Factors Restores Activity

Caption: Mechanism of action of this compound in reversing anticoagulation.

Experimental Workflow for DLS Analysis

DLS_Workflow A Prepare Solutions: 1. This compound 2. Anticoagulant B Measure Baseline DLS of Individual Components A->B C Mix Ciraparantag and Anticoagulant A->C E Analyze Data: Compare Hydrodynamic Radii B->E D Measure DLS of Mixture C->D D->E F Conclusion: Increased size indicates binding E->F

Caption: Workflow for assessing Ciraparantag-anticoagulant binding via DLS.

Logical Relationship in Heparin Affinity Chromatography

Chromatography_Logic cluster_column Heparin Affinity Column Ciraparantag Ciraparantag Binding Ionic Binding Ciraparantag->Binding Heparin Immobilized Heparin Heparin->Binding Elution Elution of Ciraparantag Binding->Elution Salt Increasing Salt Concentration (Eluent) Salt->Binding Disrupts Conclusion Higher salt concentration for elution implies stronger binding Elution->Conclusion

Caption: Principle of Ciraparantag-heparin interaction in affinity chromatography.

References

Preclinical Efficacy of Ciraparantag Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciraparantag (B606701) acetate (B1210297) (PER977) is a novel, small, synthetic, water-soluble cationic molecule under development as a broad-spectrum reversal agent for a variety of anticoagulants. Preclinical evidence robustly supports its efficacy in reversing the effects of direct oral anticoagulants (DOACs), including Factor Xa (FXa) inhibitors (edoxaban, apixaban, rivaroxaban) and direct thrombin inhibitors (dabigatran), as well as unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH). In established animal models of bleeding, ciraparantag has demonstrated a rapid, dose-dependent reduction in blood loss, restoring hemostasis to baseline levels. Its mechanism of action involves direct, non-covalent binding to anticoagulant molecules through charge-charge interactions, thereby neutralizing their activity. This technical guide provides a comprehensive overview of the key preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental application.

Mechanism of Action

Ciraparantag is designed to bind directly to various anticoagulant drugs via non-covalent hydrogen bonding and charge-charge interactions.[1][2] This binding sequesters the anticoagulant, preventing it from interacting with its target coagulation factor (e.g., Factor Xa or thrombin).[3] This allows for the rapid re-establishment of normal coagulation.[2] Dynamic light scattering experiments have confirmed the physical association between ciraparantag and DOACs, as well as heparins.[4][5] Notably, ciraparantag does not appear to bind to coagulation factors or other plasma proteins, suggesting a targeted action with a low risk of off-target effects.[3][4]

Ciraparantag Mechanism of Action cluster_anticoagulation Anticoagulated State cluster_reversal Reversal with Ciraparantag Anticoagulant Anticoagulant (e.g., FXa Inhibitor) CoagFactor Coagulation Factor (e.g., Factor Xa) Anticoagulant->CoagFactor Binding & Inhibition NeutralizedComplex Neutralized Anticoagulant Anticoagulant->NeutralizedComplex InactiveComplex Inactive Complex CoagFactor->InactiveComplex RestoredCoagFactor Restored Coagulation Factor Activity ThrombinGen Thrombin Generation (Blocked) InactiveComplex->ThrombinGen Ciraparantag Ciraparantag Ciraparantag->Anticoagulant Direct Binding NormalThrombinGen Normal Thrombin Generation RestoredCoagFactor->NormalThrombinGen

Figure 1: Mechanism of action of Ciraparantag.

Preclinical Efficacy Data

The efficacy of ciraparantag has been demonstrated in various preclinical models, most notably the rat tail transection and liver laceration models. These studies have consistently shown a significant, dose-dependent reversal of anticoagulant-induced bleeding.

Rat Tail Transection Model

This model is a standard method for evaluating hemostatic agents. In these experiments, rats are anticoagulated, and then a standardized injury is made to the tail. The amount of blood loss is measured over a set period.

Table 1: Reversal of Anticoagulant-Induced Bleeding in Rat Tail Transection Model

Anticoagulant (Dose)Ciraparantag Dose (IV)Mean Blood Loss (g)% Reduction in Bleeding vs. ControlReference
Edoxaban (B1671109) (10 mg/kg, oral)Saline (Control)~1.8-[4]
1.25 mg/kg~1.7~6%[4]
2.5 mg/kg~1.6~11%[4]
5 mg/kg~0.4~78%[4]
10 mg/kg~0.3~83%[4]
Apixaban (3.125 mg/kg, oral)Saline (Control)>1.5-[4]
12.5 mg/kg<0.2>87%[4]
Rivaroxaban (5 mg/kg, oral)Saline (Control)~2.0-[4]
12.5 mg/kg<0.5>75%[4]
Dabigatran (37.5 mg/kg, oral)Saline (Control)~1.4-[4]
31.25 mg/kg~0.2~86%[4]
Unfractionated Heparin (UFH) (1 mg/kg, IV)Saline (Control)~1.2-[4]
20 mg/kg~0.3~75%[4]
Enoxaparin (10 mg/kg, IV)Saline (Control)~1.5-[4]
30 mg/kg~0.2~87%[4]

Note: Blood loss values are approximated from graphical data presented in the cited reference.

Rat Liver Laceration Model

This model simulates internal organ bleeding. A standardized laceration is made to the liver of an anticoagulated rat, and bleeding time or blood loss is measured.

Table 2: Reversal of Edoxaban-Induced Bleeding in Rat Liver Laceration Model

TreatmentBleeding Time (minutes)Reference
Edoxaban (oral) + SalineSignificantly increased[6]
Edoxaban (oral) + Ciraparantag (IV)Returned to baseline[6]

Note: Specific quantitative data for bleeding time was not available in the abstract; the study demonstrated a significant increase with edoxaban and a return to baseline with ciraparantag.

Experimental Protocols

Rat Tail Transection Bleeding Model

The following is a generalized protocol synthesized from the available preclinical literature.[4][6]

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Anticoagulation:

    • For oral anticoagulants (e.g., edoxaban, apixaban, rivaroxaban, dabigatran), the drug is administered via oral gavage. A period of time (e.g., 75 minutes for edoxaban) is allowed for the anticoagulant to reach peak plasma concentration.[6]

    • For intravenous anticoagulants (e.g., UFH, enoxaparin), the drug is administered via a catheterized vein (e.g., jugular vein).

  • Anesthesia: Rats are anesthetized for the duration of the procedure.

  • Tail Transection: The distal 2 mm of the tail is transected using a standardized blade.[6]

  • Ciraparantag Administration:

    • Prophylactic Model: Ciraparantag or saline placebo is administered intravenously (e.g., via jugular vein) a short time before the tail transection.[4]

    • Rescue Model: Ciraparantag or saline placebo is administered intravenously immediately after the tail transection to simulate a real-world bleeding scenario.[6]

  • Blood Collection: Blood is collected from the transected tail for a defined period (e.g., 15 minutes, collected in two 7.5-minute intervals) onto a pre-weighed collection device (e.g., filter paper or tube).[6]

  • Quantification of Blood Loss: The amount of blood loss is determined by the change in weight of the collection device.

Rat_Tail_Transection_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_data Data Collection & Analysis Anticoagulation Anticoagulant Administration (Oral or IV) Anesthesia Anesthesia Anticoagulation->Anesthesia TailTransection Tail Transection (Distal 2mm) Anesthesia->TailTransection CiraparantagAdmin Ciraparantag/Placebo Administration (IV) TailTransection->CiraparantagAdmin Immediately After (Rescue Model) BloodCollection Blood Collection (e.g., 15 minutes) CiraparantagAdmin->BloodCollection Quantification Quantify Blood Loss (Weight Change) BloodCollection->Quantification

Figure 2: Experimental workflow for the rat tail transection model.
Rat Liver Laceration Model

Details for this model are less explicitly defined in the available literature but can be generally outlined as follows.[6]

  • Animal Model and Anticoagulation: Similar to the tail transection model.

  • Surgical Preparation: A midline laparotomy is performed to expose the liver.

  • Liver Laceration: A standardized, calibrated cut is made to one of the liver lobes (e.g., the medial lobe).[6]

  • Ciraparantag Administration: Ciraparantag or saline placebo is administered intravenously.

  • Data Collection: Bleeding time is measured to the nearest 15 seconds.[6] This is the primary endpoint, though blood loss could also be quantified.

Conclusion

The preclinical data for ciraparantag acetate provide compelling evidence of its potential as a rapid and effective broad-spectrum anticoagulant reversal agent. In multiple validated animal models, ciraparantag has demonstrated the ability to significantly reduce bleeding associated with a wide range of anticoagulants, including DOACs and heparins. Its direct binding mechanism of action suggests a favorable safety profile with a low likelihood of off-target effects. The quantitative data and detailed experimental protocols presented in this guide underscore the robust foundation of preclinical research supporting the continued clinical development of ciraparantag for the management of anticoagulant-related bleeding.

References

Ciraparantag Acetate: A Technical Review of its Discovery and Clinical Development as a Broad-Spectrum Anticoagulant Reversal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciraparantag (B606701) (aripazine, PER977), a synthetic, water-soluble, small molecule, is under development as a universal reversal agent for a range of anticoagulants. Initially designed to neutralize heparins, its activity was discovered to extend to Direct Oral Anticoagulants (DOACs), including Factor Xa (FXa) and direct thrombin (Factor IIa) inhibitors. This technical guide provides a comprehensive review of the discovery, mechanism of action, and the preclinical and clinical development of Ciraparantag Acetate. It details the experimental protocols employed in pivotal studies, presents quantitative data in structured tables, and visualizes key pathways and processes using Graphviz diagrams to offer a detailed resource for the scientific and drug development community.

Discovery and Molecular Design

Ciraparantag is a synthetic, cationic molecule (C22H48N12O2) composed of naturally occurring amino acid-derived substituents, specifically piperazine (B1678402) and arginine, connected by short linking elements.[1] It was rationally designed to bind non-covalently to unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH) through charge-charge interactions.[1][2][3] Subsequent research unexpectedly revealed its ability to bind to and neutralize DOACs, positioning it as a potential broad-spectrum or "universal" antidote for anticoagulant-related bleeding.[3][4][5] The molecule's small size (~500 Da) and water-soluble nature contribute to its favorable pharmacokinetic profile.[6]

Mechanism of Action

Ciraparantag functions by directly binding to anticoagulant molecules via non-covalent hydrogen bonds and charge-charge interactions.[7][8][9] This binding sequesters the anticoagulant, preventing it from interacting with its target coagulation factors, such as Factor Xa or Factor IIa (thrombin).[8][10] By removing the anticoagulant from circulation, Ciraparantag allows for the restoration of normal coagulation factor activity and hemostasis.[8][10] Dynamic light-scattering (DLS) experiments have confirmed this direct physical association with heparins and DOACs, while also demonstrating a lack of binding to coagulation factors themselves, other plasma proteins, or a range of commonly used medications.[2][10]

Mechanism_of_Action cluster_0 Normal Coagulation cluster_1 Anticoagulated State cluster_2 Reversal with Ciraparantag FactorX Factor Xa / IIa Prothrombin Prothrombin FactorX->Prothrombin activates Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Clot DOAC Anticoagulant (e.g., DOAC, Heparin) FactorX_inhibited Factor Xa / IIa DOAC->FactorX_inhibited inhibits Ciraparantag Ciraparantag DOAC_bound Anticoagulant Ciraparantag->DOAC_bound binds BoundComplex Inactive Complex FactorX_restored Restored Factor Xa / IIa BoundComplex->FactorX_restored releases Preclinical_Workflow cluster_groups A 1. Animal Model Selection (e.g., Sprague-Dawley Rat) B 2. Anticoagulant Administration (e.g., Edoxaban (B1671109), Enoxaparin) A->B C 3. Test Article Administration (IV Bolus) B->C D Group A: Ciraparantag (Dose-ranging) E Group B: Placebo (Saline) F Group C: Positive Control (e.g., Protamine) G 4. Induce Standardized Bleeding (e.g., Rat Tail Transection) D->G E->G F->G H 5. Outcome Measurement - Total Blood Loss Volume (g) - Coagulation Assays (aPTT, Anti-Xa) G->H I 6. Data Analysis H->I Clinical_Trial_Workflow A Screening Healthy Volunteers (Aged 50-75) B Day 1-3: Anticoagulant Dosing (e.g., Apixaban (B1684502) 10mg BID) A->B C Day 3: Establish Anticoagulated Baseline WBCT B->C D Randomization & Dosing (Single 10-min IV Infusion) C->D E Ciraparantag (Dose Escalation Cohorts) D->E 80% F Placebo (Saline) D->F 20% G Post-Infusion Monitoring: - Serial WBCT Measurements - Pharmacokinetics - Safety & Tolerability E->G F->G H 24h Follow-up G->H

References

An In-depth Technical Guide on the Interaction of Ciraparantag Acetate with Unfractionated Heparin and Low-Molecular-Weight Heparin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ciraparantag (B606701), also known as aripazine or PER977, is a synthetic, small (512 Da), water-soluble, cationic molecule under development as a broad-spectrum anticoagulant reversal agent. It was initially designed to bind to and reverse the effects of unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH). Subsequent research has demonstrated its activity against direct oral anticoagulants (DOACs) as well. This technical guide provides a detailed overview of the core interaction between ciraparantag and heparins, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Mechanism of Action

Ciraparantag reverses the anticoagulant effects of UFH and LMWH through direct, non-covalent binding. The primary mechanism involves strong electrostatic (charge-charge) interactions and hydrogen bonding between the cationic ciraparantag molecule and the anionic heparin polymers.

  • Heparin's Anticoagulant Effect: UFH and LMWH exert their anticoagulant effect indirectly by binding to antithrombin (AT), a natural anticoagulant protein. This binding potentiates the activity of AT, accelerating its inhibition of key coagulation factors, primarily Factor Xa (FXa) and Factor IIa (thrombin).

  • Ciraparantag's Reversal Action: Ciraparantag, with its positive charges, binds directly to the negatively charged heparin molecules. This binding sequesters the heparin, preventing it from binding to antithrombin. By disrupting the heparin-antithrombin complex, ciraparantag effectively neutralizes the anticoagulant's effect and restores the normal activity of coagulation factors.

Caption: Mechanism of Ciraparantag's reversal of heparin anticoagulation.

Quantitative Data Summary

The efficacy of ciraparantag in reversing UFH and LMWH has been quantified in both preclinical and clinical studies.

Table 1: Preclinical Reversal Data in Rat Bleeding Models

This table summarizes data from rat tail transection models where blood loss was measured after administration of an anticoagulant followed by a reversal agent.

AnticoagulantReversal AgentDose (IV)Outcome on Blood LossCitation
UFHCiraparantag 1 mg/kg UFH, 20 mg/kg CiraparantagSignificantly reduced compared to saline control
UFHProtamine Sulfate1 mg/kg UFH, 10 mg/kg ProtamineNo significant change compared to saline control
Enoxaparin (LMWH)Ciraparantag 10 mg/kg Enoxaparin, 30 mg/kg CiraparantagFull reversal (blood loss restored to baseline levels)
Enoxaparin (LMWH)Protamine Sulfate10 mg/kg Enoxaparin, 10 mg/kg ProtamineNo significant change compared to saline control
Table 2: Clinical Reversal Data in Healthy Volunteers (Phase 1/2 Trial)

This study measured the reversal of enoxaparin-induced anticoagulation using Whole Blood Clotting Time (WBCT).

AnticoagulantReversal AgentDoseOutcome on WBCTCitation
Enoxaparin (1.5 mg/kg SC)Ciraparantag 100 mg (IV Bolus)Complete reversal within 20 minutes
Enoxaparin (1.5 mg/kg SC)Ciraparantag 200 mg (IV Bolus)Complete reversal within 5 minutes
Enoxaparin (1.5 mg/kg SC)Ciraparantag 300 mg (IV Bolus)Complete reversal
Enoxap

An In-depth Technical Guide to the Non-covalent Binding Mechanism of Ciraparantag Acetate to Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciraparantag (B606701) acetate (B1210297) (aripazine, PER977) is a novel, synthetic, small molecule designed as a broad-spectrum reversal agent for various anticoagulants.[1] Its mechanism of action for direct oral anticoagulants (DOACs), including Factor Xa (FXa) inhibitors like rivaroxaban (B1684504) and apixaban (B1684502), is centered on a direct, non-covalent binding interaction.[2][3] This binding sequesters the anticoagulant, preventing it from inhibiting its target, Factor Xa, and thereby restoring the normal coagulation process. This guide provides a detailed technical overview of this binding mechanism, summarizing the available quantitative data, outlining key experimental methodologies, and visualizing the molecular interactions and experimental workflows.

The Non-Covalent Binding Mechanism

Ciraparantag is a cationic molecule that directly interacts with and neutralizes anionic anticoagulants.[3][4] The primary forces governing the binding of ciraparantag to FXa inhibitors are:

  • Charge-Charge Interactions: As a cationic molecule, ciraparantag is electrostatically attracted to the anionic regions of FXa inhibitors.[1][4]

  • Hydrogen Bonding: The structure of ciraparantag, which includes two L-arginine units connected by a piperazine (B1678402) linker, allows for the formation of multiple hydrogen bonds with the FXa inhibitor molecules.[1][3][4]

This binding is not to the coagulation factors themselves (e.g., Factor Xa or thrombin) or other plasma proteins, but rather a direct drug-on-drug interaction.[3][5] By forming a complex with the FXa inhibitor, ciraparantag effectively removes it from circulation and prevents it from accessing the active site of Factor Xa.[1][2]

Quantitative Data

While direct, quantitative measures of binding affinity such as the dissociation constant (Kd) for ciraparantag and Factor Xa inhibitors are not widely published in peer-reviewed literature, clinical studies provide dose-response data that demonstrate the efficacy of reversal.

Clinical Reversal Efficacy of Ciraparantag

The following tables summarize the dose-dependent reversal of anticoagulation by ciraparantag as measured by Whole Blood Clotting Time (WBCT) in healthy elderly subjects at steady-state anticoagulation.

Table 1: Reversal of Apixaban-Induced Anticoagulation by Ciraparantag [2]

Ciraparantag DosePlacebo30 mg60 mg120 mg
Subjects with Complete Reversal within 1 hour 17%67%100%100%

Complete reversal is defined as a whole blood clotting time ≤10% above baseline.

Table 2: Reversal of Rivaroxaban-Induced Anticoagulation by Ciraparantag [2]

Ciraparantag DosePlacebo30 mg60 mg120 mg180 mg
Subjects with Complete Reversal within 1 hour 13%58%75%67%100%

Complete reversal is defined as a whole blood clotting time ≤10% above baseline.

Table 3: Reversal of Edoxaban-Induced Anticoagulation by Ciraparantag [6]

Ciraparantag DosePlacebo25 mg100 mg300 mg
Reduction in WBCT towards baseline No significant reductionPartial ReductionReduction to within 10% of baseline within 10 minutesReduction to within 10% of baseline within 10 minutes

Data is qualitative based on graphical representation in the cited source.

Experimental Protocols

The primary biophysical method cited for demonstrating the direct binding of ciraparantag to FXa inhibitors is Dynamic Light Scattering (DLS). Standard plasma-based coagulation assays are unsuitable for measuring the reversal effect of ciraparantag due to its interaction with anticoagulants (e.g., citrate) in blood collection tubes.[2][7]

Dynamic Light Scattering (DLS) - Representative Protocol

DLS is a technique used to measure the size distribution of molecules and particles in a solution. An increase in the apparent size of molecules upon mixing is indicative of a binding interaction.

Objective: To demonstrate the physical association between ciraparantag and a Factor Xa inhibitor (e.g., rivaroxaban, apixaban).

Materials:

  • Ciraparantag acetate

  • Factor Xa inhibitor (e.g., rivaroxaban, apixaban)

  • Aqueous buffer at physiological pH (e.g., phosphate-buffered saline, pH 7.4)

  • DLS instrument

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of ciraparantag and the FXa inhibitor in the aqueous buffer. Due to the poor water solubility of some DOACs, a co-solvent may be required, and if so, must be consistently used across all samples.

    • Filter all solutions through a low protein-binding syringe filter (e.g., 0.22 µm) to remove dust and aggregates.

  • DLS Measurement:

    • Measure the hydrodynamic radius of ciraparantag alone in the buffer.

    • Measure the hydrodynamic radius of the FXa inhibitor alone in the buffer.

    • Mix ciraparantag and the FXa inhibitor at various molar ratios (e.g., 1:1, 2:1, 5:1).

    • Incubate the mixture for a sufficient time to allow for complex formation.

    • Measure the hydrodynamic radius of the mixture.

  • Data Analysis:

    • Compare the size distribution profiles of the individual components and the mixture.

    • A shift in the size distribution to a larger hydrodynamic radius in the mixture compared to the individual components indicates the formation of a ciraparantag-FXa inhibitor complex.[5]

Note on Conflicting Data: One study utilizing isothermal titration calorimetry (ITC) reported weak or no binding of ciraparantag to edoxaban (B1671109) or rivaroxaban.[4] The reasons for this discrepancy with DLS data are not fully elucidated but could be related to experimental conditions, such as buffer composition or the challenges associated with the poor solubility of the FXa inhibitors, which can complicate ITC experiments.[5]

Whole Blood Clotting Time (WBCT) - Clinical Protocol Outline

Objective: To assess the in-vivo efficacy of ciraparantag in reversing the anticoagulant effects of FXa inhibitors.

Methodology:

  • Anticoagulation: Healthy subjects are administered an FXa inhibitor (e.g., apixaban 10 mg twice daily or rivaroxaban 20 mg once daily) to achieve steady-state anticoagulation.[2]

  • Baseline Measurement: A baseline WBCT is established before the administration of ciraparantag.

  • Ciraparantag Administration: A single intravenous dose of ciraparantag or placebo is administered over a short period (e.g., 10 minutes).[2]

  • Serial WBCT Measurements: WBCT is measured at multiple time points post-infusion (e.g., 15, 30, 60 minutes, and then hourly for several hours) to assess the onset and duration of anticoagulation reversal.[2][6]

  • Efficacy Endpoint: The primary efficacy endpoint is the proportion of subjects whose WBCT returns to within a specified percentage of their baseline measurement (e.g., ≤10% above baseline).[2]

Visualizations

Signaling Pathway of Factor Xa Inhibition and Reversal

cluster_coagulation Coagulation Cascade cluster_inhibition Anticoagulation cluster_reversal Reversal Mechanism Prothrombin Prothrombin Factor Xa Factor Xa Thrombin Thrombin Fibrin Fibrin Thrombin->Fibrin converts Fibrinogen Fibrinogen Factor Xa->Thrombin converts FXa_Inhibitor Factor Xa Inhibitor (e.g., Rivaroxaban) FXa_Inhibitor->Factor Xa inhibits Inactive_Complex Inactive Complex FXa_Inhibitor->Inactive_Complex Ciraparantag Ciraparantag Ciraparantag->FXa_Inhibitor Ciraparantag->Inactive_Complex

Caption: Mechanism of Factor Xa inhibition and its reversal by ciraparantag.

Logical Relationship of Ciraparantag's Action

Ciraparantag Ciraparantag FXa_Inhibitor Factor Xa Inhibitor Ciraparantag->FXa_Inhibitor Binds via non-covalent H-bonds & charge-charge interactions Normal_Coagulation Normal Coagulation Ciraparantag->Normal_Coagulation Restores Factor_Xa Factor Xa FXa_Inhibitor->Factor_Xa Inhibits Anticoagulation Anticoagulation Factor_Xa->Anticoagulation Leads to

Caption: Logical flow of ciraparantag's reversal of Factor Xa inhibition.

Experimental Workflow for DLS Analysis

A Prepare filtered stock solutions of Ciraparantag & FXa Inhibitor B Measure hydrodynamic radius of individual components via DLS A->B C Mix Ciraparantag and FXa Inhibitor at various molar ratios A->C D Incubate to allow complex formation C->D E Measure hydrodynamic radius of the mixture via DLS D->E F Analyze data: Compare size distributions of components vs. mixture E->F G Shift to larger radius indicates complex formation F->G

Caption: A representative workflow for DLS-based binding analysis.

Conclusion

The reversal of Factor Xa inhibitor-induced anticoagulation by this compound is mediated by a direct, non-covalent binding mechanism. This interaction, driven by hydrogen bonding and charge-charge interactions, effectively sequesters the anticoagulant, allowing for the rapid restoration of normal hemostasis. While direct molecular-level quantitative binding data remains limited in the public domain, clinical data robustly supports a dose-dependent and effective reversal of anticoagulation. Dynamic Light Scattering has been a key experimental technique in elucidating this binding mechanism, and its findings are consistent with the observed clinical efficacy of ciraparantag. Further research to quantify the binding affinities and explore the precise molecular interactions will provide a more complete understanding of this important therapeutic agent.

References

Ciraparantag Acetate: An In-depth Technical Guide on its Universal Anticoagulant Reversal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciraparantag acetate (B1210297) (PER977) is a novel, synthetic, small molecule in development as a broad-spectrum reversal agent for a variety of anticoagulants. This technical guide provides a comprehensive overview of the exploratory studies investigating its potential as a universal antidote. It delves into the core mechanism of action, summarizes preclinical and clinical data, details experimental protocols, and presents key findings in a structured format for scientific and research professionals. The document aims to be a thorough resource for understanding the scientific foundation of Ciraparantag's anticoagulant reversal capabilities.

Introduction

The advent of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. However, the risk of major bleeding remains a significant concern, creating a critical need for effective and rapidly acting reversal agents.[1] Ciraparantag acetate is a promising candidate being investigated to fill this unmet need, potentially offering a single agent to reverse the effects of multiple classes of anticoagulants.[2][3] This guide synthesizes the available preclinical and clinical evidence to provide a detailed understanding of its properties.

Mechanism of Action

Ciraparantag is a synthetic, water-soluble, cationic molecule.[1][4] Its primary mechanism of action involves direct, non-covalent binding to anticoagulant drugs through hydrogen bonding and charge-charge interactions. This binding sequesters the anticoagulant, preventing it from interacting with its target coagulation factor, thereby restoring the normal coagulation process.

Unlike biologic reversal agents, Ciraparantag does not interact with proteins in the coagulation cascade, such as Factor Xa or thrombin. Preclinical studies have shown that it does not bind to other plasma proteins or a range of commonly used drugs. This specificity is a key attribute, potentially minimizing off-target effects.

Ciraparantag Mechanism of Action cluster_anticoagulation Anticoagulated State cluster_reversal Reversal with Ciraparantag Anticoagulant Anticoagulant (e.g., DOACs, Heparins) CoagFactor Coagulation Factor (e.g., Factor Xa, Thrombin) Anticoagulant->CoagFactor Inhibition Anticoagulant_reversal Anticoagulant ThrombinGen Thrombin Generation Blocked FreeFactor Free Coagulation Factor RestoredThrombin Restored Thrombin Generation Ciraparantag This compound BoundComplex Inactive Anticoagulant-Ciraparantag Complex Ciraparantag->BoundComplex Binds FreeFactor->RestoredThrombin Restores Activity Anticoagulant_reversal->BoundComplex Clinical Trial Workflow Screening Screening of Healthy Volunteers Anticoagulation Administration of Anticoagulant to Steady State Screening->Anticoagulation Randomization Randomization (Ciraparantag vs. Placebo) Anticoagulation->Randomization Dosing Single IV Bolus Dose of Ciraparantag or Placebo Randomization->Dosing Monitoring Serial WBCT and Safety Monitoring Dosing->Monitoring FollowUp 24-hour Follow-up Monitoring->FollowUp

References

In-Depth Technical Guide: Fundamental Research on the Chemical Synthesis of Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciraparantag, also known as aripazine or PER-977, is a novel, broad-spectrum anticoagulant reversal agent.[1] This small, synthetic, water-soluble cationic molecule is designed to reverse the effects of various anticoagulants, including direct oral anticoagulants (DOACs) like Factor Xa inhibitors and direct thrombin inhibitors, as well as heparins.[2][3] Its mechanism of action involves direct, non-covalent binding to anticoagulant drugs through hydrogen bonding and charge-charge interactions, thereby neutralizing their activity.[4][5] This technical guide provides a comprehensive overview of the fundamental research into the chemical synthesis of Ciraparantag Acetate (B1210297), including detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and its relevant biological pathway.

Chemical Synthesis of Ciraparantag Acetate

The synthesis of Ciraparantag is a multi-step process that involves the coupling of two key building blocks followed by deprotection and salt conversion. The overall synthetic strategy is based on established peptide chemistry principles.

Synthetic Pathway Overview

The synthesis can be conceptually divided into three main stages:

  • Coupling Reaction: Formation of a Boc-protected Ciraparantag intermediate through the condensation of Nα-Boc-L-arginine hydrochloride and 1,4-bis(3-aminopropyl)piperazine (B145938).

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting groups to yield the active Ciraparantag molecule, typically as a trifluoroacetate (B77799) (TFA) salt.

  • Salt Conversion: Conversion of the TFA salt to the final, pharmaceutically acceptable acetate salt.

Experimental Protocols

Step 1: Synthesis of Boc-Protected Ciraparantag

This step involves the formation of amide bonds between the carboxyl groups of two molecules of Nα-Boc-L-arginine and the primary amine groups of 1,4-bis(3-aminopropyl)piperazine. Amide bond formation is facilitated by the use of coupling agents.

  • Materials:

    • Nα-Boc-L-arginine hydrochloride

    • 1,4-bis(3-aminopropyl)piperazine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Nα-Boc-L-arginine hydrochloride (2.2 equivalents) and HOBt (2.2 equivalents) in DMF.

    • Add 1,4-bis(3-aminopropyl)piperazine (1.0 equivalent) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of EDC (2.2 equivalents) in DMF to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected Ciraparantag.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Deprotection of Boc-Protected Ciraparantag to Yield Ciraparantag bis(Trifluoroacetate)

The Boc protecting groups are removed under acidic conditions using trifluoroacetic acid.

  • Materials:

    • Boc-protected Ciraparantag

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve the purified Boc-protected Ciraparantag in a solution of 50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the deprotection by TLC or HPLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ciraparantag as the bis(trifluoroacetate) salt.

Step 3: Conversion of Ciraparantag bis(Trifluoroacetate) to this compound

The final step is to exchange the trifluoroacetate counter-ions for acetate ions. This can be achieved using methods such as ion-exchange chromatography or preparative HPLC.

  • Method A: Ion-Exchange Chromatography

    • Materials:

      • Ciraparantag bis(trifluoroacetate)

      • Anion-exchange resin (acetate form)

      • Deionized water

      • Acetic acid (for regeneration and elution)

    • Procedure:

      • Pack a column with a suitable anion-exchange resin and wash thoroughly with deionized water.

      • Convert the resin to the acetate form by washing with an excess of a sodium acetate or acetic acid solution, followed by washing with deionized water to remove excess salt.

      • Dissolve the Ciraparantag bis(trifluoroacetate) in deionized water.

      • Load the solution onto the prepared ion-exchange column.

      • Wash the column with deionized water to remove any unbound material.

      • Elute the this compound with a suitable buffer or a gradient of acetic acid.

      • Collect the fractions containing the product, as determined by a suitable analytical method (e.g., UV absorbance).

      • Lyophilize the pooled fractions to obtain this compound as a solid.

  • Method B: Preparative HPLC

    • Materials:

      • Ciraparantag bis(trifluoroacetate)

      • Preparative reverse-phase HPLC column (e.g., C18)

      • Mobile phase A: 0.1% Acetic acid in water

      • Mobile phase B: 0.1% Acetic acid in acetonitrile

    • Procedure:

      • Dissolve the Ciraparantag bis(trifluoroacetate) in a minimal amount of the mobile phase.

      • Inject the solution onto the preparative HPLC column.

      • Elute with a gradient of mobile phase B in A to separate the Ciraparantag from the trifluoroacetate ions.

      • Collect the fractions containing the pure this compound.

      • Combine the pure fractions and lyophilize to obtain the final product.

Quantitative Data

The following table summarizes the expected, though currently unpublished, quantitative data for the synthesis of this compound based on typical yields for similar peptide coupling and deprotection reactions.

StepProductTheoretical YieldExpected Purity (by HPLC)
1. Coupling ReactionBoc-Protected Ciraparantag85-95%>95%
2. DeprotectionCiraparantag bis(Trifluoroacetate)>95%>98%
3. Salt ConversionThis compound>90%>99%

Note: These values are estimates and actual results may vary depending on the specific reaction conditions and purification techniques.

Visualizations

Chemical Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Step 1: Coupling Reaction cluster_2 Step 2: Deprotection cluster_3 Step 3: Salt Conversion Nα-Boc-L-arginine HCl Nα-Boc-L-arginine HCl Condensation Condensation (EDC, HOBt, DMF) Nα-Boc-L-arginine HCl->Condensation 1,4-bis(3-aminopropyl)piperazine 1,4-bis(3-aminopropyl)piperazine 1,4-bis(3-aminopropyl)piperazine->Condensation Boc-Protected Ciraparantag Boc-Protected Ciraparantag Condensation->Boc-Protected Ciraparantag Acidolysis Acidolysis (TFA in DCM) Boc-Protected Ciraparantag->Acidolysis Ciraparantag bis(TFA) Ciraparantag bis(TFA) Acidolysis->Ciraparantag bis(TFA) Ion-Exchange or HPLC Ion-Exchange Chromatography or Preparative HPLC Ciraparantag bis(TFA)->Ion-Exchange or HPLC This compound This compound Ion-Exchange or HPLC->this compound

Caption: Workflow for the chemical synthesis of this compound.

Mechanism of Action: Reversal of Anticoagulation

Ciraparantag reverses the effects of anticoagulants that target Factor Xa and Thrombin (Factor IIa). The following diagram illustrates the coagulation cascade and the points of inhibition by these anticoagulants, which are then reversed by Ciraparantag.

G cluster_pathways Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_drugs Anticoagulant Action cluster_reversal Reversal Agent XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X Xa Xa X->Xa Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa VIIa->X VII VII VII->VIIa Prothrombin (II) Prothrombin (II) Xa->Prothrombin (II) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) Fibrin (Ia) Fibrin (Ia) Fibrinogen (I)->Fibrin (Ia) Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin (Ia)->Cross-linked Fibrin Clot Factor Xa Inhibitors Factor Xa Inhibitors Factor Xa Inhibitors->Xa Inhibit Direct Thrombin Inhibitors Direct Thrombin Inhibitors Direct Thrombin Inhibitors->Thrombin (IIa) Inhibit Ciraparantag Ciraparantag Ciraparantag->Factor Xa Inhibitors Binds to & Neutralizes Ciraparantag->Direct Thrombin Inhibitors Binds to & Neutralizes

Caption: Ciraparantag's role in reversing anticoagulation within the coagulation cascade.

Conclusion

The chemical synthesis of this compound is a well-defined process rooted in standard peptide chemistry. While the detailed, quantitative experimental data remains largely proprietary, the synthetic route is logical and achievable. The molecule's mechanism of action as a direct binding agent for several classes of anticoagulants makes it a promising universal reversal agent. Further research and publication of detailed synthetic methodologies will be beneficial for the scientific community, enabling broader investigation and potential optimization of this important therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Coagulation Assays with Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag Acetate (aripazine, PER977) is a novel synthetic, small, water-soluble cationic molecule under investigation as a broad-spectrum reversal agent for various anticoagulants.[1][2] Its mechanism of action involves binding directly to unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa inhibitors (e.g., rivaroxaban (B1684504), apixaban (B1684502), edoxaban) and direct thrombin inhibitors (e.g., dabigatran) through non-covalent hydrogen bonding and charge-charge interactions.[3][4] This binding prevents the anticoagulant from interacting with its target coagulation factor, thereby restoring normal hemostasis.[2]

A significant challenge in the in vitro evaluation of Ciraparantag is its interference with standard coagulation assays.[5] Being a cationic molecule, Ciraparantag binds to anionic substances commonly used in these assays, such as citrate, EDTA, and heparin in blood collection tubes, as well as activators like kaolin (B608303) and celite. This interaction can lead to a factitious release of the anticoagulant in the test tube, resulting in variable and unreliable measurements of Ciraparantag's reversal effect.[3][6] Consequently, plasma-based assays like prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and anti-Xa activity are not suitable for assessing the efficacy of Ciraparantag.[5][6]

These application notes provide an overview of the current understanding of in vitro testing methodologies for this compound, with a focus on the most reliable known assay, the manual whole blood clotting time (WBCT). We also discuss the limitations of other common coagulation assays.

Mechanism of Action of this compound

Ciraparantag directly binds to anticoagulant drugs, neutralizing their activity. This is a direct chemical antagonism, as opposed to a biological mechanism involving the coagulation cascade.

cluster_0 Mechanism of Anticoagulant Action cluster_1 Ciraparantag Reversal Mechanism CoagulationFactor Coagulation Factor (e.g., Factor Xa, Thrombin) InactiveComplex Inactive Complex CoagulationFactor->InactiveComplex Binding Anticoagulant Anticoagulant (e.g., DOAC, Heparin) Anticoagulant->InactiveComplex FreeFactor Active Coagulation Factor Ciraparantag This compound NeutralizedComplex Neutralized Complex Ciraparantag->NeutralizedComplex Binding & Neutralization Anticoagulant_rev Anticoagulant Anticoagulant_rev->NeutralizedComplex

Mechanism of this compound.

Quantitative Data from Clinical Studies (Whole Blood Clotting Time)

Due to the unreliability of standard in vitro assays, quantitative data on the efficacy of Ciraparantag is primarily derived from clinical studies using the manual whole blood clotting time (WBCT). The following tables summarize the dose-dependent reversal of apixaban and rivaroxaban anticoagulation by Ciraparantag in healthy elderly subjects.

Table 1: Reversal of Apixaban-Induced Anticoagulation by Ciraparantag [6][7]

Ciraparantag DosePlacebo30 mg60 mg120 mg
Subjects with Complete and Sustained Reversal (%) 17%67%100%100%
Complete and sustained reversal is defined as a WBCT ≤10% above baseline within 1 hour after the dose and sustained for at least 5 hours.

Table 2: Reversal of Rivaroxaban-Induced Anticoagulation by Ciraparantag [6][7]

Ciraparantag DosePlacebo30 mg60 mg120 mg180 mg
Subjects with Complete and Sustained Reversal (%) 13%58%75%67%100%
Complete and sustained reversal is defined as a WBCT ≤10% above baseline within 1 hour after the dose and sustained for at least 6 hours.

Experimental Protocols

Manual Whole Blood Clotting Time (WBCT) Protocol for In Vitro Assessment

This protocol is an adaptation of the methodology used in clinical trials for in vitro research purposes. It is crucial to maintain consistency in technique to ensure reproducible results.

Objective: To assess the in vitro reversal of anticoagulant-induced prolongation of clotting time by this compound in whole blood.

Materials:

  • Freshly drawn human whole blood (without any anticoagulant)

  • Anticoagulant of interest (e.g., apixaban, rivaroxaban, heparin) dissolved in an appropriate vehicle

  • This compound dissolved in sterile water or saline

  • Plain glass tubes (e.g., 12 x 75 mm)

  • Water bath at 37°C

  • Stopwatch

  • Pipettes

Procedure:

  • Blood Collection: Collect whole blood via venipuncture directly into a syringe without any anticoagulant. The assay should be initiated immediately after blood collection.

  • Sample Preparation:

    • In a plain glass tube, add the desired concentration of the anticoagulant.

    • Add the desired concentration of this compound or vehicle control.

    • Gently mix the contents.

  • Initiation of Clotting:

    • Add 0.5 mL of the freshly drawn whole blood to the prepared glass tube.

    • Immediately start the stopwatch.

  • Incubation: Place the tube in a 37°C water bath.

  • Observation of Clotting:

    • After the first minute, gently tilt the tube to approximately a 45-degree angle every 30 seconds.

    • Continue this process until the blood no longer flows upon tilting, indicating the formation of a solid clot.

  • Recording the Clotting Time: The time from the addition of blood to the formation of the solid clot is the whole blood clotting time.

  • Data Analysis: Compare the WBCT of samples with the anticoagulant alone to those with the anticoagulant plus this compound.

start Start blood_collection Collect Fresh Whole Blood (No Anticoagulant) start->blood_collection sample_prep Prepare Glass Tubes: 1. Add Anticoagulant 2. Add Ciraparantag/Vehicle blood_collection->sample_prep initiate_clotting Add 0.5 mL Whole Blood Start Stopwatch sample_prep->initiate_clotting incubation Incubate at 37°C initiate_clotting->incubation observe_clotting Tilt Tube Every 30s Observe for Clot Formation incubation->observe_clotting observe_clotting->observe_clotting end_point Blood No Longer Flows observe_clotting->end_point record_time Record Clotting Time end_point->record_time Clot Formed stop End record_time->stop

Workflow for Manual WBCT Assay.
Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM)

Standard TEG and ROTEM assays are generally not recommended for evaluating this compound. The activators used in these systems (e.g., kaolin, celite, tissue factor) can interact with Ciraparantag, leading to inaccurate and misleading results.[6][7] Studies have reported variable or no changes in TEG parameters despite effective reversal of anticoagulation observed in vivo.[6]

Dilute Russell's Viper Venom Time (dRVVT)

The dRVVT assay is a plasma-based test that is also not recommended for assessing Ciraparantag's efficacy. As with other plasma-based assays, the presence of anticoagulants (like citrate) in the collection tube and various reagents in the assay kit can interfere with Ciraparantag's mechanism of action in the in vitro environment. Recent in vitro studies have shown that Ciraparantag does not effectively remove anticoagulant-associated activities in routine plasma-based coagulation assays.[8]

Discussion and Limitations

The primary challenge for in vitro assessment of this compound is its chemical reactivity with components of standard coagulation assays. This leads to a discrepancy between in vitro and in vivo findings. While Ciraparantag has demonstrated effective reversal of anticoagulation in animal bleeding models and human clinical trials (as measured by WBCT), this effect is not reliably replicated in conventional in vitro laboratory tests.[4][5]

Researchers should be aware of these limitations and prioritize assays that minimize the use of interfering substances. The manual WBCT, while technically demanding and subject to operator variability, is currently the most appropriate method for in vitro research on Ciraparantag. The development of an automated point-of-care coagulometer that replicates the WBCT is underway and may provide a more standardized approach in the future.[5]

When designing in vitro studies with Ciraparantag, it is crucial to:

  • Avoid plasma-based assays.

  • Use whole blood without standard anticoagulants.

  • Be mindful of potential interactions with any reagents or surfaces.

Further research is needed to develop and validate novel in vitro assays that are compatible with the physicochemical properties of Ciraparantag and can accurately reflect its in vivo efficacy.

References

Application Notes and Protocols for Establishing a Rat Tail Transection Model for Ciraparantag Acetate Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag Acetate is a novel anticoagulant reversal agent designed to bind and inactivate a broad range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins.[1][2] Preclinical evaluation of such hemostatic agents necessitates robust and reproducible animal models of bleeding. The rat tail transection model is a widely utilized and well-characterized in vivo assay to assess the efficacy of pro-hemostatic and anticoagulant reversal agents.[3][4] This model provides a quantitative measure of bleeding, typically in terms of total blood loss and/or bleeding time, allowing for the evaluation of a test article's ability to restore hemostasis in the presence of an anticoagulant.

These application notes provide a detailed protocol for establishing and utilizing the rat tail transection model in rats for the assessment of this compound's efficacy in reversing anticoagulant-induced bleeding.

Mechanism of Action of this compound

Ciraparantag is a synthetic, small, water-soluble, cationic molecule.[1][5] Its mechanism of action involves direct, non-covalent binding to various anticoagulant drugs, including Factor Xa (FXa) inhibitors (e.g., apixaban, rivaroxaban, edoxaban) and Factor IIa (thrombin) inhibitors (e.g., dabigatran), as well as unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][6] This binding is achieved through hydrogen bonding and charge-charge interactions.[1][7] By sequestering the anticoagulant, Ciraparantag prevents it from binding to its target coagulation factor, thereby restoring the normal coagulation cascade and promoting hemostasis.[5][6]

cluster_0 Normal Coagulation cluster_1 Anticoagulation cluster_2 Reversal with Ciraparantag FXa Factor Xa FIIa Factor IIa (Thrombin) Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin FIIa Clot Clot Fibrin->Clot Anticoagulant Anticoagulant (e.g., DOAC, Heparin) Anticoagulant->FXa Anticoagulant->FIIa FXa_inhibited Inactive Factor Xa FIIa_inhibited Inactive Factor IIa Ciraparantag This compound Ciraparantag->Anticoagulant Binds and Inactivates Bound_Complex Inactive Anticoagulant-Ciraparantag Complex FXa_restored Restored Factor Xa Activity FIIa_restored Restored Factor IIa Activity acclimation Animal Acclimation anesthesia Anesthesia acclimation->anesthesia anticoagulant_admin Anticoagulant Administration ciraparantag_admin This compound or Vehicle Administration anticoagulant_admin->ciraparantag_admin anesthesia->anticoagulant_admin tail_transection Tail Transection ciraparantag_admin->tail_transection bleeding_measurement Bleeding Measurement (Blood Loss Volume / Bleeding Time) tail_transection->bleeding_measurement data_analysis Data Analysis bleeding_measurement->data_analysis

References

Application Note: Measuring Ciraparantag Acetate Binding Kinetics Using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ciraparantag acetate (B1210297) is a novel, synthetic, small cationic molecule in development as a broad-spectrum anticoagulant reversal agent.[1][2] It is designed to bind directly to and reverse the effects of various anticoagulants, including unfractionated heparin (UFH), low molecular weight heparins (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa and IIa inhibitors.[3][4] The primary mechanism of action involves non-covalent binding through hydrogen bonds and charge-charge interactions, which prevents the anticoagulant from engaging with its target coagulation factor, thereby restoring normal hemostasis.[5]

Dynamic Light Scattering (DLS) is a non-invasive biophysical technique ideal for characterizing the size of molecules and particles in solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. When two molecules, such as Ciraparantag and an anticoagulant, bind to form a complex, the resulting entity is larger than the individual components. This increase in hydrodynamic radius (Rʜ) can be accurately measured by DLS, making it a powerful tool for confirming physical association and studying binding events in real-time. DLS was specifically chosen for Ciraparantag studies because it is suitable for analyzing interactions between molecules of comparable size in aqueous solutions, a scenario where other techniques like mass spectrometry or isothermal titration calorimetry may be challenging.

This application note provides a detailed protocol for using DLS to measure the binding of Ciraparantag Acetate to various anticoagulants, offering insights into the formation and characteristics of the resulting complex.

Principle of the Method

Dynamic Light Scattering operates by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. Smaller particles diffuse more rapidly through the solution, causing fast fluctuations, while larger particles diffuse more slowly, leading to slower fluctuations. An autocorrelator processes these fluctuations to generate a correlation function, which is then used to calculate the diffusion coefficient (D) of the particles.

The Stokes-Einstein equation is then applied to determine the hydrodynamic radius (Rʜ), which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured.

Stokes-Einstein Equation: Rʜ = kʙT / 6πηD

Where:

  • is the hydrodynamic radius.

  • is the Boltzmann constant.

  • T is the absolute temperature.

  • η is the viscosity of the solvent.

  • D is the diffusion coefficient.

When Ciraparantag binds to a target anticoagulant, the newly formed complex will have a larger Rʜ than the anticoagulant alone. By titrating Ciraparantag into a solution of the anticoagulant and measuring the change in Rʜ, one can confirm binding and characterize the interaction.

Figure 1: DLS Principle for Binding Analysis cluster_1 Final State (Bound) A Ciraparantag (Small Rʜ) C Ciraparantag-Anticoagulant Complex (Large Rʜ) B Anticoagulant (e.g., LMWH) (Medium Rʜ) B->C + Binding Figure 2: DLS Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Filter Buffer (0.02 µm) B Prepare Stock Solutions (Ciraparantag & Anticoagulant) A->B C Clarify Stocks (Centrifugation) B->C D Prepare Titration Series in Cuvettes C->D E Equilibrate Sample in DLS Instrument D->E F Acquire DLS Data (Multiple Runs) E->F G Calculate Z-Average & PDI F->G H Tabulate & Plot Data (Size vs. Concentration) G->H I Interpret Results: Confirm Binding H->I Figure 3: Ciraparantag Mechanism of Action cluster_cascade Coagulation Cascade cluster_inhibition Anticoagulation cluster_reversal Reversal Mechanism FXa Factor Xa FIIa Thrombin (FIIa) FXa->FIIa Activates Clot Fibrin Clot FIIa->Clot Promotes DOAC Anticoagulant (e.g., DOAC, LMWH) DOAC->FXa Inhibits DOAC->FIIa Inhibits Complex Inactive Complex DOAC->Complex Cira Ciraparantag Cira->DOAC Binds To Cira->Complex

References

Application Notes and Protocols: Ciraparantag Acetate Dose-Response Studies in Animal Models of Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of Ciraparantag (B606701) Acetate in reversing anticoagulant-induced hemorrhage in preclinical animal models. The included protocols and data are intended to guide researchers in designing and interpreting studies evaluating the efficacy of this reversal agent.

Introduction

Ciraparantag (aripazine, formerly PER977) is a novel, synthetic, small molecule designed to reverse the effects of a broad range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins.[1][2] Its mechanism of action involves direct, non-covalent binding to anticoagulant drugs through hydrogen bonds and charge-charge interactions, thereby neutralizing their activity and restoring normal hemostasis.[1][3] Preclinical studies in various animal models of hemorrhage have been crucial in establishing the dose-dependent efficacy of Ciraparantag.

Mechanism of Action

Ciraparantag is a cationic molecule that directly binds to various anticoagulant drugs, preventing them from interacting with their respective coagulation factor targets (e.g., Factor Xa or Thrombin). This binding is mediated by non-covalent hydrogen bonds and charge-charge interactions.[1][3]

cluster_0 Normal Coagulation Cascade cluster_1 Anticoagulant Action cluster_2 Ciraparantag Reversal Factor Xa Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin activates Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Clot Fibrin Clot Anticoagulant e.g., FXa Inhibitor Factor Xa_inhibited Factor Xa Anticoagulant->Factor Xa_inhibited binds & inhibits Ciraparantag Ciraparantag Anticoagulant_bound Anticoagulant Ciraparantag->Anticoagulant_bound binds & neutralizes Inactive Complex Inactive Complex

Mechanism of Ciraparantag Action.

Quantitative Dose-Response Data

The following tables summarize the quantitative data from dose-response studies of Ciraparantag Acetate in reversing various anticoagulants in rat models of hemorrhage.

Rat Tail Transection Model

This model is a standard method for assessing bleeding and the efficacy of hemostatic agents.

AnticoagulantAnticoagulant DoseThis compound Dose (IV)Key Finding
Edoxaban (B1671109) 10 mg/kg (oral)5 mg/kgReduced blood loss to baseline levels.[4]
10 mg/kg (oral)10 mg/kgReduced blood loss to baseline levels.[4]
Rivaroxaban Not specified31.25 mg/kgFully reversed anticoagulant effect, reducing blood loss to baseline.
Apixaban Not specified12.5 mg/kgSignificantly reduced blood loss to baseline equivalent.
Dabigatran 37.5 mg/kg (oral)31.25 mg/kgReversed anticoagulant effects, reducing blood loss to control levels.[4]
Unfractionated Heparin (UFH) 1 mg/kg (IV)20 mg/kgSignificantly reduced blood loss.
Enoxaparin (LMWH) 10 mg/kg (IV)30 mg/kgFully reversed anticoagulant activity, restoring blood loss to baseline.
Rat Liver Laceration Model

This model simulates visceral organ hemorrhage. While quantitative dose-response data is less detailed in published literature for this model, studies confirm the efficacy of Ciraparantag.

AnticoagulantAnticoagulant DoseThis compound Dose (IV)Key Finding
Edoxaban Not specifiedNot specifiedSignificantly reduced blood loss.[3]
Dabigatran 1 mg/kg (IV)15 mg/kgReversed the effects of dabigatran, reducing bleeding times to control levels in a surface laceration model.[4]

Experimental Protocols

The following are detailed protocols for the two primary animal models used in the dose-response studies of this compound.

Rat Tail Transection Bleeding Model

This protocol is designed to induce a standardized bleeding injury to assess the reversal of anticoagulation.

cluster_0 Experimental Workflow: Rat Tail Transection Model A 1. Animal Preparation (Anesthetize rat, e.g., with isoflurane) B 2. Anticoagulant Administration (Administer specific anticoagulant at a predetermined dose and route) A->B C 3. Ciraparantag Administration (After a set time for anticoagulant to take effect, administer Ciraparantag or placebo intravenously) B->C D 4. Tail Transection (After a short interval, transect the tail 3 mm from the tip with a scalpel) C->D E 5. Blood Collection (Immediately immerse the tail in saline at 37°C and collect blood for a specified period, e.g., 30 minutes) D->E F 6. Endpoint Measurement (Quantify total blood loss by measuring the hemoglobin content of the saline) E->F G 7. Data Analysis (Compare blood loss between Ciraparantag-treated and placebo groups) F->G

Rat Tail Transection Model Workflow.

Materials:

  • Sprague-Dawley rats (200-450g)

  • Anesthesia (e.g., isoflurane)

  • Anticoagulant of interest

  • This compound

  • Saline solution

  • Scalpel

  • Collection tubes

  • Water bath (37°C)

  • Hemoglobin measurement kit

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate method (e.g., isoflurane (B1672236) inhalation). Maintain the animal's body temperature.

  • Anticoagulant Administration: Administer the anticoagulant at the desired dose and route (e.g., oral gavage, intravenous injection). Allow sufficient time for the anticoagulant to reach peak effect.

  • Ciraparantag Administration: Administer a single intravenous dose of this compound or a placebo (e.g., saline) via a tail vein.

  • Tail Transection: After a short interval (e.g., 2-5 minutes) post-Ciraparantag administration, transect the distal 3 mm of the tail using a sharp scalpel.

  • Blood Collection: Immediately immerse the transected tail into a pre-weighed tube containing a known volume of saline, maintained at 37°C in a water bath. Collect blood for a predetermined period (e.g., 30 minutes).

  • Endpoint Measurement: Determine the total blood loss by measuring the hemoglobin concentration in the saline solution using a spectrophotometer and a hemoglobin assay kit.

  • Data Analysis: Compare the mean blood loss in the Ciraparantag-treated groups to the placebo-treated group to determine the dose-dependent reversal of hemorrhage.

Rat Liver Laceration Model

This protocol is designed to create a more severe, visceral hemorrhage to evaluate the efficacy of reversal agents.

cluster_1 Experimental Workflow: Rat Liver Laceration Model H 1. Animal Preparation (Anesthetize rat and perform a midline laparotomy to expose the liver) I 2. Anticoagulant Administration (Administer anticoagulant intravenously) H->I J 3. Ciraparantag Administration (Administer Ciraparantag or placebo intravenously after anticoagulant circulation) I->J K 4. Liver Laceration (Create a standardized laceration on a liver lobe, e.g., 1.5 cm long and 0.3 cm deep) J->K L 5. Blood Absorption (Use pre-weighed gauze sponges to absorb the shed blood from the abdominal cavity for a set duration) K->L M 6. Endpoint Measurement (Determine the weight of the blood-soaked gauze to quantify total blood loss) L->M N 7. Data Analysis (Compare blood loss between treated and control groups) M->N

Rat Liver Laceration Model Workflow.

Materials:

  • Sprague-Dawley rats (200-450g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for laparotomy

  • Anticoagulant of interest

  • This compound

  • Pre-weighed sterile gauze sponges

  • Saline solution

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a midline laparotomy to carefully expose the liver.

  • Anticoagulant Administration: Administer the anticoagulant intravenously to induce a state of anticoagulation.

  • Ciraparantag Administration: After allowing the anticoagulant to circulate, administer a single intravenous dose of this compound or a placebo.

  • Liver Laceration: Create a standardized injury on one of the liver lobes (e.g., the left lateral lobe) using a scalpel. A common injury size is 1.5 cm in length and 0.3 cm in depth.

  • Blood Absorption: Immediately begin to absorb the blood from the peritoneal cavity using pre-weighed sterile gauze sponges. Replace sponges as they become saturated. Continue this for a defined period (e.g., 15-30 minutes).

  • Endpoint Measurement: At the end of the collection period, weigh all the blood-soaked gauze sponges. The total blood loss is calculated by subtracting the initial weight of the gauze.

  • Data Analysis: Compare the mean blood loss in the Ciraparantag-treated groups with the placebo group to assess the reversal of hemorrhage.

Conclusion

The data from these animal models demonstrate that this compound effectively reverses hemorrhage induced by a variety of anticoagulants in a dose-dependent manner. The provided protocols offer a standardized approach for researchers to conduct their own investigations into the efficacy of Ciraparantag and other potential anticoagulant reversal agents. These preclinical findings have been foundational for the ongoing clinical development of Ciraparantag.

References

Application of Ciraparantag Acetate in Ex Vivo Human Plasma Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag (B606701) (PER977) is a novel, synthetic, small molecule designed as a reversal agent for a broad range of anticoagulants.[1] Its mechanism of action involves direct, non-covalent binding to both direct oral anticoagulants (DOACs) and heparins through hydrogen bonding and charge-charge interactions.[1][2] This binding prevents the anticoagulant molecules from interacting with their respective targets in the coagulation cascade, thereby restoring normal hemostasis.[2] Due to its cationic nature, Ciraparantag can interact with anionic substances present in standard blood collection tubes (e.g., citrate) and reagents used in traditional plasma-based coagulation assays like prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). This interference makes these assays unsuitable for accurately measuring the reversal effect of Ciraparantag.[2]

Therefore, ex vivo studies in human plasma and whole blood rely on alternative methods such as Whole Blood Clotting Time (WBCT) and viscoelastic tests like Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM) to assess the efficacy of Ciraparantag.[2] These application notes provide an overview of the methodologies and data interpretation for studying Ciraparantag's effects in a research setting.

Mechanism of Action: Direct Binding and Neutralization

Ciraparantag acts as a direct binding agent, sequestering anticoagulant molecules and rendering them inactive. It forms a non-covalent bond with various anticoagulants, including Factor Xa inhibitors (e.g., apixaban, rivaroxaban, edoxaban), direct thrombin inhibitors (e.g., dabigatran), and both unfractionated and low-molecular-weight heparins.[1] This broad-spectrum activity makes it a potential "universal" reversal agent.

Ciraparantag Mechanism of Action Mechanism of Action of Ciraparantag Acetate cluster_0 Coagulation Cascade cluster_1 Anticoagulant Action cluster_2 Ciraparantag Reversal Factor Xa Factor Xa Thrombin Thrombin Factor Xa->Thrombin activates Prothrombin Prothrombin Fibrin (B1330869) Clot Fibrin Clot Thrombin->Fibrin Clot converts Fibrinogen Fibrinogen DOACs (e.g., Apixaban, Rivaroxaban) DOACs (e.g., Apixaban, Rivaroxaban) DOACs (e.g., Apixaban, Rivaroxaban)->Factor Xa inhibit Inactive Complex Inactive Complex DOACs (e.g., Apixaban, Rivaroxaban)->Inactive Complex Heparins Heparins Heparins->Thrombin inhibit Heparins->Inactive Complex This compound This compound This compound->Inactive Complex binds to

Ciraparantag binds directly to anticoagulants, neutralizing their inhibitory effects on the coagulation cascade.

Experimental Protocols

Whole Blood Clotting Time (WBCT) Assay

The WBCT is a global assay of coagulation that is particularly useful for assessing the effects of Ciraparantag as it is performed on whole blood without the addition of activating reagents that could interfere with the drug.

Objective: To measure the time taken for a whole blood sample to form a solid clot in a glass tube.

Materials:

  • Freshly drawn human whole blood (in a syringe, without anticoagulant for immediate use, or in a non-anticoagulant tube).

  • Glass test tubes (e.g., 12 x 75 mm).

  • Water bath or heat block set to 37°C.

  • Stopwatch.

  • Pipettes.

Protocol:

  • Pre-warm the glass test tubes to 37°C.

  • Dispense 1 mL of freshly collected whole blood into a pre-warmed glass test tube.

  • Start the stopwatch immediately upon the blood contacting the glass tube.

  • Incubate the tube at 37°C.

  • After the first minute, gently tilt the tube to approximately a 45-degree angle every 30 seconds to observe for clot formation.

  • The endpoint is reached when the blood no longer flows upon tilting and a solid clot has formed.

  • Record the time from the start of the assay to the endpoint. This is the Whole Blood Clotting Time.

  • For ex vivo studies, blood is drawn from subjects at baseline (before anticoagulant), after administration of the anticoagulant, and at various time points after the addition of Ciraparantag to the anticoagulated blood in vitro or after administration to the subject.

Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)

TEG and ROTEM are viscoelastic assays that provide a dynamic and comprehensive assessment of the entire coagulation process, from initial fibrin formation to clot retraction and fibrinolysis.

Objective: To evaluate the effect of Ciraparantag on the kinetics of clot formation, clot strength, and clot stability in anticoagulated whole blood.

Materials:

  • Citrated whole human blood.

  • TEG® or ROTEM® analyzer and associated consumables (cups, pins).

  • Reagents for activation (e.g., kaolin (B608303) for TEG, EXTEM/INTEM reagents for ROTEM).

  • This compound solution of known concentration.

  • Anticoagulant solution (e.g., apixaban, rivaroxaban) of known concentration.

  • Calcium chloride solution (for recalcification).

Protocol (General):

  • Collect whole blood into tubes containing 3.2% sodium citrate.

  • Prepare aliquots of the citrated whole blood.

  • Spike the blood aliquots with the desired concentration of the anticoagulant and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • To the anticoagulated blood, add the desired concentration of this compound and incubate for a short period (e.g., 5-10 minutes).

  • Perform the TEG/ROTEM analysis according to the manufacturer's instructions. This typically involves:

    • Pipetting the citrated whole blood (with or without anticoagulant and Ciraparantag) into the assay cup.

    • Adding the activating reagent (e.g., kaolin, EXTEM).

    • Initiating the test, which includes recalcification to start the coagulation process.

  • Monitor the key parameters:

    • R-time (Reaction time) / CT (Clotting Time): Time to initial fibrin formation. Prolonged by anticoagulants and should be normalized by Ciraparantag.

    • K-time (Kinetics) / CFT (Clot Formation Time): Time from the end of R/CT until the clot reaches a certain firmness.

    • α-angle (Alpha-angle): Rate of clot formation.

    • MA (Maximum Amplitude) / MCF (Maximum Clot Firmness): Represents the maximum strength of the clot.

  • Compare the parameters of the anticoagulated sample with and without Ciraparantag to the baseline (native blood) values.

Experimental Workflow Ex Vivo Experimental Workflow for this compound Blood Collection Blood Collection Sample Preparation Sample Preparation Blood Collection->Sample Preparation Citrated Whole Blood Anticoagulant Spiking Anticoagulant Spiking Sample Preparation->Anticoagulant Spiking Aliquot Coagulation Assay Coagulation Assay Sample Preparation->Coagulation Assay Control (Native Blood) Ciraparantag Addition Ciraparantag Addition Anticoagulant Spiking->Ciraparantag Addition Anticoagulated Blood Anticoagulant Spiking->Coagulation Assay Control (Anticoagulated Blood) Ciraparantag Addition->Coagulation Assay Test Sample Data Analysis Data Analysis Coagulation Assay->Data Analysis

A typical workflow for evaluating the reversal effect of Ciraparantag in ex vivo human plasma/whole blood.

Data Presentation

The following tables summarize the expected quantitative data from ex vivo human plasma/whole blood studies with Ciraparantag.

Table 1: Reversal of Anticoagulation Measured by Whole Blood Clotting Time (WBCT)
AnticoagulantDose of CiraparantagBaseline WBCT (seconds)Anticoagulated WBCT (seconds)WBCT after Ciraparantag (seconds)% Reversal
Edoxaban (B1671109) (60 mg)100 - 300 mg~120>300~130-140 (within 10-30 min)>90%[2]
Apixaban (10 mg)60 mg~120>250~130 (within 1 h)~100%[3]
Rivaroxaban (20 mg)180 mg~120>250~130 (within 1 h)~100%[3]

Note: The values presented are approximate and based on published clinical and ex vivo study data. Actual results may vary depending on the specific experimental conditions.

Table 2: Expected Changes in Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM) Parameters
ParameterBaseline (Native Blood)Anticoagulated BloodAfter Ciraparantag Addition
R-time (min) / CT (sec) NormalSignificantly ProlongedNormalized towards Baseline
K-time (min) / CFT (sec) NormalProlongedNormalized towards Baseline
α-angle (°) NormalDecreasedIncreased towards Baseline
MA (mm) / MCF (mm) NormalMay be slightly reducedNormalized towards Baseline

Note: Specific quantitative data for TEG/ROTEM parameters from Ciraparantag ex vivo studies are not consistently reported in the public domain. The table reflects the expected qualitative changes based on the mechanism of action of anticoagulants and their reversal.

Conclusion

The application of this compound in ex vivo human plasma and whole blood studies requires the use of specialized coagulation assays such as WBCT and viscoelastic tests (TEG/ROTEM). These methods avoid the interferences observed with traditional plasma-based assays and provide a comprehensive assessment of Ciraparantag's ability to reverse the effects of a wide range of anticoagulants. The protocols and expected data outlined in these application notes provide a framework for researchers and scientists to design and interpret ex vivo studies evaluating this promising broad-spectrum anticoagulant reversal agent.

References

Methodology for Assessing Ciraparantag Acetate Reversal of Specific DOACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag (B606701) acetate (B1210297) is a novel, synthetic, small molecule designed as a reversal agent for a broad range of anticoagulants, including Direct Oral Anticoagulants (DOACs) such as the Factor Xa inhibitors apixaban (B1684502), rivaroxaban (B1684504), and edoxaban (B1671109), and the direct thrombin inhibitor dabigatran (B194492).[1][2][3] Its mechanism of action involves direct, non-covalent binding to these anticoagulant drugs through hydrogen bonds and charge-charge interactions, thereby neutralizing their activity.[2][4][5] This document provides detailed application notes and protocols for assessing the reversal effects of Ciraparantag Acetate on specific DOACs, intended for use by researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

Ciraparantag is a cationic molecule that directly binds to DOACs, preventing them from interacting with their respective targets in the coagulation cascade (Factor Xa or thrombin).[2][4][5] This binding is non-covalent and based on charge interactions.[1][6] This direct binding mechanism allows for the rapid reversal of the anticoagulant effects of these drugs.[5]

cluster_Coagulation Coagulation Cascade cluster_DOAC DOAC Action cluster_Reversal Ciraparantag Reversal Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Thrombin Factor Xa Inhibitor (e.g., Apixaban) Factor Xa Inhibitor (e.g., Apixaban) Factor Xa Factor Xa Factor Xa Inhibitor (e.g., Apixaban)->Factor Xa Inhibits Direct Thrombin Inhibitor (e.g., Dabigatran) Direct Thrombin Inhibitor (e.g., Dabigatran) Direct Thrombin Inhibitor (e.g., Dabigatran)->Thrombin Inhibits Ciraparantag Ciraparantag Ciraparantag->Factor Xa Inhibitor (e.g., Apixaban) Binds and Neutralizes Ciraparantag->Direct Thrombin Inhibitor (e.g., Dabigatran) Binds and Neutralizes

Caption: Mechanism of DOAC inhibition and Ciraparantag reversal.

Data Presentation: Quantitative Assessment of DOAC Reversal

The efficacy of Ciraparantag in reversing DOAC-induced anticoagulation has been quantified in clinical studies. The following tables summarize the dose-dependent reversal of apixaban and rivaroxaban as measured by Whole Blood Clotting Time (WBCT).

Table 1: Reversal of Apixaban Anticoagulation by Ciraparantag [7]

Ciraparantag DosePlacebo30 mg60 mg120 mg
Subjects with Complete and Sustained Reversal (%) 17%67%100%100%

Complete and sustained reversal was defined as a whole blood clotting time (WBCT) ≤10% above baseline within 1 hour after the dose and sustained through at least 5 hours.[2][8]

Table 2: Reversal of Rivaroxaban Anticoagulation by Ciraparantag [7]

Ciraparantag DosePlacebo30 mg60 mg120 mg180 mg
Subjects with Complete and Sustained Reversal (%) 13%58%75%67%100%

Complete and sustained reversal was defined as a WBCT ≤10% above baseline within 1 hour after the dose and sustained through at least 6 hours.[2][8]

Experimental Protocols

In Vitro and Ex Vivo Assays

The WBCT is a critical pharmacodynamic marker for Ciraparantag's effect, as standard plasma-based assays can yield misleading results due to Ciraparantag's binding to anionic substances in blood collection tubes and assay activators.[4][9]

Protocol:

  • Blood Collection: Collect whole blood into tubes without any anticoagulant or activators.

  • Manual WBCT Procedure:

    • Immediately after collection, transfer a precise volume of blood (e.g., 1 mL) into a glass tube.

    • Start a stopwatch immediately.

    • Incubate the tube at 37°C.

    • Gently tilt the tube every 30 seconds to observe for clot formation.

    • The clotting time is the time from the start of the stopwatch until the blood no longer flows upon tilting the tube.

    • Perform measurements in triplicate by three different trained technicians to ensure reproducibility.[10]

  • Data Analysis: Calculate the mean clotting time. Reversal is typically defined as the percentage return to the baseline clotting time measured before DOAC administration.[2][4]

Start Start Blood_Collection Collect Whole Blood (No Anticoagulant) Start->Blood_Collection Transfer Transfer to Glass Tube Blood_Collection->Transfer Incubate Incubate at 37°C Transfer->Incubate Observe Tilt and Observe for Clot Formation Incubate->Observe Observe->Observe No Clot Record_Time Record Clotting Time Observe->Record_Time Clot Formed End End Record_Time->End

Caption: Workflow for the Manual Whole Blood Clotting Time (WBCT) Assay.

This assay is used to quantify the activity of Factor Xa inhibitors like apixaban and rivaroxaban.[11][12]

Protocol:

  • Sample Preparation:

    • Collect blood in a light-blue top (3.2% sodium citrate) tube.[13]

    • Perform a double centrifugation to obtain platelet-poor plasma.[13]

    • Freeze plasma at -20°C or lower if not tested immediately.[13]

  • Assay Procedure:

    • Patient plasma is incubated with a known excess amount of Factor Xa.

    • The unbound Factor Xa cleaves a chromogenic substrate, releasing a colored compound.

    • The color intensity is measured spectrophotometrically and is inversely proportional to the concentration of the Factor Xa inhibitor in the plasma.[11]

    • A standard curve is generated using calibrators specific for the DOAC being tested (e.g., apixaban-specific calibrators).[12][14]

  • Data Analysis: The concentration of the Factor Xa inhibitor is determined from the standard curve.

The dTT assay is used to measure the concentration of direct thrombin inhibitors like dabigatran.[15][16]

Protocol:

  • Sample Preparation: Prepare platelet-poor plasma as described for the anti-Xa assay.

  • Assay Procedure:

    • Patient plasma is diluted (e.g., 1:3 or 1:10) with normal pooled plasma or a specific buffer.[15][17]

    • A standardized amount of thrombin is added to the diluted plasma.

    • The time to clot formation is measured.

  • Data Analysis: The clotting time is compared to a calibration curve generated with known concentrations of dabigatran to determine the drug level.[17][18]

TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood during clotting.[19][20]

Protocol:

  • Sample Collection: Collect whole blood in a citrated tube.

  • Assay Procedure:

    • A blood sample is placed in a cup that is oscillated. A pin is suspended in the blood.

    • As the clot forms, it connects the cup and pin, and the pin's motion is recorded.

    • Key parameters include R-time (time to initial clot formation), K-time (clot formation time), alpha angle (rate of clot formation), and maximum amplitude (MA, clot strength).[20]

  • Data Analysis: The reversal of DOACs can be assessed by the normalization of these parameters, particularly a decrease in the R-time, after administration of the reversal agent.[20][21]

In Vivo Animal Models

This model is used to assess bleeding time and blood loss.[22][23][24]

Protocol:

  • Animal Preparation: Anesthetize a rat (e.g., Sprague Dawley, 200-450g) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).[22][25]

  • DOAC and Reversal Agent Administration: Administer the DOAC (e.g., orally) to achieve a target anticoagulant effect. Subsequently, administer Ciraparantag or placebo intravenously.

  • Bleeding Induction: Transect the rat's tail at a specific diameter (e.g., 5 mm from the tip).

  • Bleeding Measurement:

    • Bleeding Time: Immerse the tail in warm saline (37°C) and measure the time until bleeding stops for a defined period (e.g., 30 seconds).[5]

    • Blood Loss: Alternatively, gently blot the tail on pre-weighed filter paper at regular intervals and calculate the total blood loss by the change in paper weight.[5]

  • Data Analysis: Compare the bleeding time and blood loss between the Ciraparantag-treated and placebo groups.

This model simulates internal organ bleeding.[25][26][27]

Protocol:

  • Animal Preparation and Drug Administration: As described for the tail transection model.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the liver.

    • Create a standardized laceration on a liver lobe (e.g., 1.5 cm long and 0.3 cm deep).[28]

  • Bleeding Measurement:

    • Use pre-weighed gauze to absorb the blood from the injury site.

    • Measure the time to hemostasis.

    • Calculate the total blood loss by the change in gauze weight.[29]

  • Data Analysis: Compare the time to hemostasis and total blood loss between the treatment and control groups.

cluster_invivo In Vivo Bleeding Model Workflow Anesthetize Anesthetize Animal Administer_DOAC Administer DOAC Anesthetize->Administer_DOAC Administer_Ciraparantag Administer Ciraparantag or Placebo Administer_DOAC->Administer_Ciraparantag Induce_Bleeding Induce Bleeding (Tail Transection or Liver Laceration) Administer_Ciraparantag->Induce_Bleeding Measure_Bleeding Measure Bleeding Time and Blood Loss Induce_Bleeding->Measure_Bleeding Analyze_Data Compare Treatment vs. Placebo Groups Measure_Bleeding->Analyze_Data

Caption: General workflow for in vivo bleeding models.

Conclusion

The assessment of this compound's reversal of specific DOACs requires a multifaceted approach. While traditional plasma-based coagulation assays have limitations, the Whole Blood Clotting Time assay provides a reliable measure of Ciraparantag's in vivo efficacy. In vitro and ex vivo assays such as chromogenic anti-Xa and diluted thrombin time assays are valuable for quantifying DOAC concentrations, and thromboelastography offers a holistic view of the coagulation process. In vivo bleeding models, including the rat tail transection and liver laceration models, are essential for evaluating the hemostatic efficacy of Ciraparantag in a setting that mimics clinical scenarios. The protocols and data presented herein provide a comprehensive framework for researchers to investigate and understand the reversal properties of this compound.

References

Application Notes & Protocols: Visualizing Ciraparantag Acetate Activity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag Acetate is a novel, synthetic, small-molecule anticoagulant reversal agent.[1] Its mechanism of action involves direct, non-covalent binding to a range of anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and Direct Oral Anticoagulants (DOACs) such as Factor Xa and direct thrombin inhibitors.[2][3][4] This binding action neutralizes the anticoagulant, allowing for the restoration of normal hemostasis.[1][3] While its efficacy is typically measured through functional assays like whole blood clotting time (WBCT) and bleeding models, in vivo imaging techniques offer a powerful, non-invasive approach to visualize its pharmacokinetics, biodistribution, and target engagement in real-time.[5][6]

These application notes provide an overview and detailed protocols for three key in vivo imaging modalities—Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging—to visualize the activity and distribution of this compound in preclinical models.

Mechanism of Action: Reversal of Anticoagulation

Ciraparantag functions by sequestering the anticoagulant drug, thereby preventing it from binding to its endogenous target (e.g., Factor Xa or thrombin). This direct binding and inactivation is the primary activity to be visualized.

cluster_0 Standard Anticoagulation cluster_1 Reversal with Ciraparantag FXa Factor Xa Inactive Inactive Complex FXa->Inactive Inhibitor FXa Inhibitor (e.g., Apixaban) Inhibitor->Inactive Inactive->FXa Inhibition Ciraparantag Ciraparantag BoundComplex Neutralized Complex Ciraparantag->BoundComplex Inhibitor2 FXa Inhibitor Inhibitor2->BoundComplex Binding FXa2 Active Factor Xa

Mechanism of Ciraparantag Action

PET Imaging for Quantitative Biodistribution and Target Engagement

Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging modality that allows for the three-dimensional visualization of radiolabeled molecules in vivo.[7] By labeling Ciraparantag with a positron-emitting isotope (e.g., Fluorine-18), its distribution, accumulation in organs, and clearance can be tracked non-invasively over time.[8][9] This technique is invaluable for determining pharmacokinetics and confirming target engagement.

Application: Visualizing Ciraparantag-Anticoagulant Interaction

A key application involves a competitive binding study. An animal model is first administered a radiolabeled anticoagulant (e.g., [¹⁸F]Apixaban). After imaging the baseline distribution of the anticoagulant, unlabeled Ciraparantag is administered. Subsequent PET scans will visualize the displacement of the radiolabeled anticoagulant from its targets and its accelerated clearance, providing direct evidence of Ciraparantag's in vivo activity.

A 1. Animal Preparation (Sprague-Dawley Rat) B 2. Administer Radiolabeled Anticoagulant (e.g., [¹⁸F]Apixaban) A->B C 3. Baseline Dynamic PET/CT Scan (60 min) B->C D 4. Administer this compound (IV Bolus) C->D E 5. Post-Dose Dynamic PET/CT Scan (90 min) D->E F 6. Image Reconstruction & Co-registration E->F G 7. Data Analysis: Time-Activity Curves (TACs) Biodistribution (%ID/g) F->G

PET Workflow for Ciraparantag Activity
Protocol: PET Imaging of [¹⁸F]Ciraparantag Biodistribution

This protocol details the direct labeling of Ciraparantag to quantify its pharmacokinetic profile.

Materials:

  • [¹⁸F]Ciraparantag (synthesized via appropriate radiolabeling chemistry).

  • Sprague-Dawley rats (n=3 per time point).

  • Anesthesia (e.g., isoflurane).

  • PET/CT scanner.

  • Saline solution.

Procedure:

  • Animal Preparation: Anesthetize a rat with 2% isoflurane. Place a catheter in the lateral tail vein for injection.

  • Radiotracer Administration: Administer a bolus injection of [¹⁸F]Ciraparantag (approx. 5-10 MBq) via the tail vein catheter.

  • Imaging: Immediately place the animal in the PET/CT scanner.

    • Perform an initial CT scan for anatomical co-registration and attenuation correction.

    • Acquire dynamic PET data for 60 minutes post-injection.

    • For later time points (e.g., 2, 4, 24 hours), perform static PET/CT scans.

  • Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D). Co-register PET images with the CT scan.

  • Data Analysis:

    • Draw Regions of Interest (ROIs) on major organs (liver, kidneys, bladder, heart, brain, muscle) guided by the CT images.

    • Generate time-activity curves (TACs) for each organ.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at discrete time points.

Expected Quantitative Data

The following tables summarize expected data from a PET imaging study.

Table 1: Biodistribution of [¹⁸F]Ciraparantag in Rats (%ID/g)

Organ5 min30 min60 min4 hours
Blood15.2 ± 2.14.5 ± 0.81.9 ± 0.40.2 ± 0.1
Kidneys10.5 ± 1.512.8 ± 2.311.5 ± 1.93.1 ± 0.7
Bladder5.1 ± 1.225.6 ± 4.545.3 ± 6.860.1 ± 8.2
Liver8.2 ± 1.16.1 ± 0.94.3 ± 0.61.0 ± 0.2
Heart3.5 ± 0.51.2 ± 0.30.8 ± 0.20.1 ± 0.0
Lungs4.1 ± 0.71.5 ± 0.40.9 ± 0.20.2 ± 0.1
Muscle1.8 ± 0.41.1 ± 0.30.9 ± 0.20.3 ± 0.1

Data are presented as mean ± SD and are hypothetical, based on known rapid renal clearance of Ciraparantag.[4][10]

Table 2: Pharmacokinetic Parameters from PET Data

ParameterValue
Cmax (Blood Pool)Observed at ~5 minutes
Distribution T½ (alpha)~5-10 minutes
Elimination T½ (beta)~15-25 minutes[4][10]
Primary Route of ExcretionRenal (Urine)[11]

SPECT Imaging for Drug Distribution

Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique that can visualize the distribution of a gamma-emitting radiotracer.[12] It is widely accessible and can be used with isotopes like Technetium-99m ([⁹⁹mTc]), which are readily available. Labeling Ciraparantag with [⁹⁹mTc] allows for whole-body imaging of its distribution.[13]

Protocol: [⁹⁹mTc]Ciraparantag Imaging in a Rat Model

Materials:

  • [⁹⁹mTc]Ciraparantag (prepared using a suitable chelator conjugated to Ciraparantag).

  • Sprague-Dawley rats.

  • Anesthesia (e.g., isoflurane).

  • SPECT/CT scanner.

Procedure:

  • Animal Preparation: Anesthetize the rat and place a tail vein catheter.

  • Radiotracer Administration: Inject a bolus of [⁹⁹mTc]Ciraparantag (approx. 20-30 MBq) via the tail vein.

  • Imaging:

    • Position the animal on the scanner bed.

    • Acquire whole-body SPECT/CT images at 1, 4, and 24 hours post-injection.

    • The CT component provides anatomical context for the functional SPECT data.[14]

  • Data Analysis:

    • Reconstruct and fuse SPECT and CT images.

    • Perform semi-quantitative analysis by drawing ROIs on major organs and calculating relative uptake values (e.g., organ-to-muscle ratio).

Fluorescence Imaging for High-Throughput Visualization

In vivo fluorescence imaging uses fluorescently-labeled molecules to visualize biological processes in small animals.[8][15] By conjugating Ciraparantag with a near-infrared (NIR) fluorescent dye, its accumulation and clearance can be tracked, offering a cost-effective and high-throughput alternative to nuclear imaging for certain applications.[5][]

Application: Visualizing Renal Clearance

Given that Ciraparantag is primarily cleared through the kidneys, fluorescence imaging can be used to directly visualize its transit through the renal system.

A 1. Synthesize NIR-Conjugated Ciraparantag B 2. Administer Anticoagulant (Optional, to mimic clinical use) A->B C 3. Administer NIR-Ciraparantag (IV Injection) B->C D 4. Place Anesthetized Mouse in Imaging System C->D E 5. Acquire Serial 2D/3D Fluorescence Images D->E F 6. Data Analysis: Quantify Signal Intensity in ROIs (Kidneys, Bladder) E->F

Fluorescence Imaging Workflow
Protocol: NIR Fluorescence Imaging of Ciraparantag

Materials:

  • Ciraparantag conjugated to an NIR dye (e.g., Cy7).

  • Athymic nude mice (to minimize signal loss from fur).

  • Anesthesia (e.g., isoflurane).

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum).

Procedure:

  • Animal Preparation: Anesthetize a mouse and acquire a baseline fluorescence image to account for autofluorescence.

  • Probe Administration: Administer a bolus of NIR-Ciraparantag (e.g., 100 µL of a 1 mg/mL solution) via tail vein injection.

  • Imaging:

    • Immediately place the mouse back in the imaging chamber.

    • Acquire a series of images at multiple time points (e.g., 2, 5, 15, 30, 60 minutes and 4, 24 hours).

    • Use appropriate excitation and emission filters for the selected NIR dye.

  • Data Analysis:

    • Draw ROIs over the kidney and bladder regions.

    • Measure the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) in each ROI over time.

    • Plot the fluorescence intensity to visualize the kinetics of accumulation and clearance.

Expected Qualitative and Quantitative Data

Table 3: Fluorescence Signal Intensity Over Time (Arbitrary Units)

Region of Interest5 min30 min60 min4 hours
Kidneys+++++++++++
Bladder++++++++++
Liver++++-

Signal intensity key: - (none), + (low), ++ (medium), +++ (high), ++++ (very high). This provides a semi-quantitative view of the rapid renal clearance pathway.

Summary and Conclusion

In vivo imaging provides powerful, complementary methodologies to traditional functional assays for studying this compound.

  • PET imaging offers unparalleled quantitative data on the biodistribution and pharmacokinetics of Ciraparantag, enabling precise measurement of its concentration in tissues over time.

  • SPECT imaging serves as a robust and accessible method for visualizing whole-body distribution.

  • Fluorescence imaging provides a high-throughput, cost-effective means to visualize dynamic processes like renal clearance in real-time.

By employing these advanced imaging techniques, researchers can gain deeper insights into the in vivo behavior of Ciraparantag, aiding in its continued development and optimizing its clinical application as a broad-spectrum anticoagulant reversal agent.

References

Application Notes and Protocols for the Preparation of Ciraparantag Acetate Solutions in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Ciraparantag Acetate solutions for various research applications. This compound is a synthetic, water-soluble, cationic molecule under investigation as a reversal agent for a range of anticoagulants.

Chemical and Physical Properties

This compound is a small molecule designed to bind to and neutralize both direct oral anticoagulants (DOACs) and heparins through non-covalent, charge-charge interactions.[1] Understanding its fundamental properties is crucial for the proper preparation of solutions for experimental use.

PropertyValueSource
Molecular Formula C22H48N12O2 (free base)MedChemExpress
Molecular Weight 512.7 g/mol (free base)TargetMol[2]
Appearance Solid PowderBOC Sciences
Solubility (Water) 31 mg/mLTargetMol[2]
Solubility (DMSO) 65 mg/mLTargetMol
Storage (Powder) Stable at 4°C for over 12 monthsThomson Reuters[2]

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution for In Vitro Assays

This protocol is suitable for preparing a concentrated stock solution of this compound for use in various in vitro experiments, such as plasma-based coagulation assays.

Materials:

  • This compound powder

  • Distilled, deionized water or sterile water for injection

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

  • Dissolution: Add the appropriate volume of distilled water to the conical tube. Following the example above, add 10 mL of water.

  • Mixing: Cap the tube securely and vortex the solution until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[2]

  • Sterilization (Optional): If sterility is required for the downstream application, the solution can be filtered through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.

Preparation of a Sterile Aqueous Solution for In Vivo Studies

This protocol outlines the preparation of a sterile this compound solution suitable for administration in animal models. Aseptic techniques are critical throughout this procedure.

Materials:

  • This compound powder

  • Sterile water for injection or sterile saline solution (0.9% NaCl)

  • Laminar flow hood or biological safety cabinet

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Sterile disposable syringes and needles

  • 0.22 µm sterile syringe filters

Procedure:

  • Aseptic Preparation: Perform all steps within a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Weigh the required amount of this compound powder into a sterile conical tube or vial using a calibrated analytical balance located within the sterile field.

  • Reconstitution: Aseptically add the desired volume of sterile water for injection or sterile saline to the vial containing the powder.

  • Dissolution: Gently swirl or vortex the vial until the powder is fully dissolved.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a final sterile vial. This step ensures the removal of any potential microbial contamination.

  • Quality Control: Visually inspect the final solution for any particulate matter.

  • Storage: Store the sterile solution at 2-8°C and use it within a timeframe validated by stability studies. For clinical trials, Ciraparantag has been administered as a sterile aqueous solution via slow intravenous injection.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound solutions.

FormStorage ConditionStabilitySource
Powder 4°C> 12 monthsThomson Reuters
Aqueous Stock Solution 2-8°CShort-term (days to weeks)General Lab Practice
Aqueous Stock Solution -20°C or -80°CLong-term (months)General Lab Practice

Note: It is recommended to perform in-house stability studies for solutions prepared in specific buffers or at different concentrations to ensure stability for the intended experimental duration.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in a research setting.

cluster_0 Mechanism of Action of this compound Anticoagulant Anticoagulant (e.g., Factor Xa Inhibitor) CoagulationFactor Coagulation Factor (e.g., Factor Xa) Anticoagulant->CoagulationFactor Binds to & Inhibits Binding Binding & Neutralization Anticoagulant->Binding Inhibition Inhibition of Coagulation CoagulationFactor->Inhibition Leads to Ciraparantag This compound Ciraparantag->Anticoagulant Binds to Ciraparantag->Binding Coagulation Normal Coagulation Binding->Coagulation Restores

Caption: Mechanism of action of this compound.

cluster_1 Experimental Workflow: In Vitro Anticoagulant Reversal Assay start Start weigh Weigh Ciraparantag Acetate Powder start->weigh dissolve Dissolve in Aqueous Solvent weigh->dissolve add_ciraparantag Add Ciraparantag Solution to Plasma dissolve->add_ciraparantag prepare_plasma Prepare Anticoagulated Plasma Sample prepare_plasma->add_ciraparantag incubate Incubate add_ciraparantag->incubate measure Measure Coagulation Parameter (e.g., Clotting Time) incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for the Safe Handling and Storage of Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides general laboratory guidelines for the safe handling and storage of Ciraparantag (B606701) Acetate based on currently available information. A comprehensive Safety Data Sheet (SDS) for Ciraparantag Acetate was not publicly available at the time of writing. Therefore, this material should be handled as potentially hazardous, and all procedures should be conducted with caution in accordance with standard laboratory safety practices and institutional guidelines.

Introduction

This compound is a research compound under investigation as a reversal agent for anticoagulants.[1][2][3][4][5] As with any chemical substance intended for research, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound. These application notes provide a framework for the safe use of this compound in a laboratory setting.

Hazard Identification and General Precautions

Until a complete toxicological profile is available, this compound should be treated as a hazardous substance. All personnel handling the compound must be trained in general laboratory safety and be aware of the potential risks associated with handling research chemicals.

General Precautions:

  • Avoid ingestion, inhalation, and contact with eyes and skin.

  • Wash hands and any exposed skin thoroughly after handling.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep containers tightly closed when not in use.

  • Do not eat, drink, or smoke in areas where the compound is handled or stored.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that a complete set of physical and chemical hazard data is not available.

PropertyValueCitation
Storage Temperature -20°C (for solid form)
Stability (Solid) ≥ 4 years (at -20°C)
Solubility Approx. 10 mg/mL in methanol (B129727) and water
Aqueous Solution Stability Not recommended for storage more than one day

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following are minimum recommendations:

  • Eye Protection: Safety glasses with side shields or safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves). It is recommended to use double gloves.

  • Body Protection: A laboratory coat or a disposable gown.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Experimental Protocols

Handling and Weighing of Solid this compound

Objective: To safely handle and weigh solid this compound.

Materials:

  • This compound (solid)

  • Chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate PPE

Procedure:

  • Don the appropriate PPE as described in Section 4.

  • Perform all handling operations within a certified chemical fume hood to minimize inhalation exposure.

  • Place the analytical balance inside the fume hood.

  • Carefully open the container of this compound.

  • Using a clean spatula, transfer the desired amount of the solid compound onto a weighing paper or boat on the balance.

  • Once the desired weight is obtained, securely close the primary container of this compound.

  • Proceed with the experimental use of the weighed compound.

  • Clean the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water.

Preparation of Stock Solutions

Objective: To safely prepare a stock solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., water, methanol)

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

  • Appropriate PPE

Procedure:

  • Follow steps 1-7 from the "Handling and Weighing" protocol to obtain the desired mass of this compound.

  • Transfer the weighed solid to a volumetric flask of the appropriate size.

  • Add a portion of the desired solvent to the flask.

  • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Aqueous solutions should be used fresh and are not recommended for storage for more than one day.

  • Dispose of all contaminated materials as hazardous waste.

  • Remove and dispose of PPE as previously described and wash hands thoroughly.

Storage and Stability

  • Solid Form: Store the solid this compound in a tightly sealed container at -20°C. Under these conditions, it is reported to be stable for at least four years.

  • Solutions: Aqueous solutions of this compound should be prepared fresh for use and are not recommended for storage for more than one day. If storage of a solution is necessary, it should be kept at -80°C for short periods, though stability under these conditions has not been fully determined.

Spill and Emergency Procedures

Spill Response

In case of a spill:

  • Evacuate the immediate area.

  • Alert a supervisor and other laboratory personnel.

  • If the spill is significant or if you are not trained to handle it, contact the institutional safety office.

  • For minor spills, trained personnel wearing appropriate PPE (including respiratory protection) should proceed with cleanup.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE Fume_Hood Work in Chemical Fume Hood PPE->Fume_Hood Weigh Weigh Solid Compound Fume_Hood->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Clean Clean Work Area & Equipment Prepare_Solution->Clean Waste Dispose of Waste Clean->Waste Remove_PPE Remove & Dispose of PPE Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_cleanup Cleanup (Trained Personnel Only) cluster_disposal Disposal Evacuate Evacuate Area Alert Alert Supervisor Evacuate->Alert Don_PPE Don Full PPE Alert->Don_PPE Absorb Absorb Spill Don_PPE->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

References

Troubleshooting & Optimization

Ciraparantag Acetate Interference in Plasma-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting interference of Ciraparantag (B606701) Acetate in plasma-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential challenges and their solutions when working with this novel anticoagulant reversal agent.

Frequently Asked Questions (FAQs)

Q1: What is Ciraparantag Acetate and how does it work?

Ciraparantag is a synthetic, small, water-soluble, and cationic molecule developed to reverse the effects of various anticoagulants.[1] Its mechanism of action involves binding directly to both direct oral anticoagulants (DOACs) and heparin-like anticoagulants through non-covalent hydrogen bonds and charge-charge interactions.[1][2][3] This binding prevents the anticoagulant from interacting with its target coagulation factors, such as Factor Xa and thrombin, thereby restoring the normal coagulation process.[1][4]

Q2: Why do plasma-based coagulation assays produce unreliable results in the presence of Ciraparantag?

Standard plasma-based coagulation assays, such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), are unsuitable for measuring the reversal effect of ciraparantag.[5][6][7] This is because ciraparantag is a cationic molecule that binds to the anionic substances present in both the blood collection tubes (e.g., sodium citrate, EDTA) and the assay reagents (e.g., kaolin, celite).[2][5][6] This preferential binding to assay components, rather than the anticoagulant in the in-vitro setting, leads to inaccurate and misleading results.[8][9]

Q3: What is the recommended assay for measuring the effect of Ciraparantag?

The most reliable method to measure the efficacy of ciraparantag is the whole-blood clotting time (WBCT).[5][6][7] This assay is performed on whole blood without the addition of any activating reagents, thus avoiding the interference seen with plasma-based assays.[7] Manual WBCT has been shown to be a precise and reproducible biomarker for assessing both the anticoagulant effect and its reversal by ciraparantag.[6] An automated point-of-care coagulometer that replicates the WBCT is also in development.[5]

Q4: Can Ciraparantag be used to remove anticoagulant interference in vitro for other tests?

No, studies have shown that ciraparantag is not effective as a "universal" anticoagulant chelator in vitro for plasma-based assays.[8] While it has minimal direct impact on routine coagulation parameters at clinically relevant concentrations, it does not remove the anticoagulant-associated activities of DOACs or heparin in these tests.[8] This is due to its preferential binding to the anionic reagents within the assays.[8]

Q5: Is there any way to mitigate Ciraparantag interference in plasma-based assays for research purposes?

One study has suggested that DOAC-Stop™, a commercial activated charcoal-based adsorbent, may be useful in mitigating interferences from both DOACs and ciraparantag in coagulation testing.[8][9] This approach could potentially be useful in laboratory investigations where the presence of either substance complicates results.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving ciraparantag and plasma-based assays.

Issue Potential Cause Recommended Action
Unexpectedly prolonged clotting times (aPTT, PT) after adding Ciraparantag to an anticoagulated plasma sample. Ciraparantag is binding to the anionic reagents (e.g., kaolin, celite) in the assay, not effectively neutralizing the anticoagulant in the in-vitro plasma environment.[2][5][8]Switch to a whole-blood based assay that does not use activating reagents, such as the Whole Blood Clotting Time (WBCT).[5][6][7]
Inconsistent or variable results when measuring Ciraparantag's reversal effect using standard coagulation assays. The molar excess of anionic anticoagulants in the collection tubes (e.g., citrate) and activators in the assays disrupts the ciraparantag-anticoagulant complex in the plasma sample.[2][6]Utilize reagent-free collection equipment and measure coagulation using the WBCT to get a measurement that is representative of physiological conditions.[2][5]
Anti-Xa or anti-IIa activity assays do not show a reduction in anticoagulant levels after in-vitro addition of Ciraparantag. Similar to clotting assays, ciraparantag's binding to assay reagents prevents it from effectively neutralizing the anticoagulant in the plasma sample, leading to continued detection of anticoagulant activity.[8]These plasma-based assays are not suitable for assessing ciraparantag's reversal effect. The primary endpoint in preclinical and clinical studies is often the reduction in actual bleeding or normalization of WBCT.[5][6]
Need to perform other plasma-based assays on a sample containing Ciraparantag. The presence of ciraparantag may interfere with various plasma-based tests, not limited to coagulation assays.Consider treating the plasma sample with an adsorbent agent like DOAC-Stop™ to potentially remove both DOAC and ciraparantag interference.[8][9] Validate this method for your specific assay.

Data Presentation

Table 1: Impact of Ciraparantag on Routine Coagulation Parameters in vitro

Data summarized from a study where human plasma was spiked with ascending concentrations of ciraparantag.[8][10]

Ciraparantag Concentration (ng/mL)Prothrombin Time (PT) (seconds)Activated Partial Thromboplastin Time (aPTT) (seconds)Fibrinogen (g/L)
0 (Baseline) 11.5 ± 0.2126.2 ± 0.602.8 ± 0.10
100 11.6 ± 0.1826.5 ± 0.452.8 ± 0.12
1000 11.8 ± 0.2527.1 ± 0.552.9 ± 0.09
10,000 12.1 ± 0.3030.9 ± 1.432.9 ± 0.11

Note: A mild prolongation of the aPTT was observed at the highest concentration.[8][10]

Table 2: In Vitro Effect of Ciraparantag on DOAC and Heparin Activity in Plasma-Based Assays

This table illustrates that the addition of ciraparantag in vitro does not remove the anticoagulant effect as measured by standard plasma assays.[8]

AnticoagulantAssayPlasma with AnticoagulantPlasma with Anticoagulant + Ciraparantag (10,000 ng/mL)
Dabigatran (500 ng/mL) Dilute Thrombin Time (ng/mL)~500~500
Apixaban (B1684502) (500 ng/mL) Anti-Factor Xa (ng/mL)~500~500
Edoxaban (B1671109) (500 ng/mL) Anti-Factor Xa (ng/mL)~500~500
Rivaroxaban (B1684504) (500 ng/mL) Anti-Factor Xa (ng/mL)~500~500
Enoxaparin (0.7 IU/mL) Anti-Factor Xa (IU/mL)~0.7~0.7

Experimental Protocols

Protocol 1: Whole Blood Clotting Time (WBCT) Measurement

This protocol is based on the methodology used in clinical trials to assess the efficacy of ciraparantag.[6]

  • Blood Collection: Collect fresh whole blood into tubes containing no anticoagulant or activators.

  • Sample Preparation: Immediately after collection, transfer a precise volume of blood (e.g., 1 mL) into clean glass test tubes.

  • Incubation: Place the tubes in a 37°C water bath or heating block.

  • Clot Observation: Start a timer immediately. At regular intervals (e.g., every 30 seconds), gently tilt the tube to a 45-degree angle to observe clot formation.

  • Endpoint: The WBCT is the time at which the blood no longer flows upon tilting and a solid clot has formed.

  • Replicates: For increased accuracy, perform the measurement in triplicate and calculate the mean.[6]

Protocol 2: Mitigation of Ciraparantag Interference using DOAC-Stop™

This protocol is adapted from a study investigating methods to reduce in-vitro assay interference.[8][9]

  • Sample Preparation: Obtain citrated plasma samples containing the anticoagulant and/or ciraparantag.

  • DOAC-Stop™ Treatment: Add one tablet of DOAC-Stop™ per 1 mL of plasma.

  • Incubation: Gently mix the sample by inversion for 10 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes to pellet the adsorbent agent.

  • Plasma Collection: Carefully aspirate the supernatant (treated plasma) for use in the desired plasma-based assay.

  • Analysis: Perform the coagulation assay on the treated plasma. Include appropriate controls (untreated plasma, plasma with DOAC-Stop™ but no anticoagulant/ciraparantag) to validate the procedure.

Visualizations

cluster_0 In Vivo Action of Ciraparantag Anticoagulant DOACs / Heparin CoagulationFactors Coagulation Factors (e.g., Factor Xa, Thrombin) Anticoagulant->CoagulationFactors Inhibition Binding Binding Anticoagulant->Binding Ciraparantag Ciraparantag Ciraparantag->Anticoagulant Binds to Ciraparantag->Binding Restoration Restoration of Coagulation Binding->Restoration

Caption: In vivo mechanism of Ciraparantag action.

cluster_1 Troubleshooting Workflow for Ciraparantag Assay Interference Start Experiment with Ciraparantag and Plasma-Based Assay Problem Inaccurate or Unexpected Coagulation Results? Start->Problem Cause Interference from Anionic Assay Reagents/Anticoagulants in Collection Tubes Problem->Cause Yes End Obtain Reliable Results Problem->End No Solution1 Use Whole Blood Clotting Time (WBCT) (No Reagents) Cause->Solution1 Solution2 Research Only: Treat Plasma with Adsorbent (e.g., DOAC-Stop™) Cause->Solution2 Solution1->End Solution2->End

Caption: Troubleshooting workflow for assay interference.

cluster_2 Logical Relationship of Ciraparantag Interference in Plasma Assays Ciraparantag Ciraparantag (Cationic) PreferentialBinding Preferential Binding Ciraparantag->PreferentialBinding AssayReagents Assay Reagents (Anionic - e.g., Kaolin) Tube Anticoagulants (Anionic - e.g., Citrate) AssayReagents->PreferentialBinding PlasmaAnticoagulant Anticoagulant in Plasma (e.g., DOAC) UnreliableResults Unreliable Assay Results PlasmaAnticoagulant->UnreliableResults Remains active in vitro PreferentialBinding->UnreliableResults

Caption: Cause of Ciraparantag interference in plasma assays.

References

overcoming challenges in measuring Ciraparantag Acetate efficacy with aPTT and PT tests

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Ciraparantag (B606701) Acetate. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the unique challenges of measuring the efficacy of this anticoagulant reversal agent with standard coagulation assays like the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) tests.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ciraparantag Acetate?

A1: this compound is a small, synthetic, water-soluble molecule with a positive charge (cationic).[1][2] It works by directly binding to various anticoagulants, including Direct Oral Anticoagulants (DOACs) like Factor Xa inhibitors (e.g., apixaban (B1684502), rivaroxaban) and Direct Thrombin Inhibitors (e.g., dabigatran), as well as unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][3] The binding occurs through non-covalent hydrogen bonds and charge-charge interactions.[1][4] This action prevents the anticoagulant molecule from binding to its target coagulation factor, thereby restoring the normal coagulation process.[2]

Q2: Why are my aPTT and PT results not showing the expected reversal of anticoagulation after using Ciraparantag?

A2: This is a critical and expected challenge when using standard plasma-based assays. The primary reason is that Ciraparantag's cationic nature causes it to bind to the negatively charged (anionic) components within the test system itself.[1][4] This includes binding to:

  • Contact activators used in aPTT reagents (e.g., kaolin (B608303), Celite).[1][5]

  • Anticoagulants used in blood collection tubes (e.g., sodium citrate).[1][6]

This preferential binding to assay reagents means Ciraparantag is not available to neutralize the anticoagulant in the in vitro setting, leading to inconsistent and misleading results that do not reflect its true in vivo efficacy.[4][7] Studies have repeatedly shown that while Ciraparantag effectively reduces bleeding in animal models and reverses anticoagulation in humans, it fails to correct aPTT or PT clotting times in plasma-based lab tests.[1][8][9]

Q3: Does Ciraparantag itself interfere with coagulation tests when no anticoagulant is present?

A3: Yes, Ciraparantag can interfere with some tests on its own, although the effect varies. Studies on human plasma have shown that at clinically relevant concentrations, Ciraparantag has a minimal impact on PT and fibrinogen levels.[7] However, at high concentrations (e.g., 10,000 ng/mL), it can cause a mild prolongation of the aPTT.[7][10]

Q4: What is the recommended laboratory method for measuring the efficacy of Ciraparantag?

A4: The most reliable and recommended method for assessing the reversal of anticoagulation by Ciraparantag is the Whole Blood Clotting Time (WBCT) .[6][8] The WBCT is a global measure of clotting that is performed on whole blood without the addition of activating reagents, thus avoiding the interference seen with aPTT and PT tests.[1][6] Clinical trials have successfully used manual WBCT to demonstrate the dose-dependent reversal of DOACs by Ciraparantag.[8][11][12]

Q5: Are there any alternative assays or methods to manage assay interference?

A5: Besides WBCT, other methods are being explored:

  • Viscoelastic Tests (e.g., TEG®, ROTEM®): These tests provide a more comprehensive picture of the entire coagulation process, from clot formation to lysis.[13] While they are also performed on whole blood, their specific utility and potential for interference when measuring Ciraparantag's effect are still under investigation.[6][14] Some studies show that the clotting time in these assays is prolonged in the presence of DOACs.[15]

  • DOAC-Stop™: This is a commercial, activated charcoal-based adsorbent that can be used to treat plasma samples in vitro. It effectively removes both DOACs and Ciraparantag, which can be useful in laboratory investigations where an assessment of the underlying hemostatic function is required without drug interference.[7][16]

Q6: Can I use an anti-Factor Xa (anti-Xa) assay to measure the reversal of Factor Xa inhibitors by Ciraparantag?

A6: No, similar to aPTT and PT, the anti-Xa assay is not a reliable measure of Ciraparantag's efficacy. Preclinical studies have shown that despite effectively reducing anticoagulant-associated blood loss, Ciraparantag did not significantly decrease anti-Xa activity levels in plasma-based assays.[1][9]

Troubleshooting Guide

This guide addresses common problems encountered when attempting to measure Ciraparantag efficacy with traditional coagulation assays.

Problem / Observation Probable Cause Recommended Solution & Action
Prolonged aPTT/PT in an anticoagulated sample does not shorten after adding Ciraparantag.Inherent Assay Interference. Ciraparantag is binding to anionic activators (e.g., kaolin in aPTT reagent) and other components in the plasma assay, rather than neutralizing the anticoagulant in the test tube.[1][7] This is an expected in vitro artifact.Do not use aPTT/PT to quantify Ciraparantag's reversal effect. The results are not representative of the in vivo activity.[4] Switch to the recommended Whole Blood Clotting Time (WBCT) assay.[8]
High variability in aPTT or PT results across replicate samples containing Ciraparantag.Reagent and Analyte Interaction. The inconsistent binding of cationic Ciraparantag to anionic assay components can lead to poor reproducibility. The concentration of Ciraparantag itself can also influence the degree of interference.[7]Acknowledge the unsuitability of the assay. For accurate and reproducible results, implement a WBCT protocol.[6] Ensure strict adherence to pre-analytical protocols for sample collection and handling.[17]
aPTT is slightly prolonged in control plasma samples containing only Ciraparantag (no anticoagulant).Direct Assay Interference. At high concentrations, Ciraparantag can directly prolong the aPTT clotting time, independent of any anticoagulant.[7]Quantify this baseline effect if using aPTT for other purposes. However, for efficacy measurement, this reinforces the need to use a more appropriate assay like WBCT.
Need to measure underlying coagulation status in a sample containing both an anticoagulant and Ciraparantag .Compound Interference. The presence of both agents complicates the interpretation of nearly all standard coagulation tests.Treat the plasma sample with an adsorbent agent like DOAC-Stop™ to remove both the anticoagulant and Ciraparantag.[7][16] This will allow for an assessment of the patient's underlying hemostatic function.

Data Presentation

Table 1: In Vitro Effect of Ciraparantag on Standard Coagulation Parameters in Human Plasma

The following table summarizes the concentration-dependent interference of Ciraparantag on routine coagulation assays when added to normal human plasma without any other anticoagulants.

Ciraparantag ConcentrationPT (s)aPTT (s)Fibrinogen (g/L)
Reference Range 9.5–11.1 21.0–29.0 1.7–4.1
Baseline (0 ng/mL) 10.526.22.44
100 ng/mL 10.526.72.44
1000 ng/mL 10.627.22.46
10,000 ng/mL 10.830.92.51

Data adapted from a 2024 study on Ciraparantag-associated interferences in coagulation testing.[7][10]

Experimental Protocols

Protocol 1: Standard Activated Partial Thromboplastin Time (aPTT) Assay

This protocol is provided for informational purposes to understand the source of interference and is NOT recommended for measuring Ciraparantag efficacy.

  • Principle: The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways. It measures the time taken for clot formation after the addition of a contact activator (e.g., silica, kaolin), phospholipids, and calcium to a plasma sample.[18]

  • Sample: Citrated platelet-poor plasma.

  • Procedure:

    • Pre-warm the patient plasma sample and aPTT reagent to 37°C.

    • Pipette equal volumes of the plasma and aPTT reagent into a test cuvette.

    • Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C to allow for optimal activation of the contact factors.

    • Add pre-warmed calcium chloride (CaCl₂) to the mixture to initiate the clotting cascade.

    • Simultaneously, start a timer and measure the time in seconds until a fibrin (B1330869) clot is detected by the coagulation analyzer.

Protocol 2: Recommended Whole Blood Clotting Time (WBCT) Assay for Ciraparantag
  • Principle: The WBCT is a global test of coagulation that measures the time it takes for whole blood to form a solid clot in a reagent-free environment (e.g., a glass tube). It is not subject to the reagent-based interferences that affect aPTT and PT.[6][8]

  • Sample: Freshly drawn whole blood, without any anticoagulant.

  • Procedure (Manual Method):

    • Draw approximately 2-3 mL of blood directly into a plain glass test tube.

    • Start a stopwatch immediately upon blood entering the tube.

    • Place the tube in a 37°C water bath or heat block.

    • Every 30 seconds, gently tilt the tube to approximately a 45-degree angle to check for clot formation.

    • The endpoint is reached when the blood no longer flows upon tilting and a solid clot has formed. Stop the timer and record the time in minutes.

    • The result is typically reported as the percent change from the baseline WBCT measured before anticoagulant and Ciraparantag administration.[5]

Visualizations

Mechanism of Action and Assay Interference

Fig 1. Ciraparantag's intended action vs. in vitro assay interference. cluster_vivo In Vivo / In Whole Blood (WBCT) cluster_vitro In Vitro (aPTT/PT Assay) Anticoagulant_vivo Anticoagulant (e.g., FXa Inhibitor) FXa_vivo Factor Xa Anticoagulant_vivo->FXa_vivo Inhibits Prothrombin_vivo Prothrombin FXa_vivo->Prothrombin_vivo Activates Ciraparantag_vivo Ciraparantag Ciraparantag_vivo->Anticoagulant_vivo Binds & Neutralizes Thrombin_vivo Thrombin Prothrombin_vivo->Thrombin_vivo Clot_vivo Fibrin Clot Thrombin_vivo->Clot_vivo Anticoagulant_vitro Anticoagulant FXa_vitro Factor Xa Anticoagulant_vitro->FXa_vitro Inhibits NoClot Clotting Inhibited FXa_vitro->NoClot Ciraparantag_vitro Ciraparantag Reagent Anionic Reagent (e.g., Kaolin, Citrate) Ciraparantag_vitro->Reagent Preferentially Binds Fig 2. Troubleshooting workflow for assay selection. Start Start: Measure Anticoagulant Reversal by Ciraparantag Assay Which assay is being used? Start->Assay PlasmaAssay Plasma-Based Assay (aPTT, PT, Anti-Xa) Assay->PlasmaAssay aPTT / PT WBCT Whole Blood Clotting Time (WBCT) Assay->WBCT WBCT Results Are results showing no reversal or are they highly variable? PlasmaAssay->Results Proceed Proceed with WBCT Protocol Results are Reliable WBCT->Proceed Stop STOP: Assay is Unsuitable Results are Unreliable Results->Stop Yes Results->Stop No (Still Unreliable) Explain Reason: Ciraparantag binds to anionic assay reagents, preventing accurate measurement. Stop->Explain Switch Action: Switch to WBCT Assay Protocol Stop->Switch Switch->WBCT

References

Technical Support Center: Ciraparantag Acetate and the Whole Blood Clotting Time (WBCT) Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of the whole blood clotting time (WBCT) assay for monitoring the effects of Ciraparantag Acetate.

Frequently Asked Questions (FAQs)

Q1: Why is the whole blood clotting time (WBCT) assay the recommended method for assessing the pharmacodynamic effects of this compound?

A1: Standard plasma-based coagulation assays such as prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and anti-Xa assays are not suitable for monitoring Ciraparantag's reversal activity. Ciraparantag is a cationic molecule that can bind to anionic reagents and activators (e.g., kaolin, celite) used in these tests.[1][2] This interaction interferes with the assay, leading to unreliable ex vivo results that do not accurately reflect the in vivo anticoagulant reversal.[2] The WBCT is a manual assay performed on whole blood without the addition of activators, making it a more direct and reliable measure of Ciraparantag's effect on coagulation.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a small, synthetic, water-soluble molecule designed to reverse the effects of various anticoagulants. It works by binding directly to anticoagulant drugs, such as Factor Xa inhibitors (e.g., apixaban (B1684502), rivaroxaban) and heparins, through non-covalent hydrogen bonds and charge-charge interactions.[1] This binding prevents the anticoagulant from interacting with its target coagulation factors, thereby restoring the normal coagulation process.

Q3: How is "reversal" of anticoagulation defined using the WBCT assay in clinical studies of Ciraparantag?

A3: In clinical trials, the reversal of anticoagulation by Ciraparantag is typically defined by the return of the WBCT to a value that is less than or equal to 10% above the subject's baseline WBCT measurement taken before anticoagulant administration. The time to achieve and sustain this reversal is a key efficacy endpoint.

Q4: Is there an automated alternative to the manual WBCT assay?

A4: The development of an automated point-of-care coagulometer that replicates the WBCT is underway. Clinical studies have begun to incorporate measurements from such devices alongside the manual method to establish a correlation. The goal of an automated system is to reduce the operator-dependent variability associated with the manual tilt-tube method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or highly variable WBCT results Operator Variability: Differences in technique between technicians performing the tilt-tube method.- Ensure all personnel are thoroughly trained on a standardized protocol. - In clinical studies, consider using multiple blinded evaluators for each time point to assess inter-operator variability.
Pre-analytical Errors: Issues with blood sample collection and handling.- Sample Collection: Use a clean venipuncture technique to avoid tissue factor activation. Do not draw from an indwelling line that has been flushed with heparin. - Tube Type: Use only clean, dry, glass tubes as specified in the protocol. Plastic tubes or tubes with residual detergent can alter clotting times. - Sample Volume: Ensure the correct volume of blood is collected in the tube. - Sample Mixing: Handle the blood sample gently to avoid hemolysis. Do not vigorously shake the tube.
Analytical Errors: Inconsistent timing or temperature.- Timing: Use a calibrated stopwatch to accurately measure the time from blood collection to clot formation. Read the test at the precise, protocol-specified time. - Temperature: Perform the assay at a consistent, controlled temperature (e.g., 37°C water bath), as temperature fluctuations can affect the rate of coagulation.
Unexpectedly prolonged WBCT in baseline samples Underlying Coagulopathy: The subject may have an undiagnosed bleeding disorder.- Review the subject's medical history and concomitant medications. - Consider performing standard coagulation screening tests (PT, aPTT) on baseline samples to rule out underlying factor deficiencies.
Medication Effects: The subject may be taking other medications that affect coagulation.- Obtain a detailed medication history from the subject.
Unexpectedly short WBCT Pre-analytical Errors: Traumatic venipuncture leading to activation of the coagulation cascade.- Ensure proper phlebotomy technique to minimize trauma to the blood vessel.
Analytical Errors: Prematurely starting the timer or incorrect endpoint determination.- Reinforce training on the precise start and end points of the assay.

Experimental Protocols

Manual Whole Blood Clotting Time (WBCT) Assay Protocol

This protocol is a composite based on descriptions from clinical trials of this compound.

1. Materials:

  • Clean, dry, plain glass test tubes (e.g., 10 x 75 mm).
  • Calibrated stopwatch.
  • 37°C water bath or heat block.
  • Personal protective equipment (gloves, lab coat).
  • Venipuncture supplies.

2. Procedure:

  • Label the glass test tubes clearly with the subject identifier and timepoint. Place the tubes in the 37°C water bath to pre-warm.
  • Perform a clean venipuncture and draw approximately 2 mL of whole blood directly into a pre-warmed glass tube.
  • Start the stopwatch immediately upon the blood entering the tube.
  • Place the tube back into the 37°C water bath.
  • At regular, prespecified intervals (e.g., every 30 seconds), gently tilt the tube to approximately a 90-degree angle to observe for clot formation.
  • The endpoint is reached when the blood no longer flows upon tilting and a solid clot has formed. Record the time in seconds.
  • For increased accuracy and to assess reproducibility, it is recommended to perform the test in triplicate for each timepoint, preferably by three independent, blinded technicians.

Quantitative Data Summary

The manual WBCT assay, while necessary for Ciraparantag studies, is known to have higher variability compared to automated coagulation tests. The following table summarizes the coefficient of variation (CV) for manual versus automated methods, highlighting the importance of stringent protocol adherence.

Assay Type Method Typical Coefficient of Variation (CV%)
Prothrombin Time (PT) Manual Tilt-Tube2.7%
Automated Optical2.8%
Automated Laser-Nephelometric<1%

Data adapted from a comparative study of prothrombin time methods, illustrating the general imprecision of manual clotting assays.

Visualizations

WBCT_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Patient_Prep Patient Preparation Sample_Collection Venipuncture: Collect ~2mL whole blood into a clean, dry glass tube Patient_Prep->Sample_Collection Start_Timer Start stopwatch immediately Sample_Collection->Start_Timer Incubation Incubate at 37°C Start_Timer->Incubation Observation Tilt tube gently every 30 seconds Incubation->Observation Endpoint Endpoint: Solid clot formation Observation->Endpoint Clot observed? Record_Time Record time in seconds Endpoint->Record_Time Data_Analysis Data Analysis and Interpretation Record_Time->Data_Analysis

Caption: Workflow for the Manual Whole Blood Clotting Time (WBCT) Assay.

Ciraparantag_MoA cluster_reversal Reversal Mechanism Anticoagulant Anticoagulant (e.g., Factor Xa Inhibitor) Coagulation_Factor Coagulation Factor (e.g., Factor Xa) Anticoagulant->Coagulation_Factor Binds and Inhibits Restoration Restoration of Coagulation Anticoagulant->Restoration Clotting Inhibition of Coagulation Coagulation_Factor->Clotting Coagulation_Factor->Restoration Freed to participate in coagulation Ciraparantag This compound Ciraparantag->Anticoagulant Binds and Sequesters

Caption: Mechanism of Action of this compound in Reversing Anticoagulation.

References

alternative analytical methods for quantifying Ciraparantag Acetate activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods related to Ciraparantag (B606701) Acetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ciraparantag Acetate?

This compound is a synthetic, small, water-soluble cationic molecule.[1] It acts as a reversal agent for various anticoagulants by directly binding to them through non-covalent hydrogen bonds and charge-charge interactions.[1][2] This binding action blocks the anticoagulant from interacting with its target, such as Factor Xa (FXa) or Factor IIa (FIIa), thereby restoring normal coagulation.[1][2] Ciraparantag was initially designed to bind to unfractionated heparin and low-molecular-weight heparin and was later found to bind to Direct Oral Anticoagulants (DOACs) as well.[3]

Q2: Which anticoagulants can this compound reverse?

Preclinical and clinical studies have demonstrated that Ciraparantag can reverse the anticoagulant effects of a broad spectrum of anticoagulants, including:

  • Oral Factor Xa inhibitors (e.g., apixaban (B1684502), rivaroxaban (B1684504), edoxaban)[1][3]

  • Oral direct thrombin (Factor IIa) inhibitors (e.g., dabigatran)[1][3]

  • Parenteral IIa/Xa inhibitors (e.g., unfractionated heparin and enoxaparin)[1][3]

Q3: Why are conventional plasma-based coagulation assays not suitable for measuring Ciraparantag's activity?

Standard plasma-based coagulation assays such as Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and anti-Xa assays are unreliable for quantifying the reversal effect of Ciraparantag.[3][4][5] This is because Ciraparantag, being a cationic molecule, binds to anionic substances present in the blood collection tubes (e.g., sodium citrate, EDTA) and to the activators used in these assays (e.g., kaolin, celite).[3][5][6][7] This in-vitro binding interferes with the assay, leading to variable and inaccurate results that do not reflect the in-vivo efficacy of the drug.[3][5]

Q4: What is the recommended alternative analytical method for quantifying Ciraparantag's activity?

The manual Whole Blood Clotting Time (WBCT) is the most frequently cited alternative method for measuring the anticoagulant effect and its reversal by Ciraparantag.[3][4][5] Since WBCT is a global measure of clotting that does not require the addition of activators, it is not subject to the same interferences as plasma-based assays.[4][5]

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Results with Standard Coagulation Assays (aPTT, PT, Anti-Xa)

  • Cause: Interference of Ciraparantag with assay reagents. Ciraparantag binds to anionic substances in blood collection tubes and assay activators, leading to a release of the functional anticoagulant in the test tube, which does not represent the in-vivo state.[3][8]

  • Solution:

    • Switch to an alternative assay: Utilize the manual Whole Blood Clotting Time (WBCT) assay, which is not affected by these interferences.[5]

    • Use of Adsorbents: Consider using a commercial activated charcoal-based adsorbent like DOAC-Stop™ to remove both the direct oral anticoagulant and Ciraparantag from the plasma sample before performing coagulation tests.[8][9] This can help in assessing the underlying hemostatic status, although it does not directly quantify Ciraparantag activity.

Issue 2: Difficulty in Establishing a Dose-Response Curve for Ciraparantag

  • Cause: Using inappropriate analytical methods (plasma-based assays) that do not accurately reflect the dose-dependent reversal of anticoagulation by Ciraparantag.

  • Solution: Employ the manual WBCT assay. Studies have successfully demonstrated a dose-dependent reversal of anticoagulants like edoxaban (B1671109) using WBCT.[4]

Issue 3: Suspected Procoagulant Activity of Ciraparantag

  • Cause: Concern that a reversal agent might overshoot and induce a prothrombotic state.

  • Troubleshooting Steps: In clinical trials, procoagulant activity has been assessed by measuring biomarkers such as D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor levels.[3] Human trials have not shown evidence of procoagulant activity with Ciraparantag at the doses studied.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the reversal of different anticoagulants by Ciraparantag from preclinical studies.

Table 1: Reversal of Edoxaban-Induced Bleeding in a Rat Model

Ciraparantag IV Dose (mg/kg)Effect on Blood Loss Volume
1.25No significant effect
2.5No significant effect
5Reduced blood loss to baseline levels
10Reduced blood loss to baseline levels

Data synthesized from preclinical rat tail transection bleeding models.[3]

Table 2: Reversal of Enoxaparin-Induced Bleeding in a Rat Model

Reversal AgentDose (mg/kg)Effect on Blood Loss
Ciraparantag30 IVFully restored blood loss to baseline
Protamine Sulfate10 IVNo significant change in blood loss

Data from a comparative preclinical study.[3]

Experimental Protocols

Methodology: Manual Whole Blood Clotting Time (WBCT)

This protocol describes the general steps for performing a manual WBCT, an assay suitable for assessing Ciraparantag's activity.

  • Blood Collection: Collect fresh whole blood without the use of anticoagulants in the collection tube.

  • Sample Handling: Immediately after collection, transfer a defined volume of blood (e.g., 1-2 mL) into clean glass test tubes.

  • Incubation: Place the test tubes in a water bath or heat block maintained at 37°C.

  • Clot Observation: Start a stopwatch immediately after the blood is added to the tubes. Tilt the tubes at regular intervals (e.g., every 30 seconds) to observe the formation of a solid clot.

  • Endpoint: The WBCT is the time taken from the addition of blood into the tube until the formation of a solid clot that does not flow when the tube is inverted.

  • Replicates: For improved accuracy and precision, measurements should be performed in triplicate by different evaluators simultaneously.[5]

Visualizations

cluster_Anticoagulation Anticoagulated State cluster_Reversal Reversal with Ciraparantag cluster_RestoredCoagulation Restored Coagulation DOAC DOAC / Heparin Target Factor Xa / IIa DOAC->Target Inhibition Bound_Complex Inactive Complex Clotting Coagulation Cascade Target->Clotting Blocks Ciraparantag This compound Ciraparantag->DOAC Binds Free_Target Free Factor Xa / IIa Restored_Clotting Normal Coagulation Free_Target->Restored_Clotting Activates start Start: Inconsistent results with plasma-based assays check_assay Is a plasma-based assay (aPTT, PT, Anti-Xa) being used? start->check_assay cause Cause: Ciraparantag interferes with assay reagents in-vitro check_assay->cause Yes end End: Obtain reliable measurement of hemostasis check_assay->end No solution1 Solution 1: Switch to manual Whole Blood Clotting Time (WBCT) cause->solution1 solution2 Solution 2: Use DOAC-Stop™ to remove interference cause->solution2 solution1->end solution2->end

References

mitigating the effects of anticoagulants in blood samples for Ciraparantag Acetate studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the effects of anticoagulants in blood samples during Ciraparantag Acetate studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ciraparantag? A1: Ciraparantag is a small, synthetic, water-soluble molecule that reverses the effects of various anticoagulants.[1][2] It binds directly to both direct oral anticoagulants (DOACs) and heparins (unfractionated and low-molecular-weight) through non-covalent hydrogen bonding and charge-charge interactions.[1][2][3] This binding action blocks the anticoagulant from interacting with its target, such as Factor Xa or Factor IIa, thereby restoring the normal coagulation process.

Q2: Why are my plasma-based coagulation assays (e.g., aPTT, PT, Anti-Xa) showing inconsistent or no reversal effect after adding Ciraparantag? A2: Plasma-based assays are generally unsuitable for measuring the reversal effect of Ciraparantag. Ciraparantag is a cationic molecule that binds to anionic substances commonly used in blood collection tubes and assay reagents, such as sodium citrate, EDTA, kaolin, and celite. This interaction in the test tube can displace the anticoagulant from Ciraparantag, allowing the anticoagulant to re-assert its activity ex vivo and produce misleading results that do not reflect the in vivo physiological state.

Q3: What is the recommended assay for measuring Ciraparantag's effect in blood samples? A3: The recommended method is the Whole Blood Clotting Time (WBCT). The WBCT assay is performed in tubes without any anticoagulant or activator reagents, thus avoiding the in vitro interferences seen with plasma-based assays.

Q4: Does Ciraparantag bind to other proteins or drugs in the blood? A4: Pre-clinical studies using dynamic light scattering have shown that Ciraparantag does not bind to coagulation factors, plasma proteins, or other commonly used drugs, suggesting a high degree of specificity for anticoagulant molecules.

Q5: What is the pharmacokinetic profile of Ciraparantag? A5: Ciraparantag reaches its maximum concentration within minutes of intravenous administration and has a short half-life of 12 to 19 minutes. It is primarily metabolized by serum peptidases, and its metabolites are almost entirely excreted in the urine.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with Ciraparantag.

Problem Potential Cause(s) Recommended Solution(s)
No observed reversal of anticoagulation Use of inappropriate plasma-based assays (PT, aPTT, anti-Xa).Switch to a Whole Blood Clotting Time (WBCT) assay, which avoids interference from tube additives and reagents.
Interference from anticoagulants in blood collection tubes (e.g., citrate, EDTA).Collect blood samples in tubes with no additives for WBCT analysis.
Prolonged clotting times in all samples (including controls) Improper sample collection or handling leading to pre-analytical errors.Review blood collection technique. Ensure gentle inversion of tubes if any additives are present (for other tests) and process samples promptly.
Temperature fluctuations affecting the assay.Ensure all reagents and reaction mixtures are maintained at the correct temperature as per the protocol.
Reagent or instrument malfunction.Run quality controls to verify reagent and instrument performance. Check for expired reagents.
Shortened clotting times in control samples Pre-analytical issues such as in vitro hemolysis.Inspect samples for hemolysis. Recollect samples using proper phlebotomy techniques to minimize cell lysis.
Contamination of sample or reagents.Use fresh, uncontaminated reagents and pipette tips for each sample.
High variability between replicate samples Inaccurate pipetting or bubbles in the sample.Ensure precise pipetting and inspect for bubbles before starting the assay. Running replicates can help assess precision.
Misaligned instrument probes.If using an automated coagulometer, check probe alignment and perform maintenance as needed.

Quantitative Data Summary

The following tables summarize data from clinical studies on the reversal of different anticoagulants by Ciraparantag.

Table 1: Reversal of Edoxaban in Healthy Subjects

Ciraparantag IV DoseTime to ReversalEffect
100 mg - 300 mgWithin 10-30 minutesFull reversal of anticoagulation.
100 mg - 300 mgSustained for 24 hoursNormal hemostasis persisted over the 24-hour observation period.
Data from a study with healthy subjects given a single 60 mg oral dose of edoxaban.

Table 2: Reversal of Apixaban and Rivaroxaban in Healthy Elderly Subjects

AnticoagulantCiraparantag IV Dose% of Subjects with Complete Reversal at 60 min
Apixaban120 mg100%
Rivaroxaban180 mg100%
Complete reversal is defined as a WBCT ≤10% above baseline. Subjects were at steady-state anticoagulation.

Experimental Protocols

Key Protocol: Manual Whole Blood Clotting Time (WBCT)

This protocol is adapted from methodologies used in clinical trials to assess the efficacy of Ciraparantag.

Objective: To measure the time required for a whole blood sample to form a solid clot in the absence of interfering reagents.

Materials:

  • Plain glass or plastic tubes (no additives, anticoagulants, or clot activators).

  • Water bath or heat block set to 37°C.

  • Stopwatch.

  • Personal Protective Equipment (PPE).

Methodology:

  • Sample Collection: Draw blood directly into a plain collection tube using a clean venipuncture. Avoid using indwelling lines that may be contaminated with anticoagulants.

  • Start Timing: Start the stopwatch immediately upon blood entering the tube.

  • Incubation: Place the tube in a 37°C water bath or heat block.

  • Observation:

    • After the first minute, gently tilt the tube to approximately a 45-degree angle every 30 seconds.

    • Continue this process, observing for blood flow.

  • Endpoint: The clotting time is the point at which the blood no longer flows upon tilting and a solid clot has formed. Stop the stopwatch and record the time.

  • Replicates: For accuracy, perform the measurement in triplicate for each sample, with different technicians if possible, to ensure blinding and reduce operator bias.

Visualizations

Diagrams of Pathways and Workflows

cluster_0 Mechanism of Anticoagulation cluster_1 Ciraparantag Reversal Mechanism FXa_Inhibitor Factor Xa Inhibitor (e.g., Apixaban, Rivaroxaban) FXa Factor Xa FXa_Inhibitor->FXa Inhibits Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Blocked Conversion Ciraparantag Ciraparantag Bound_Complex Inactive Complex Ciraparantag->Bound_Complex Binds To FXa_Active Factor Xa (Active) Prothrombin_Active Prothrombin FXa_Active->Prothrombin_Active Converts Thrombin_Active Thrombin Generation (Restored) Prothrombin_Active->Thrombin_Active Leads to FXa_Inhibitor_2 Factor Xa Inhibitor FXa_Inhibitor_2->Bound_Complex

Caption: Mechanism of Ciraparantag action in reversing Factor Xa inhibitors.

Start Start: Unexpected Coagulation Result Q_Assay Are you using a plasma-based assay (e.g., PT, aPTT, Anti-Xa)? Start->Q_Assay Sol_WBCT Action: Switch to Whole Blood Clotting Time (WBCT) assay. Q_Assay->Sol_WBCT Yes Q_Collection Was the blood sample collected in a tube with citrate/EDTA? Q_Assay->Q_Collection No End_1 End: Problem Resolved Sol_WBCT->End_1 Sol_Tube Action: Recollect sample in a plain tube with no additives. Q_Collection->Sol_Tube Yes Q_Handling Investigate other pre-analytical issues: - Sample Handling/Storage - Temperature Control - Instrument QC Q_Collection->Q_Handling No End_2 End: Problem Resolved Sol_Tube->End_2

Caption: Troubleshooting logic for unexpected coagulation assay results.

cluster_workflow Recommended Experimental Workflow A 1. Prepare anticoagulated whole blood ex vivo (e.g., spike with DOAC) B 2. Aliquot samples into test groups (Control, Placebo, Ciraparantag Doses) A->B C 3. Add Ciraparantag or Placebo to respective samples and mix gently B->C D 4. Incubate at 37°C C->D E 5. Measure clotting time using manual WBCT protocol D->E F 6. Record and analyze data, comparing clotting times to baseline E->F

Caption: Recommended workflow for ex vivo Ciraparantag reversal studies.

References

stability of Ciraparantag Acetate in different laboratory storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Ciraparantag Acetate under various laboratory storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound powder?

A1: Solid this compound, supplied as a lyophilized powder, is stable for over 12 months when stored at 4°C.[1] For long-term storage, it is recommended to keep the lyophilized powder at -20°C to minimize any potential degradation.[2][3]

Q2: How should I prepare and store solutions of this compound?

A2: this compound is a water-soluble, cationic peptide-like molecule.[1] For optimal stability in solution, it is recommended to reconstitute the lyophilized powder in sterile, purified water or a mild, slightly acidic buffer (pH 5-7).[3] Stock solutions should be prepared at a concentration of 1-10 mg/mL.[3] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C.[2][3]

Q3: What is the stability of this compound in aqueous solution at different temperatures?

A3: While specific quantitative data for this compound is not publicly available, peptide-based drugs in aqueous solution are generally more stable at lower temperatures.[4][5] For short-term storage (up to a few weeks), solutions should be kept refrigerated at 4°C.[5] Prolonged exposure to room temperature (20-25°C) or higher should be avoided to prevent degradation.[5]

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of peptide-like molecules is often pH-dependent.[4][5][6] For arginine-containing peptides, a slightly acidic to neutral pH range (pH 5-7) is generally preferred to maintain stability in solution.[3] Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of peptide bonds and other degradation pathways.[4][7]

Q5: Is this compound sensitive to light?

Q6: What are the potential degradation pathways for this compound?

A6: As a cationic, arginine-containing peptide-like molecule, potential degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the peptide backbone, which can be catalyzed by acidic or basic conditions.[4][7]

  • Oxidation: The arginine residue could be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over time.[5][7]

  • Deamidation: Although less common for arginine, if other susceptible residues are present, deamidation can occur.[4]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Reduced activity or inconsistent results in assays. Degradation of this compound due to improper storage.- Ensure the solid compound and solutions have been stored at the recommended temperatures. - Avoid repeated freeze-thaw cycles of stock solutions. - Prepare fresh solutions from lyophilized powder for critical experiments. - Verify the pH of buffered solutions.
Precipitation or cloudiness in solution. Poor solubility, aggregation, or incompatibility with the solvent or other components.- Confirm the concentration is within the recommended range (1-10 mg/mL). - If solubility is an issue in water, try reconstituting in a small amount of 10% acetic acid before diluting with buffer.[3] - For intravenous formulations, ensure compatibility with all excipients and the infusion fluid.[9][10]
Discoloration of the solid powder or solution. Potential chemical degradation or contamination.- Do not use the product if discoloration is observed. - Review storage conditions and handling procedures to identify any potential sources of contamination or exposure to light or extreme temperatures.

Stability Data Summary

The following tables summarize the known and inferred stability of this compound under different storage conditions.

Table 1: Stability of Solid this compound

Storage ConditionDurationObservationReference
4°C> 12 monthsStable[1]
-20°CLong-termRecommended for maximal stability[2][3]
200°CRepeated HeatingStable[1]

Table 2: Recommended Storage for this compound Solutions

Storage ConditionSolvent/BufferDurationRecommendationReference
4°CSterile Water or pH 5-7 BufferShort-term (weeks)Suitable for working solutions[5]
-20°CSterile Water or pH 5-7 BufferLong-termRecommended for aliquoted stock solutions[2][3]
Room Temperature (20-25°C)Aqueous SolutionShort-term (hours)Avoid prolonged exposure[5]

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and degradation of this compound. The following is a general method that can be adapted and validated for specific laboratory use.

  • Column: BIST B column

  • Mobile Phase: A simple mobile phase of water, Acetonitrile (MeCN), and a sulfonic acid as a buffer.

  • Detection: LC-MS

This method can be used to separate Ciraparantag from its potential degradation products and related substances like arginine.[11]

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 70°C) for an extended period.

  • Photodegradation: Expose a solution of this compound to a calibrated light source.

Samples should be analyzed by the stability-indicating HPLC method at various time points to assess the extent of degradation.

Drug-Excipient Compatibility Study

This study is crucial for the development of intravenous formulations.

  • Prepare binary mixtures of this compound with various common intravenous excipients (e.g., mannitol, sorbitol, sodium chloride, polysorbate 80) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).

  • Analyze the samples at initial and subsequent time points using HPLC to check for the appearance of degradation products and any change in the physical appearance of the mixture.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis start This compound (Solid) solution Aqueous Solution (Water or Buffer pH 5-7) start->solution Reconstitution storage Storage Conditions (Temperature, Light, pH) solution->storage forced_deg Forced Degradation (Acid, Base, Oxidative) solution->forced_deg excipient Excipient Compatibility solution->excipient hplc Stability-Indicating HPLC storage->hplc forced_deg->hplc excipient->hplc mass_spec Mass Spectrometry (Degradant Identification) hplc->mass_spec

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways cluster_degradation Potential Degradation Pathways ciraparantag This compound hydrolysis Hydrolysis (Peptide Bond Cleavage) ciraparantag->hydrolysis Acid/Base oxidation Oxidation (Arginine Residue) ciraparantag->oxidation Oxidizing Agents/Air deamidation Deamidation (If susceptible residues are present) ciraparantag->deamidation pH > 8

Caption: Potential degradation pathways for this compound.

References

addressing variability in results of Ciraparantag Acetate preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential variability in the results of preclinical studies involving Ciraparantag (B606701) Acetate.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Coagulation Assays

Symptoms:

  • Inconsistent and variable results in standard plasma-based coagulation assays such as prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and anti-Xa assays when evaluating the reversal effect of Ciraparantag.[1]

  • Failure of Ciraparantag to correct aPTT-based clotting times and anti-factor Xa activities despite observed reductions in anticoagulant-associated blood loss in in vivo models.[1]

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Interference with Assay Reagents Ciraparantag is a cationic molecule that binds to anionic substances present in standard blood collection tubes (e.g., sodium citrate, EDTA) and coagulation assay reagents (e.g., kaolin, celite).[2][3] This leads to the release of the anticoagulant in the test tube, providing a false reading of Ciraparantag's efficacy. Solution: Avoid using standard plasma-based coagulation assays to measure Ciraparantag's reversal effect.[3][4][5]
Inappropriate Assay Selection Using assays that are known to be affected by Ciraparantag's mechanism of action. Solution: Utilize a whole blood clotting time (WBCT) assay, which does not use activating reagents and is a more reliable method for assessing the pharmacodynamic effects of Ciraparantag.[3][4][5]
Use of Activated Charcoal-Based Adsorbents Commercial activated charcoal-based adsorbents like DOAC-Stop™ can remove both direct oral anticoagulants (DOACs) and Ciraparantag from plasma samples, which may be useful in specific laboratory investigations but not for assessing Ciraparantag's direct reversal effect.[1] Solution: Be aware of the effects of such adsorbents and use them only when the goal is to eliminate all anticoagulant and reversal agent interference for other diagnostic tests.
Issue 2: Variability in Animal Bleeding Models (e.g., Rat Tail Transection)

Symptoms:

  • High standard deviation in bleeding time or blood loss measurements within the same treatment group.

  • Inconsistent and non-reproducible results between experiments.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Animal Strain Sensitivity Different rat or mouse strains may exhibit varying sensitivity to anticoagulants and reversal agents. Solution: Ensure the use of a consistent and well-characterized animal strain throughout the studies. If variability persists, consider conducting a pilot study to compare the response in a different strain.
Improper Tail Transection Technique The depth and location of the tail transection can significantly impact bleeding. A cut that is too deep or involves the tail artery can lead to excessive bleeding that is not representative of the drug's effect on hemostasis. Solution: Standardize the tail transection technique. Ensure all personnel are trained on the precise location and method of transection.
Variations in Animal Physiology Factors such as the age, weight, and overall health of the animals can influence bleeding times. Solution: Ensure that all animals are closely matched across experimental groups in terms of age and weight. Acclimatize animals to the facility to reduce stress.
Inconsistent Dosing Inaccurate dose calculations or improper administration of Ciraparantag or the anticoagulant can lead to variability. Solution: Double-check all dose calculations based on the most recent animal body weights. Ensure consistent and accurate administration techniques (e.g., intravenous injection).

Frequently Asked Questions (FAQs)

Q1: Why are my aPTT and anti-Xa assay results not showing a reversal of anticoagulation with Ciraparantag, even though I see a reduction in bleeding in my animal model?

A1: This is a known issue. Ciraparantag interferes with the reagents used in these standard plasma-based assays.[2][3] The cationic nature of Ciraparantag causes it to bind to anionic substances in the assay, which can lead to the displacement of the anticoagulant and a false reading. The recommended method for assessing Ciraparantag's effect is the whole blood clotting time (WBCT) assay.[3][4][5]

Q2: What is the most appropriate method to measure the pharmacodynamic effect of Ciraparantag in preclinical studies?

A2: The whole blood clotting time (WBCT) is the most appropriate and reliable method.[3][4][5] This assay is performed on fresh whole blood without the addition of activating reagents, thus avoiding the interference issues seen with plasma-based assays.

Q3: What are some key sources of variability to consider when performing a rat tail transection bleeding model with Ciraparantag?

A3: Key sources of variability include the animal strain, the transection technique, the physiological state of the animals (age, weight, stress levels), and the accuracy of dosing. Standardizing these factors across all experimental groups is crucial for obtaining reproducible results.

Q4: Is there evidence of a procoagulant effect with Ciraparantag?

A4: Preclinical and early clinical studies have not shown evidence of procoagulant activity with Ciraparantag, as measured by markers such as D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor levels.[2][6]

Q5: What is the mechanism of action of Ciraparantag Acetate?

A5: Ciraparantag is a small, synthetic, water-soluble cationic molecule.[7] It acts as a universal reversal agent by directly binding to various anticoagulants, including unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs), through non-covalent hydrogen bonding and charge-charge interactions.[8][9] This binding prevents the anticoagulant from interacting with its target coagulation factor (e.g., Factor Xa or thrombin), thereby restoring normal hemostasis.[8]

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical Animal Models

AnticoagulantAnimal ModelKey Efficacy EndpointResult
Edoxaban (B1671109)Rat Tail TransectionBlood LossDose-dependent reduction in blood loss.[6]
DabigatranRat Tail TransectionBlood LossSignificant reduction in blood loss.[6]
Apixaban (B1684502)Rat Tail TransectionBlood LossSignificant reduction in blood loss.[6]
Rivaroxaban (B1684504)Rat Tail TransectionBlood LossDose-dependent reduction in blood loss.[6]
Enoxaparin (LMWH)Rat Tail TransectionBlood LossFull reversal of anticoagulant activity.[6]
Unfractionated Heparin (UFH)Rat Tail TransectionBlood LossSignificant reduction in blood loss.[6]

Table 2: In Vitro Reversal of Anticoagulant Activity by Ciraparantag

AnticoagulantAssayResult
RivaroxabanAnti-FXa ActivityDose-dependent complete reversal.[10]
ApixabanAnti-FXa ActivityDose-dependent complete reversal.[10]

Experimental Protocols

Rat Tail Transection Bleeding Model

Objective: To assess the in vivo efficacy of Ciraparantag in reversing anticoagulant-induced bleeding.

Materials:

  • Rats (specify strain, age, and weight)

  • Anticoagulant of interest

  • This compound formulation

  • Anesthetic agent

  • Sterile scalpel or blade

  • Saline solution

  • Pre-weighed collection tubes

  • Stopwatch

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Administer the anticoagulant at the desired dose and route.

  • At the time of expected peak anticoagulant effect, administer Ciraparantag or vehicle control intravenously.

  • After a specified time, transect the distal 5 mm of the tail using a sterile scalpel.

  • Immediately start a stopwatch and immerse the tail in a tube containing a known volume of saline at 37°C.

  • Collect blood for a predetermined period (e.g., 30 minutes).

  • Measure the total blood loss by weighing the collection tube and subtracting the initial weight.

  • Bleeding time can also be recorded as the time until cessation of bleeding for a defined period.

Whole Blood Clotting Time (WBCT) Assay

Objective: To measure the pharmacodynamic effect of Ciraparantag on whole blood coagulation.

Materials:

  • Freshly drawn whole blood

  • Glass test tubes

  • Water bath at 37°C

  • Stopwatch

Procedure:

  • Draw fresh venous blood directly into a plain glass test tube (without any anticoagulant).

  • Immediately start a stopwatch.

  • Place the tube in a 37°C water bath.

  • Tilt the tube at regular intervals (e.g., every 30 seconds) to observe for clot formation.

  • The clotting time is the time from the start of the stopwatch until the blood in the tube is completely clotted and does not flow upon tilting.

  • For increased accuracy, this can be performed in triplicate by three independent observers who are blinded to the treatment.[11]

Mandatory Visualizations

Signaling_Pathway cluster_coagulation Coagulation Cascade cluster_anticoagulants Anticoagulant Action Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Fibrin (Clot) Fibrin (Clot) Thrombin->Fibrin (Clot) Cleaves Fibrinogen Fibrinogen Fibrinogen DOACs (e.g., Rivaroxaban, Apixaban) DOACs (e.g., Rivaroxaban, Apixaban) DOACs (e.g., Rivaroxaban, Apixaban)->Factor Xa Inhibits Heparins Heparins Heparins->Thrombin Inhibits (via Antithrombin) Ciraparantag Ciraparantag Ciraparantag->DOACs (e.g., Rivaroxaban, Apixaban) Binds and Neutralizes Ciraparantag->Heparins Binds and Neutralizes Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Protocol cluster_assessment Efficacy Assessment Animal_Selection Select Animals (e.g., Rats) Acclimatization Acclimatize to Facility Animal_Selection->Acclimatization Baseline_Measurements Baseline Weight and Health Check Acclimatization->Baseline_Measurements Anticoagulant_Admin Administer Anticoagulant Baseline_Measurements->Anticoagulant_Admin Ciraparantag_Admin Administer Ciraparantag or Vehicle Anticoagulant_Admin->Ciraparantag_Admin Bleeding_Model Induce Bleeding (e.g., Tail Transection) Ciraparantag_Admin->Bleeding_Model WBCT_Assay Perform WBCT Assay Ciraparantag_Admin->WBCT_Assay Data_Collection Collect Blood Loss Data and Bleeding Time Bleeding_Model->Data_Collection Analysis Analysis Data_Collection->Analysis WBCT_Assay->Analysis Logical_Relationship Start Start Question Is the goal to measure Ciraparantag's direct reversal effect? Start->Question Use_WBCT Use Whole Blood Clotting Time (WBCT) Question->Use_WBCT Yes Consider_Adsorbent Consider using an adsorbent (e.g., DOAC-Stop™) only if the goal is to remove all anticoagulant/reversal agent interference for other tests. Question->Consider_Adsorbent No Use_Plasma_Assay Avoid Standard Plasma-Based Coagulation Assays (PT, aPTT, Anti-Xa) End End Use_WBCT->End Consider_Adsorbent->End

References

Navigating Ciraparantag Interference in Coagulation Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of DOAC-Stop™ to mitigate interference caused by the anticoagulant reversal agent, Ciraparantag Acetate, in routine and specialized coagulation assays. The following information, presented in a question-and-answer format, addresses specific challenges and offers practical solutions for accurate in vitro diagnostic testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound and how does it interfere with coagulation tests?

Ciraparantag is a synthetic, small, water-soluble cationic molecule designed to reverse the effects of various anticoagulants, including Direct Oral Anticoagulants (DOACs) and heparins.[1][2][3] It functions by binding directly to these anticoagulants through non-covalent hydrogen bonds and charge-charge interactions, thereby preventing them from interacting with their target coagulation factors.[2][3] However, this binding mechanism can lead to interference in laboratory coagulation assays. Ciraparantag is cationic and can bind to anionic substances present in standard blood collection tubes (e.g., citrate) and to the activators used in coagulation assays (e.g., kaolin, celite), making plasma-based assays unsuitable for measuring its reversal effect.[4]

Q2: Can Ciraparantag be used as an in vitro agent to remove DOACs from plasma samples before testing?

No, studies have shown that Ciraparantag is not effective as a "universal" anticoagulant chelator in vitro.[5][6] This is likely due to its preferential binding to anionic substances within the coagulation assay reagents, rather than the DOACs present in the plasma sample.[5][6]

Q3: What is DOAC-Stop™ and how does it work?

DOAC-Stop™ is a commercially available adsorbent that utilizes activated charcoal to efficiently remove DOACs from plasma samples.[5][7][8][9] This allows for more accurate analysis of the underlying coagulation status without the confounding effects of these drugs.[7][9]

Q4: Can DOAC-Stop™ remove Ciraparantag interference from coagulation assays?

Yes, research indicates that DOAC-Stop™, an activated charcoal-based adsorbent, can effectively mitigate interferences in coagulation testing associated with the presence of Ciraparantag.[5][6]

Troubleshooting Guide

Problem: Unexpectedly prolonged clotting times in a sample known to contain Ciraparantag.

  • Cause: Ciraparantag can directly interfere with coagulation assays, particularly at higher concentrations, leading to a mild prolongation of the Activated Partial Thromboplastin Time (APTT).[10]

  • Solution: Treat the plasma sample with DOAC-Stop™ prior to performing coagulation tests. This has been shown to mitigate the prolongations in APTT caused by Ciraparantag.[5]

Problem: Inability to accurately measure the underlying hemostatic function in a patient treated with both a DOAC and Ciraparantag.

  • Cause: The presence of both the anticoagulant (DOAC) and its reversal agent (Ciraparantag) can create a complex and misleading picture in standard coagulation assays.

  • Solution: Utilize DOAC-Stop™ to remove both the DOAC and the Ciraparantag from the plasma sample. Studies have demonstrated that DOAC-Stop™ effectively removes both types of molecules, allowing for a clearer assessment of the patient's baseline coagulation profile.[5][6]

Experimental Protocols

Protocol 1: Removal of Ciraparantag Interference using DOAC-Stop™

This protocol describes the methodology to treat a plasma sample with DOAC-Stop™ to remove interference from Ciraparantag before performing coagulation assays.

Materials:

  • Citrated plasma sample containing Ciraparantag

  • DOAC-Stop™ tablets

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Add 1.0 mL of the citrated test plasma to a microcentrifuge tube.

  • Add one DOAC-Stop™ tablet to the plasma.

  • Mix the sample gently for 10 minutes to allow for adsorption.[9]

  • Centrifuge the tube for 5 minutes at 2500g to pellet the adsorbent material.[11]

  • Carefully collect the supernatant (the treated plasma) for immediate use in coagulation assays.

Data Presentation

The following tables summarize the quantitative data on the efficacy of DOAC-Stop™ in removing drug interference and its impact on coagulation parameters.

Table 1: Efficacy of DOAC-Stop™ in Removing Various DOACs

DOACInitial Concentration (ng/mL)% Removal with DOAC-Stop™Reference
Dabigatran500>99%[7]
Rivaroxaban500>99%[7]
Apixaban500>99%[7]
Edoxaban500>99%[7]

Table 2: Effect of DOAC-Stop™ on Coagulation Parameters in the Presence of Ciraparantag

Coagulation ParameterPlasma with Ciraparantag (10,000 ng/mL)Plasma with Ciraparantag + DOAC-Stop™Reference
APTT (seconds)ProlongedMitigated prolongation[5]
PT (seconds)Minimal effectNo unexpected differences[5]
Fibrinogen (g/L)Minimal effectNo unexpected differences[5]

Visualizations

experimental_workflow Experimental Workflow: Using DOAC-Stop™ to Mitigate Ciraparantag Interference cluster_sample_prep Sample Preparation cluster_analysis Coagulation Analysis start Citrated Plasma Sample (Containing Ciraparantag +/- DOAC) add_doac_stop Add DOAC-Stop™ Tablet start->add_doac_stop mix Mix for 10 minutes add_doac_stop->mix centrifuge Centrifuge at 2500g for 5 min mix->centrifuge collect Collect Supernatant (Treated Plasma) centrifuge->collect coag_assay Perform Coagulation Assays (e.g., APTT, PT) collect->coag_assay results Accurate Coagulation Results coag_assay->results

Caption: Workflow for removing Ciraparantag interference with DOAC-Stop™.

logical_relationship Logical Relationship of Components in Coagulation Testing cluster_interferents Potential Interferents cluster_solution Solution cluster_assay Coagulation Assay ciraparantag This compound doac_stop DOAC-Stop™ (Activated Charcoal) ciraparantag->doac_stop Removed by coag_test Coagulation Test (e.g., APTT, PT) ciraparantag->coag_test Interferes with doac DOAC doac->doac_stop Removed by doac->coag_test Interferes with doac_stop->coag_test Allows for accurate testing of inaccurate_result Inaccurate Result coag_test->inaccurate_result accurate_result Accurate Result coag_test->accurate_result

Caption: Interaction between interferents, DOAC-Stop™, and coagulation assay results.

References

Validation & Comparative

A Head-to-Head Comparison: Ciraparantag Acetate vs. Protamine Sulfate for Heparin Neutralization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective and safe reversal of heparin-induced anticoagulation is a critical aspect of patient management in various clinical scenarios, including cardiovascular surgery and the treatment of bleeding events. For many years, protamine sulfate (B86663) has been the sole agent available for this purpose. However, its biological origin and associated potential for adverse effects have driven the development of novel synthetic reversal agents. This guide provides an objective comparison of Ciraparantag Acetate (also known as PER977), a newer synthetic molecule, and the traditional agent, protamine sulfate, focusing on their efficacy in neutralizing heparin.[1]

Mechanisms of Action: A Tale of Two Binders

The fundamental difference between Ciraparantag and protamine sulfate lies in their chemical structure and how they interact with heparin.

Protamine Sulfate: This agent is a highly cationic polypeptide mixture derived from fish sperm.[2][3] Its positively charged arginine residues form strong ionic bonds with the negatively charged heparin molecule. This interaction creates a stable, inactive protamine-heparin complex, which neutralizes the anticoagulant activity of both drugs. This complex is then cleared from circulation by the reticuloendothelial system. While effective for unfractionated heparin (UFH), its neutralization of low-molecular-weight heparin (LMWH) is incomplete.

This compound: In contrast, Ciraparantag is a small, synthetic, water-soluble cationic molecule. It was designed to bind non-covalently to UFH and LMWH through a combination of charge-charge interactions and hydrogen bonding. This binding blocks the heparin molecule from interacting with its target coagulation factors, primarily Factor Xa and Factor IIa (thrombin), thereby restoring normal coagulation. Its synthetic nature may offer an improved safety profile, potentially reducing the risk of adverse hemodynamic and allergic reactions associated with protamine.

G cluster_Protamine Protamine Sulfate Mechanism cluster_Ciraparantag This compound Mechanism Protamine Protamine (Cationic Polypeptide) Inactive_Complex_P Inactive Protamine-Heparin Complex Protamine->Inactive_Complex_P Ionic Bonding Heparin_P Heparin (Anionic) Heparin_P->Inactive_Complex_P Clearance Reticuloendothelial System Clearance Inactive_Complex_P->Clearance Ciraparantag Ciraparantag (Cationic Small Molecule) Neutralized_Heparin_C Neutralized Heparin Ciraparantag->Neutralized_Heparin_C Non-covalent Binding (Charge-charge, H-bonds) Heparin_C Heparin (Anionic) Heparin_C->Neutralized_Heparin_C CoagFactors Coagulation Factors (e.g., FXa, FIIa) Neutralized_Heparin_C->CoagFactors Binding Blocked G cluster_Workflow In Vivo Experimental Workflow: Rat Tail Transection Model start Start: Anesthetize Rat heparin_admin 1. Administer Heparin (IV) (e.g., UFH 2 mg/kg) start->heparin_admin reversal_admin 2. Administer Reversal Agent (IV) (Ciraparantag, Protamine, or Saline) heparin_admin->reversal_admin 2 min wait Wait 5 minutes reversal_admin->wait transect 3. Transect Tail (3 mm from tip) wait->transect measure 4. Measure Bleeding (Time to cessation or total blood loss) transect->measure analyze 5. Analyze Data (Compare treatment groups) measure->analyze end End analyze->end

References

Head-to-Head In Vitro Comparison of Ciraparantag Acetate and Other Reversal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant reversal has evolved significantly with the introduction of target-specific reversal agents. This guide provides an objective in vitro comparison of ciraparantag (B606701) acetate (B1210297) with two other prominent reversal agents: andexanet alfa and idarucizumab. The information is compiled from various preclinical and clinical studies to aid researchers in understanding their distinct mechanisms and performance characteristics.

Executive Summary

Ciraparantag is a novel, broad-spectrum anticoagulant reversal agent that binds to a range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins, through non-covalent, charge-charge interactions.[1][2] In contrast, andexanet alfa is a recombinant modified human factor Xa (FXa) decoy protein that specifically reverses FXa inhibitors, while idarucizumab is a humanized monoclonal antibody fragment that specifically neutralizes the direct thrombin inhibitor dabigatran (B194492).[2][3][4]

The in vitro evaluation of these agents requires distinct methodologies due to their different mechanisms of action. Ciraparantag's efficacy is primarily assessed using whole blood clotting time (WBCT), as traditional plasma-based coagulation assays are rendered unreliable due to its binding to assay components.[5][6] Andexanet alfa's activity is measured using modified chromogenic anti-Xa assays, and idarucizumab's effect is often quantified through thrombin generation assays (TGA).[7][8][9]

Data Presentation

Ciraparantag Acetate: In Vitro Reversal Data (Whole Blood Clotting Time)
AnticoagulantCiraparantag DoseObservationStudy Reference
Edoxaban (B1671109) (60 mg)100-300 mgFull reversal of anticoagulation within 10 minutes, sustained for 24 hours.[10]Ansell et al.
Enoxaparin (1.5 mg/kg)100-300 mgComplete reversal of anticoagulation.[11]Ansell et al.
Apixaban (B1684502) (10 mg BID)60 mg and 120 mgDose-related reversal of anticoagulation.[6]Ansell et al.
Rivaroxaban (B1684504) (20 mg QD)180 mgDose-related reversal of anticoagulation.[6]Ansell et al.

Note: Data is from studies in healthy volunteers where WBCT was the primary pharmacodynamic marker.

Andexanet Alfa: In Vitro Reversal Data (Anti-Factor Xa Activity)
AnticoagulantAndexanet Alfa ConcentrationObservationStudy Reference
ApixabanBolus + infusionSignificant reduction in anti-FXa activity.[8]Siegal et al.
RivaroxabanBolus + infusionSignificant reduction in anti-FXa activity.[8]Siegal et al.
EdoxabanNot specifiedLess certain clinical efficacy due to limited data.[8]Siegal et al.
EnoxaparinNot specifiedTheoretical reversal by binding to antithrombin-III.[12]Lu et al.

Note: Anti-FXa activity is measured using a modified chromogenic assay.[8]

Idarucizumab: In Vitro Reversal Data (Thrombin Generation Assay)
AnticoagulantIdarucizumab ConcentrationObservationStudy Reference
DabigatranNot specifiedIncreased thrombin generation in plasma samples.[9]Bozic-Mijovski et al.
DabigatranNot specifiedReturned thrombin generation to baseline levels.[13]Honickel et al.
Dabigatran5 g (in vivo)Normalization of dilute thrombin time and ecarin clotting time.[12]Pollack et al.

Note: In vitro addition of idarucizumab to plasma containing dabigatran neutralizes its anticoagulant effect.[14]

Experimental Protocols

Whole Blood Clotting Time (WBCT) Assay for Ciraparantag

The WBCT assay is a critical pharmacodynamic marker for ciraparantag as this agent is cationic and binds to anionic substances in standard coagulation test tubes and activators in traditional assays, making them unsuitable for measurement.[5]

  • Blood Collection: Whole blood is drawn into reagent-free collection equipment, using only glass as the activating agent.[5]

  • Clot Formation: The time required for the blood to form a clot is measured directly.[5]

  • Endpoint: The time to clot formation is recorded, with a return to baseline indicating reversal of anticoagulation.

Modified Chromogenic Anti-Xa Assay for Andexanet Alfa

Standard anti-Xa assays are not accurate for measuring residual anti-Xa activity after andexanet alfa administration due to high sample dilution.[7] Therefore, a modified assay is employed.

  • Sample Preparation: Plasma samples are used with minimal dilution.[7]

  • Reagents: A chromogenic substrate for Factor Xa is used.

  • Measurement: The assay measures the residual activity of the direct FXa inhibitor after neutralization by andexanet alfa. The results are expressed in ng/mL of the specific inhibitor.[7]

Thrombin Generation Assay (TGA) for Idarucizumab

TGA measures the dynamics of thrombin generation in plasma and is used to assess the reversal of dabigatran's anticoagulant effect by idarucizumab.

  • Plasma Preparation: Platelet-poor plasma is prepared from citrated whole blood.

  • Assay Principle: Thrombin generation is initiated by adding a reagent containing tissue factor and phospholipids. The generation of thrombin is continuously monitored using a fluorogenic substrate.

  • Parameters Measured: Key parameters include Lag Time, Time to Peak Thrombin, Peak Thrombin, and Endogenous Thrombin Potential (ETP).

Mandatory Visualization

G cluster_pathways Coagulation Cascade cluster_anticoagulants Anticoagulants cluster_reversal Reversal Agents XII Factor XII XI Factor XI XII->XI Contact Activation IX Factor IX XI->IX X Factor X IX->X VIIIa VIII Factor VIII Prothrombin Prothrombin (Factor II) X->Prothrombin Va TF Tissue Factor VII Factor VII TF->VII Damage VII->X V Factor V Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FXa_Inhibitors Factor Xa Inhibitors (Rivaroxaban, Apixaban, Edoxaban) FXa_Inhibitors->X Inhibits DTI Direct Thrombin Inhibitor (Dabigatran) DTI->Thrombin Inhibits Heparins Heparins Heparins->X Inhibits (via AT) Heparins->Thrombin Inhibits (via AT) Ciraparantag Ciraparantag Ciraparantag->FXa_Inhibitors Binds Ciraparantag->DTI Binds Ciraparantag->Heparins Binds Andexanet Andexanet Alfa Andexanet->FXa_Inhibitors Binds & Sequesters Idarucizumab Idarucizumab Idarucizumab->DTI Binds & Neutralizes

Caption: Mechanism of action of anticoagulants and their reversal agents within the coagulation cascade.

G cluster_workflow In Vitro Reversal Assay Workflow cluster_assays Coagulation Assays start Start: Anticoagulated Blood/Plasma Sample add_reversal Add Reversal Agent: - Ciraparantag - Andexanet Alfa - Idarucizumab start->add_reversal incubation Incubation add_reversal->incubation WBCT Whole Blood Clotting Time (WBCT) incubation->WBCT Ciraparantag AntiXa Modified Chromogenic Anti-Xa Assay incubation->AntiXa Andexanet Alfa TGA Thrombin Generation Assay (TGA) incubation->TGA Idarucizumab analysis Data Analysis: - Clotting Time - % Inhibition - Thrombin Parameters WBCT->analysis AntiXa->analysis TGA->analysis end End: Quantify Reversal Efficacy analysis->end

Caption: Generalized experimental workflow for in vitro evaluation of anticoagulant reversal agents.

Conclusion

Ciraparantag, andexanet alfa, and idarucizumab represent significant advancements in anticoagulant reversal. Their distinct mechanisms of action necessitate different in vitro assessment methodologies, making direct head-to-head comparisons challenging. Ciraparantag offers the advantage of broad-spectrum activity, while andexanet alfa and idarucizumab provide targeted reversal for Factor Xa inhibitors and dabigatran, respectively. The choice of a reversal agent in a clinical or research setting will depend on the specific anticoagulant used and the clinical context. The data and protocols presented in this guide provide a foundational understanding for further research and development in this critical area of medicine.

References

Assessing the Prothrombotic Risk of Ciraparantag Acetate Compared to Andexanet Alfa: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the available preclinical and clinical data suggests differences in the prothrombotic risk profiles of ciraparantag (B606701) acetate (B1210297) and andexanet alfa, two novel agents for the reversal of anticoagulation. While direct head-to-head clinical trials are lacking, existing evidence indicates a higher incidence of thrombotic events associated with andexanet alfa in patient populations compared to the current data for ciraparantag, which has so far only been studied in healthy volunteers where no procoagulant activity has been observed.

This guide provides a comprehensive comparison of the prothrombotic risk of ciraparantag acetate and andexanet alfa, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways to aid researchers, scientists, and drug development professionals in understanding the nuances of these two agents.

Mechanism of Action and Potential for Prothrombotic Risk

The differing mechanisms of action of this compound and andexanet alfa may contribute to their distinct prothrombotic risk profiles.

This compound: A Synthetic, Small Molecule Reversal Agent.[1][2] Ciraparantag is a synthetic, water-soluble, cationic molecule that is not a biologic.[3] It is designed to bind directly to a range of anticoagulants, including direct oral anticoagulants (DOACs) and heparins, through non-covalent hydrogen bonds and charge-charge interactions.[2][4] This binding action neutralizes the anticoagulant, allowing endogenous coagulation factors to function normally.[3] Preclinical and early-phase clinical studies have not shown evidence of procoagulant activity with ciraparantag, as measured by biomarkers such as D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor (TFPI) levels.[4][5]

Andexanet Alfa: A Recombinant Modified Factor Xa Decoy. Andexanet alfa is a recombinant, modified form of human Factor Xa that acts as a decoy.[6][7] It has a high affinity for Factor Xa inhibitors, sequestering them and thereby reversing their anticoagulant effect.[6][7] However, andexanet alfa has also been shown to bind to and inhibit the activity of Tissue Factor Pathway Inhibitor (TFPI), an endogenous anticoagulant.[7][8] This inhibition of TFPI may lead to a transient increase in tissue factor-initiated thrombin generation, which could contribute to a prothrombotic state.[7][8][9]

Quantitative Data on Prothrombotic Risk

The following tables summarize the available quantitative data on thrombotic events from clinical trials of this compound and andexanet alfa. It is crucial to note that the data for ciraparantag is from studies in healthy volunteers, while the data for andexanet alfa is from studies in patients with acute major bleeding. This difference in study populations makes direct comparison challenging.

Table 1: Prothrombotic Risk of this compound in Healthy Volunteers

Clinical Trial PhaseNumber of SubjectsAnticoagulant ReversedIncidence of Thrombotic EventsProcoagulant Markers (D-dimer, F1.2, TFPI)Adverse Events
Phase 1/210Enoxaparin0%No procoagulant signals detected.[10]Mild, transient side effects.[10]
Phase 280Edoxaban (B1671109)0%No evidence of procoagulant activity.[11]Mild, transient hot flashes or flushing.[12]
Phase 285Apixaban (B1684502) or Rivaroxaban (B1684504)0%Not explicitly reported, but no thromboembolic events occurred.[4]Mild, transient hot flashes or flushing.[12]

Table 2: Prothrombotic Risk of Andexanet Alfa in Patients with Major Bleeding

Clinical TrialNumber of PatientsComparatorIncidence of Thrombotic Events (Andexanet Alfa)Incidence of Thrombotic Events (Comparator)Key Findings
ANNEXA-4 (Single Arm)479None10.4% within 30 days.[13]N/AThrombotic events included deep vein thrombosis, pulmonary embolism, ischemic stroke, and myocardial infarction.[13]
ANNEXA-I (Randomized Controlled Trial)530Usual Care (85.5% received PCCs)10.3% within 30 days.[14][15]5.6% within 30 days.[14][15]Andexanet alfa was associated with a higher risk of thrombotic events, particularly ischemic stroke (6.5% vs. 1.5%).[14][16]

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of prothrombotic risk are provided below.

Preclinical Assessment of Bleeding Reversal

Rat Tail Transection Bleeding Model

This model is commonly used to assess the in vivo efficacy of anticoagulant reversal agents.

  • Animals: Sprague Dawley rats are typically used.[17]

  • Anticoagulation: Anticoagulants such as dabigatran (B194492) etexilate are administered orally to achieve a target level of anticoagulation.[5][18]

  • Reversal Agent Administration: The reversal agent (e.g., ciraparantag) or placebo is administered intravenously at a specified time point relative to the anticoagulant.[5]

  • Bleeding Induction: The rat's tail is transected at a specific distance from the tip (e.g., 4 cm) using a standardized method like a guillotine.[17]

  • Measurement of Bleeding: The primary endpoint is typically the total volume of blood loss, which is collected and measured. Bleeding time, the duration until bleeding ceases, can also be recorded.[5][19]

  • Data Analysis: Blood loss and bleeding time are compared between the reversal agent and placebo groups using appropriate statistical methods.[20]

Clinical Assessment of Anticoagulant Reversal and Procoagulant Potential

Whole Blood Clotting Time (WBCT) for Ciraparantag

Due to ciraparantag's chemical properties that interfere with standard plasma-based coagulation assays, WBCT is the primary pharmacodynamic measure of its reversal effect.[11]

  • Sample Collection: Whole blood is collected in tubes without any anticoagulant additives.

  • Assay Principle: The time taken for a visible clot to form in the blood sample at a controlled temperature is measured.

  • Procedure: A standardized volume of blood is drawn into a glass tube, and the time to clot formation is observed and recorded.

  • Endpoint: The primary endpoint is the normalization of the WBCT to baseline (pre-anticoagulant) levels following the administration of ciraparantag.[12]

Assessment of Procoagulant Markers

To assess the potential for a reversal agent to induce a prothrombotic state, various biomarkers of coagulation activation are measured.

  • D-dimer: A marker of fibrin (B1330869) degradation, elevated levels of which can indicate increased clot formation and breakdown.

  • Prothrombin Fragment 1.2 (F1.2): A marker of thrombin generation.

  • Tissue Factor Pathway Inhibitor (TFPI): An endogenous anticoagulant; inhibition of TFPI can lead to a prothrombotic state.

  • Sample Analysis: Plasma samples are collected at baseline and at various time points after administration of the reversal agent. The concentrations of these markers are measured using enzyme-linked immunosorbent assays (ELISAs) or other validated methods.[5]

Visualizing Mechanisms and Workflows

Mechanism of Action and Prothrombotic Potential

G Mechanisms of Action and Potential Prothrombotic Pathways cluster_ciraparantag This compound cluster_andexanet Andexanet Alfa Ciraparantag Ciraparantag (Cationic Molecule) Neutralization Neutralization (Non-covalent Binding) Ciraparantag->Neutralization DOACs_Heparins DOACs / Heparins (Anionic Anticoagulants) DOACs_Heparins->Neutralization Normal_Coagulation Restoration of Normal Coagulation Neutralization->Normal_Coagulation Andexanet Andexanet Alfa (Factor Xa Decoy) Sequestration Sequestration Andexanet->Sequestration TFPI_Inhibition TFPI Inhibition Andexanet->TFPI_Inhibition FXa_Inhibitors Factor Xa Inhibitors FXa_Inhibitors->Sequestration Endogenous_FXa Endogenous Factor Xa Sequestration->Endogenous_FXa liberated TFPI Tissue Factor Pathway Inhibitor (TFPI) TFPI->TFPI_Inhibition Increased_Thrombin_Generation Increased Thrombin Generation TFPI_Inhibition->Increased_Thrombin_Generation Prothrombotic_Risk Potential Prothrombotic Risk Increased_Thrombin_Generation->Prothrombotic_Risk

Caption: Mechanisms of action for ciraparantag and andexanet alfa.

General Experimental Workflow for Assessing Prothrombotic Risk

G Experimental Workflow for Prothrombotic Risk Assessment cluster_preclinical Preclinical (In Vivo) cluster_clinical Clinical (Human Trials) Animal_Model Select Animal Model (e.g., Rat, Rabbit) Anticoagulation Induce Anticoagulation Animal_Model->Anticoagulation Reversal_Agent Administer Reversal Agent or Placebo Anticoagulation->Reversal_Agent Thrombosis_Model Induce Thrombosis (e.g., Ferric Chloride Injury) Reversal_Agent->Thrombosis_Model Assess_Thrombosis Assess Thrombus Formation (e.g., Vessel Patency, Thrombus Weight) Thrombosis_Model->Assess_Thrombosis Healthy_Volunteers Phase 1/2: Healthy Volunteers Administer_Anticoagulant Administer Anticoagulant Healthy_Volunteers->Administer_Anticoagulant Patient_Population Phase 3/4: Patients with Bleeding Administer_Reversal_Agent Administer Reversal Agent or Placebo/Comparator Patient_Population->Administer_Reversal_Agent Administer_Anticoagulant->Administer_Reversal_Agent Monitor_Biomarkers Monitor Procoagulant Biomarkers (D-dimer, F1.2, TFPI) Administer_Reversal_Agent->Monitor_Biomarkers Monitor_AEs Monitor for Adverse Events (Thrombotic Events) Administer_Reversal_Agent->Monitor_AEs

Caption: Workflow for prothrombotic risk assessment.

Conclusion

The assessment of the prothrombotic risk of this compound and andexanet alfa is a critical aspect of their clinical development and application. Based on the currently available data, andexanet alfa has a demonstrated risk of thrombotic events in patients with major bleeding, which is higher than that observed with usual care (predominantly PCCs). This risk may be linked to its mechanism of action, which includes the inhibition of TFPI.

In contrast, this compound has not shown any signals of procoagulant activity in preclinical and early-phase clinical trials in healthy volunteers. However, the absence of data on thrombotic events in a patient population is a significant limitation. Future phase 3 clinical trials and real-world evidence for ciraparantag will be essential to provide a more direct and comprehensive comparison of the prothrombotic risk of these two important anticoagulant reversal agents. Researchers should remain vigilant for new data emerging from ongoing and future studies to make fully informed assessments.

References

A Comparative Guide to Validating Anticoagulant Reversal with Ciraparantag Acetate Using Thromboelastography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ciraparantag (B606701) Acetate's performance in reversing anticoagulation with other commercially available alternatives. The focus is on the validation of these reversal agents using thromboelastography (TEG), a whole-blood viscoelastic assay that provides a global assessment of hemostatic function.

Introduction to Anticoagulant Reversal and the Role of Thromboelastography

The advent of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. However, the risk of major bleeding necessitates the availability of effective reversal agents. Ciraparantag Acetate is an investigational, broad-spectrum anticoagulant reversal agent designed to bind directly to and inactivate a range of anticoagulants, including DOACs and heparins, through non-covalent interactions.[1][2]

Thromboelastography (TEG) is a critical tool for assessing the efficacy of these reversal agents. It provides a dynamic and comprehensive picture of the entire coagulation process, from initial fibrin (B1330869) formation to clot retraction and eventual lysis. Key TEG parameters include:

  • R-time (Reaction time): Time to initial fibrin formation. Prolonged by anticoagulants that inhibit clotting factors.

  • K-time (Kinetics time): Time from the end of R to the point where the clot reaches 20mm amplitude. Reflects the speed of clot formation.

  • Alpha-angle (α-angle): The angle of the tangent to the curve at the end of the R-time. Also indicates the speed of clot formation.

  • Maximum Amplitude (MA): The greatest vertical amplitude of the TEG tracing, reflecting the maximum clot strength.

Comparative Analysis of Anticoagulant Reversal Agents using Thromboelastography

This section compares this compound with other reversal agents: Andexanet alfa, Idarucizumab, and Prothrombin Complex Concentrates (PCCs).

This compound

This compound's unique cationic structure interferes with the anionic reagents used in standard TEG assays, making direct measurement of its reversal effect on TEG parameters challenging.[3] Therefore, the primary method for assessing its efficacy has been the Whole Blood Clotting Time (WBCT).

Experimental Data:

AnticoagulantReversal AgentDoseKey FindingSource
Edoxaban (B1671109) (60 mg)This compound100-300 mg (single IV dose)Full reversal of anticoagulation within 10 minutes, sustained for 24 hours (as measured by WBCT).[1][2]
Andexanet Alfa

Andexanet alfa is a recombinant modified human factor Xa protein that acts as a decoy to reverse the effects of factor Xa inhibitors.

Experimental Data:

A case study of a patient on edoxaban who received Andexanet alfa for urgent surgical pulmonary embolectomy provides the following TEG data:

TEG ParameterBefore Andexanet alfaAfter Andexanet alfaNormal RangeSource
CK-R (min)19.97.34.6-9.1[4]
CKH-R (min)18.87.54.3-8.3[4]
CK-MA (mm)Not ReportedNot Reported52-69[4]
CFF-MA (mm)Not ReportedNot Reported15-32[4]

CK-R: Citrated Kaolin-Reaction Time; CKH-R: Citrated Kaolin Heparinase-Reaction Time; CK-MA: Citrated Kaolin-Maximum Amplitude; CFF-MA: Citrated Functional Fibrinogen-Maximum Amplitude.

Idarucizumab

Idarucizumab is a humanized monoclonal antibody fragment that specifically binds to and neutralizes the anticoagulant effect of dabigatran (B194492). While TEG is used to monitor its effect, specific quantitative data from large studies is limited, with reports often describing a qualitative normalization of parameters.

Experimental Data:

A case report of a patient with a major bleed on dabigatran demonstrated that an initially prolonged R time on TEG was completely reversed following the administration of 5 grams of idarucizumab.[5] Repeat TEG tests at 4 and 8 hours confirmed the sustained reversal of the coagulopathy.[5]

Prothrombin Complex Concentrates (PCCs)

PCCs are non-specific procoagulant agents containing varying concentrations of vitamin K-dependent clotting factors. They are often used off-label for the reversal of DOACs.

Experimental Data:

A prospective study on patients with DOAC-associated intracranial hemorrhage who received 4-factor PCC showed a significant decrease in TEG R-time, indicating a reversal of the anticoagulant effect.

Time PointMedian R-time (IQR)Source
Before PCC5.40 min (4.38–5.73)[6]
30 minutes after PCC4.20 min (3.68–4.75)[6]

Another study reported a median decrease in R-time of 0.8 minutes after PCC administration in patients with DOAC-associated intracranial hemorrhage.[7]

Experimental Protocols

The following is a representative experimental protocol for validating anticoagulant reversal using thromboelastography, based on methodologies described in the cited literature.

Objective: To assess the in vitro or in vivo efficacy of a reversal agent on anticoagulated whole blood using thromboelastography.

Materials:

  • Thromboelastograph (e.g., TEG® 5000 Hemostasis Analyzer)

  • Whole blood samples

  • Anticoagulant of interest

  • Reversal agent (e.g., this compound, Andexanet alfa, Idarucizumab, PCC)

  • 3.2% sodium citrate (B86180) blood collection tubes

  • Kaolin or other activators as required by the specific TEG assay

Procedure:

  • Sample Collection: Collect whole blood from healthy volunteers or patients into 3.2% sodium citrate tubes. Ensure a proper blood-to-anticoagulant ratio.[8]

  • Anticoagulation: For in vitro studies, spike whole blood samples with a known concentration of the anticoagulant. For clinical studies, use blood from patients on stable anticoagulant therapy.

  • Baseline TEG: Perform a baseline TEG analysis on the anticoagulated blood sample to establish the pre-reversal coagulation profile.

  • Addition of Reversal Agent:

    • In vitro: Add the reversal agent at various concentrations to the anticoagulated blood samples.

    • In vivo/Ex vivo: Administer the reversal agent to the patient according to the study protocol and collect blood samples at predefined time points post-administration.

  • TEG Analysis: Perform TEG analysis on the samples containing the reversal agent.

  • Data Recording: Record all TEG parameters: R-time, K-time, α-angle, and MA.

  • Data Analysis: Compare the TEG parameters before and after the addition of the reversal agent to determine the extent and duration of the reversal effect.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of an experiment designed to validate the reversal of anticoagulation using thromboelastography.

TEG_Reversal_Workflow cluster_prep Sample Preparation cluster_analysis Thromboelastography Analysis cluster_outcome Data Interpretation blood_collection Whole Blood Collection (3.2% Sodium Citrate) anticoagulation Anticoagulation (In vitro spiking or patient sample) blood_collection->anticoagulation baseline_teg Baseline TEG Analysis anticoagulation->baseline_teg reversal_agent Addition of Reversal Agent baseline_teg->reversal_agent post_reversal_teg Post-Reversal TEG Analysis reversal_agent->post_reversal_teg data_recording Record TEG Parameters (R, K, α, MA) post_reversal_teg->data_recording comparison Compare Pre- and Post-Reversal Data data_recording->comparison

Caption: Experimental workflow for TEG validation of anticoagulant reversal.

Signaling Pathway of Coagulation Reversal

The following diagram illustrates the general mechanism of action for the different classes of anticoagulant reversal agents.

Anticoagulant_Reversal_Pathways cluster_anticoagulants Anticoagulants cluster_targets Coagulation Factors cluster_reversal_agents Reversal Agents DOAC Direct Oral Anticoagulants (e.g., Factor Xa inhibitors, Dabigatran) FXa Factor Xa DOAC->FXa inhibit Thrombin Thrombin (Factor IIa) DOAC->Thrombin inhibit Heparin Heparins Heparin->Thrombin inhibit FXa->Thrombin activates Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Ciraparantag This compound Ciraparantag->DOAC binds & inactivates Ciraparantag->Heparin binds & inactivates Andexanet Andexanet Alfa Andexanet->FXa acts as decoy for FXa inhibitors Idarucizumab Idarucizumab Idarucizumab->DOAC binds & inactivates Dabigatran PCC Prothrombin Complex Concentrates (PCCs) PCC->FXa provides excess factors PCC->Thrombin provides excess factors Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot

Caption: Mechanisms of action for different anticoagulant reversal agents.

References

A Cross-Study Analysis of Ciraparantag Acetate and Other Anticoagulant Reversal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of clinical trial data for Ciraparantag (B606701) Acetate and its alternatives, Andexanet alfa and Idarucizumab, for the reversal of anticoagulation. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, safety, and mechanisms of action of these agents based on available clinical trial data.

Executive Summary

Direct oral anticoagulants (DOACs) have become a mainstay in the prevention and treatment of thromboembolic events. However, the risk of major bleeding necessitates the availability of effective reversal agents. This guide compares Ciraparantag Acetate, a novel, universal anticoagulant reversal agent, with the currently approved agents, Andexanet alfa (for Factor Xa inhibitors) and Idarucizumab (for dabigatran). The comparison covers their mechanisms of action, clinical efficacy in reversing anticoagulation, and safety profiles as reported in key clinical trials.

Data Presentation: A Comparative Look at Clinical Trial Outcomes

The following tables summarize the key quantitative data from major clinical trials of this compound, Andexanet alfa, and Idarucizumab.

Table 1: Efficacy of Anticoagulant Reversal Agents
Reversal AgentClinical TrialAnticoagulant(s) StudiedPrimary Efficacy EndpointKey Efficacy Results
This compound Phase 2 TrialsApixaban (B1684502), Rivaroxaban (B1684504), Edoxaban (B1671109), EnoxaparinReversal of anticoagulation measured by Whole Blood Clotting Time (WBCT)Complete reversal of WBCT to ≤10% above baseline within 1 hour was observed in 100% of subjects receiving 60 mg and 120 mg for apixaban, and 100% of subjects receiving 180 mg for rivaroxaban.[1] Reversal was sustained for at least 24 hours.[2]
Andexanet alfa ANNEXA-4Apixaban, Rivaroxaban, Edoxaban, EnoxaparinPercent change in anti-Factor Xa (anti-FXa) activity and hemostatic efficacyMedian reduction in anti-FXa activity was 93% for apixaban and 94% for rivaroxaban.[3] Good or excellent hemostatic efficacy was achieved in 80% of evaluable patients.[3]
Idarucizumab RE-VERSE ADDabigatranMaximum percentage reversal of the anticoagulant effect of dabigatranMedian maximum reversal of anticoagulation was 100%.[4][5] Normalization of dilute thrombin time (dTT) and ecarin clotting time (ECT) was observed in 88-98% of patients.[4]
Table 2: Safety Profile of Anticoagulant Reversal Agents
Reversal AgentClinical TrialKey Safety EndpointsIncidence of Thrombotic EventsMortality Rate
This compound Phase 2 TrialsAdverse events, procoagulant activityNo evidence of procoagulant activity as assessed by D-dimer and other biomarkers.[2][6] Most common adverse events were mild, transient flushing and sensations of warmth.[7]Not reported in healthy volunteer studies.
Andexanet alfa ANNEXA-4Thrombotic events, deathThrombotic events occurred in 10.4% of patients within 30 days.[3]14% at 30 days.[8]
Idarucizumab RE-VERSE ADThrombotic events, deathThrombotic events occurred in 6.3% of patients in the bleeding cohort and 7.4% in the procedure cohort at 90 days.[9]18.8% in the bleeding cohort and 18.9% in the procedure cohort at 90 days.[9]

Experimental Protocols

Whole Blood Clotting Time (WBCT) Assay (for Ciraparantag)

The WBCT is a key pharmacodynamic marker for Ciraparantag's effect as standard coagulation assays are not suitable.[10]

Methodology:

  • Venous blood is collected into a clean, dry glass tube with no additives.

  • The tube is left undisturbed at room temperature.

  • At 20 minutes, the tube is tilted to observe for clot formation. The absence of a clot indicates coagulopathy.[11]

  • In the Ciraparantag trials, WBCT was measured at baseline, and then at multiple timepoints post-infusion of the study drug to assess the extent and duration of anticoagulation reversal.[1] Both manual and automated point-of-care coagulometers have been used.[10]

Anti-Factor Xa (anti-FXa) Activity Assay (for Andexanet alfa)

This assay measures the activity of Factor Xa inhibitors in the plasma.

Methodology:

  • Patient plasma is mixed with a known amount of excess Factor Xa.

  • If a Factor Xa inhibitor is present, it will neutralize a portion of the added Factor Xa.

  • A chromogenic substrate specific for Factor Xa is then added.

  • The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the plasma.[12]

  • In the ANNEXA-4 trial, anti-FXa activity was measured at baseline and at various time points after the administration of Andexanet alfa to determine the percent change from baseline.[3][13]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the mechanisms of action for this compound, Andexanet alfa, and Idarucizumab.

Ciraparantag_Mechanism cluster_anticoagulation Anticoagulation DOAC DOACs (e.g., Apixaban, Rivaroxaban, Dabigatran) FXa Factor Xa DOAC->FXa Inhibits FIIa Factor IIa (Thrombin) DOAC->FIIa Inhibits (Dabigatran) Prothrombin Prothrombin Fibrinogen Fibrinogen Thrombin Thrombin Prothrombin->Thrombin FXa Fibrin Fibrin Fibrinogen->Fibrin Thrombin Ciraparantag This compound Ciraparantag->DOAC Binds via non-covalent bonds caption Mechanism of Action of this compound

Caption: Mechanism of Action of this compound

Andexanet_Mechanism cluster_anticoagulation Anticoagulation FXa_Inhibitor Factor Xa Inhibitor (e.g., Apixaban, Rivaroxaban) FXa Endogenous Factor Xa FXa_Inhibitor->FXa Inhibits Prothrombin Prothrombin FXa->Prothrombin Activates Andexanet Andexanet alfa (Recombinant Inactive FXa) Andexanet->FXa_Inhibitor Binds and Sequesters Thrombin Thrombin Prothrombin->Thrombin caption Mechanism of Action of Andexanet alfa

Caption: Mechanism of Action of Andexanet alfa

Idarucizumab_Mechanism cluster_anticoagulation Anticoagulation Dabigatran Dabigatran Thrombin Thrombin (Factor IIa) Dabigatran->Thrombin Inhibits Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Idarucizumab Idarucizumab (Monoclonal Antibody Fragment) Idarucizumab->Dabigatran Binds with high affinity Fibrin Fibrin Fibrinogen->Fibrin caption Mechanism of Action of Idarucizumab

Caption: Mechanism of Action of Idarucizumab

Experimental Workflow

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Trial Enrollment & Baseline cluster_intervention Intervention cluster_assessment Post-Intervention Assessment Patient Patient on DOAC with Major Bleed or Needing Urgent Surgery InclusionCriteria Inclusion Criteria Met Patient->InclusionCriteria ExclusionCriteria Exclusion Criteria Not Met Patient->ExclusionCriteria Enrollment Enrollment in Trial InclusionCriteria->Enrollment NotEnrolled Not Enrolled ExclusionCriteria->NotEnrolled Baseline Baseline Coagulation Measurement (e.g., WBCT, anti-FXa) Enrollment->Baseline Intervention Administer Reversal Agent (Ciraparantag, Andexanet, or Idarucizumab) Baseline->Intervention PostDoseMeasurements Serial Coagulation Measurements Intervention->PostDoseMeasurements SafetyMonitoring Safety Monitoring (e.g., Thrombotic Events) Intervention->SafetyMonitoring EfficacyEndpoint Primary Efficacy Endpoint Assessment PostDoseMeasurements->EfficacyEndpoint caption General Clinical Trial Workflow for Anticoagulant Reversal Agents

Caption: General Clinical Trial Workflow for Anticoagulant Reversal Agents

References

A Comparative Analysis of the Binding Mechanisms of Anticoagulant Reversal Agents: Ciraparantag Acetate and Idarucizumab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding mechanisms of two distinct anticoagulant reversal agents: Ciraparantag (B606701) Acetate (B1210297) and Idarucizumab. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their molecular interactions, supported by experimental data and methodologies.

Overview of Binding Mechanisms

The reversal of anticoagulation is a critical clinical need in cases of major bleeding or the necessity for emergency surgery. Ciraparantag and idarucizumab represent two different strategies to achieve this goal. Ciraparantag is a broad-spectrum reversal agent that binds directly to several types of anticoagulants, while idarucizumab is a highly specific monoclonal antibody fragment that targets only dabigatran (B194492).

Ciraparantag Acetate: A Broad-Spectrum Reversal Agent

Ciraparantag is a small, synthetic, water-soluble cationic molecule.[1] Its primary mechanism involves direct, non-covalent binding to a range of anticoagulant drugs.[1][2] This binding is primarily mediated by charge-charge interactions and hydrogen bonds.[1][3]

  • Targets: Ciraparantag was initially designed to bind to unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][4] Subsequent studies revealed its ability to bind to Direct Oral Anticoagulants (DOACs), including Factor Xa inhibitors (apixaban, rivaroxaban, edoxaban) and the direct thrombin inhibitor, dabigatran.[5][6][7] This makes it a potential "universal" antidote.[5]

  • Mode of Action: By binding directly to the anticoagulant molecule, ciraparantag prevents the anticoagulant from associating with its endogenous target, such as Factor Xa or thrombin.[1][6][7] This restores the coagulation factor's normal activity, allowing hemostasis to proceed.[6] Preclinical studies have shown that ciraparantag does not bind to coagulation factors or other plasma proteins, indicating a targeted action on the anticoagulant drugs themselves.[1][7][8]

Idarucizumab: A Specific Monoclonal Antibody Fragment

Idarucizumab is a humanized monoclonal antibody fragment (Fab) developed specifically to reverse the effects of dabigatran.[9][10] Its mechanism is based on high-affinity, specific antigen-antibody recognition.

  • Target: Idarucizumab exclusively binds to dabigatran and its active acylglucuronide metabolites.[9][11] It does not reverse the effects of other anticoagulants.[11]

  • Mode of Action: Idarucizumab binds to both free and thrombin-bound dabigatran.[9][12] The binding affinity is exceptionally high, approximately 350 times greater than dabigatran's affinity for its target, thrombin.[13][14][15] This interaction, mediated by hydrophobic forces, hydrogen bonds, and a salt bridge, forms a stable, inactive 1:1 complex.[10][13] This complex formation effectively sequesters dabigatran, neutralizing its anticoagulant effect and restoring thrombin's function in the coagulation cascade.[9][16] The binding is characterized by a rapid on-rate and a very slow off-rate, making it almost irreversible.[10][17]

Quantitative Comparison of Binding Properties

The following table summarizes the key quantitative and qualitative differences in the binding mechanisms of ciraparantag and idarucizumab.

FeatureThis compoundIdarucizumab
Molecule Type Small synthetic cationic molecule (512 Da)[5][7]Humanized monoclonal antibody fragment (Fab) (~48 kDa)[9][15]
Target(s) UFH, LMWH, edoxaban, apixaban, rivaroxaban, dabigatran[1][5]Dabigatran and its active metabolites[9][10]
Binding Interaction Non-covalent: charge-charge interactions, hydrogen bonds[1][2][3]Non-competitive: hydrophobic interactions, H-bonds, salt bridge[10][13]
Binding Affinity (KD) Not quantitatively reported; demonstrated by DLS and chromatography[1][18]~2 pM for dabigatran (approx. 350-fold higher than dabigatran for thrombin)[13][17]
Specificity Broad-spectrum[5]Highly specific for dabigatran[11]
Consequence of Binding Prevents anticoagulant from binding to its target coagulation factor[1][6]Forms a stable, inactive complex with dabigatran, neutralizing it[9][16]

Visualization of Binding Mechanisms

The following diagrams illustrate the distinct binding mechanisms of ciraparantag and idarucizumab.

G cluster_0 Ciraparantag Mechanism (Broad-Spectrum) cluster_1 Idarucizumab Mechanism (Specific) Cira Ciraparantag (Cationic Molecule) DOAC DOACs (e.g., Apixaban, Dabigatran) Cira->DOAC Non-covalent binding Heparin Heparins (UFH, LMWH) Cira->Heparin Charge-charge interaction Factor Coagulation Factor (e.g., FXa, Thrombin) DOAC->Factor Inhibition (Blocked by Ciraparantag) Heparin->Factor Inhibition (Blocked by Ciraparantag) Ida Idarucizumab (Antibody Fragment) Dabi Dabigatran Ida->Dabi Complex Inactive Idarucizumab-Dabigatran Complex Thrombin Thrombin Dabi->Thrombin Inhibition (Blocked by Idarucizumab)

Caption: Comparative binding mechanisms of Ciraparantag and Idarucizumab.

Experimental Protocols and Methodologies

The characterization of these binding mechanisms relies on distinct experimental approaches tailored to the properties of each reversal agent.

Methodologies for Ciraparantag

Due to ciraparantag's cationic nature, traditional plasma-based coagulation assays are unsuitable for measuring its reversal effects.[1][19] Ciraparantag binds to anionic reagents like citrate, kaolin, and celite used in these assays, leading to inaccurate results.[2][19]

  • Dynamic Light Scattering (DLS): This was a key preclinical method used to demonstrate a physical association between ciraparantag and various anticoagulants.[1][6][18]

    • Protocol: DLS measures the hydrodynamic diameter of molecules in a solution. In these experiments, ciraparantag was mixed with individual anticoagulants (e.g., UFH, enoxaparin, DOACs) in an aqueous solution at physiological pH.[1] An increase in the apparent particle size upon mixing, detected by changes in light scattering patterns, provides evidence of a binding interaction and complex formation.[1]

  • Whole Blood Clotting Time (WBCT): This is the primary pharmacodynamic biomarker used in clinical trials to assess ciraparantag's efficacy.[7][19]

    • Protocol: WBCT is a manual assay that does not require the addition of external reagents.[19] A sample of fresh whole blood is placed in a glass tube, and the time until a clot forms is measured. The test relies on the intrinsic activation of coagulation by the glass surface. In clinical studies, WBCT was measured at baseline, after administration of an anticoagulant, and then at various time points after administration of ciraparantag to quantify the reversal of the anticoagulant effect.[7][19]

  • Animal Bleeding Models: To demonstrate in vivo efficacy, preclinical studies utilized models such as the rat tail transection and liver laceration models.[4][7]

    • Protocol: Animals were first treated with an anticoagulant (e.g., edoxaban, dabigatran). A standardized injury was then induced. Ciraparantag was administered either before or after the injury, and the total blood loss was measured and compared to control groups receiving saline. A significant reduction in blood loss demonstrated the reversal agent's effectiveness.[4][7]

G cluster_0 Experimental Workflow for Ciraparantag A Preclinical Binding Confirmation B Dynamic Light Scattering (DLS) A->B C Demonstrates physical association with anticoagulants B->C D Clinical Efficacy Measurement E Whole Blood Clotting Time (WBCT) D->E G Plasma-Based Assays (aPTT, PT) UNSUITABLE D->G F Quantifies reversal of anticoagulant effect E->F H Interference from cationic ciraparantag binding to anionic reagents G->H

Caption: Key experimental assays for characterizing Ciraparantag.

Methodologies for Idarucizumab

The high specificity and affinity of idarucizumab allow for the use of standard and specialized coagulation assays that are sensitive to dabigatran.

  • High-Affinity Binding Assays (e.g., Surface Plasmon Resonance): While not explicitly detailed in the cited literature, the determination of a precise binding affinity (KD of ~2 pM) necessitates a high-precision biophysical technique like SPR or Isothermal Titration Calorimetry (ITC).[17]

    • General Protocol (SPR): One molecule (e.g., idarucizumab) is immobilized on a sensor chip surface. A solution containing the other molecule (dabigatran) flows over the surface. The binding interaction is measured in real-time by detecting changes in the refractive index at the surface, allowing for the calculation of on-rates, off-rates, and the dissociation constant (KD).

  • Diluted Thrombin Time (dTT) and Ecarin Clotting Time (ECT): These are the primary laboratory tests used to confirm the reversal of dabigatran's anticoagulant effect in clinical trials.[12][20][21]

    • Protocol: These are plasma-based clotting assays. For dTT, a low concentration of thrombin is added to patient plasma, and the time to clot formation is measured; this time is highly sensitive to direct thrombin inhibitors. For ECT, the enzyme ecarin from snake venom is used to activate prothrombin to meizothrombin, which is also inhibited by dabigatran. In clinical studies like RE-VERSE AD, blood samples were taken before and at multiple time points after idarucizumab administration, and the normalization of dTT and ECT values was the primary endpoint for efficacy.[12]

  • In Vitro Safety Assays: To ensure idarucizumab itself does not have pro- or anticoagulant effects, various in vitro tests were performed.

    • Protocol: These included thrombin generation assays and platelet aggregation studies.[10] Idarucizumab was added to plasma in the absence of dabigatran to confirm it did not independently increase thrombin generation or induce platelet aggregation, confirming its lack of intrinsic thrombotic activity.[10][22]

G cluster_0 Experimental Workflow for Idarucizumab A Binding Affinity Quantification B Biophysical Assays (e.g., Surface Plasmon Resonance) A->B C Determines high affinity (Kd ~2 pM) for Dabigatran B->C D Clinical Efficacy Measurement E Plasma-Based Coagulation Assays D->E F Diluted Thrombin Time (dTT) Ecarin Clotting Time (ECT) E->F G Normalization of clotting time indicates reversal F->G

Caption: Key experimental assays for characterizing Idarucizumab.

Conclusion

This compound and idarucizumab employ fundamentally different mechanisms to achieve anticoagulant reversal. Ciraparantag is a small molecule that acts as a broad-spectrum binding agent, physically sequestering various DOACs and heparins through non-covalent, charge-based interactions. In contrast, idarucizumab is a biologic agent—a highly specific antibody fragment—that neutralizes a single anticoagulant, dabigatran, through an extremely high-affinity, near-irreversible binding interaction. This mechanistic diversity is reflected in the experimental methodologies required for their evaluation and underscores the distinct therapeutic strategies they represent for managing anticoagulant-related bleeding.

References

evaluation of Ciraparantag Acetate's effectiveness against a panel of novel anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Ciraparantag (B606701) Acetate, an investigational broad-spectrum reversal agent, and its effectiveness against a panel of novel oral anticoagulants (NOACs) and heparins. The following sections detail its mechanism of action, present quantitative data from preclinical and clinical studies, and outline the experimental protocols used in these evaluations.

Mechanism of Action

Ciraparantag is a small, synthetic, water-soluble cationic molecule.[1] Its primary mechanism of action involves direct, non-covalent binding to various anticoagulants through hydrogen bonds and charge-charge interactions.[2][3] This binding action neutralizes the anticoagulant, preventing it from interacting with its target coagulation factors, such as Factor Xa (FXa) and Factor IIa (thrombin), thereby restoring the normal coagulation process.[1][2] Unlike other reversal agents, ciraparantag does not bind to coagulation factors or other plasma proteins, suggesting a targeted action with a potentially lower risk of off-target effects.[2][4]

Ciraparantag_Mechanism_of_Action cluster_coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin FXa Factor Xa FXa_Inhibitors Factor Xa Inhibitors (Apixaban, Rivaroxaban, Edoxaban) FXa_Inhibitors->FXa Inhibits DTI Direct Thrombin Inhibitors (Dabigatran) DTI->Thrombin Inhibits Ciraparantag Ciraparantag Acetate Ciraparantag->FXa_Inhibitors Binds & Neutralizes Ciraparantag->DTI Binds & Neutralizes

Caption: Ciraparantag's binding mechanism against FXa and thrombin inhibitors.

Data Presentation: Performance Against Novel Anticoagulants

The efficacy of Ciraparantag has been evaluated in both preclinical animal models and human clinical trials, demonstrating a broad spectrum of activity.

Preclinical Efficacy in Animal Models

Preclinical studies commonly utilize the rat tail transection bleeding model to assess the in vivo efficacy of anticoagulant reversal agents. In these studies, ciraparantag has demonstrated a dose-dependent reduction in blood loss caused by various anticoagulants.

AnticoagulantAnticoagulant Dose (Rat Model)Ciraparantag Dose (IV)Outcome
Edoxaban (B1671109)10 mg/kg (oral)5 and 10 mg/kgReduced blood loss to levels similar to control animals.[2]
Dabigatran37.5 mg/kg (oral)31.25 mg/kgReduced blood loss volume to levels observed in control animals.[2]
Apixaban (B1684502)3.125 mg/kg (oral)31.25 mg/kgSignificant reduction in blood loss.[2]
Rivaroxaban5 mg/kg (oral)62.5 mg/kgSignificant reduction in blood loss.[2]
Enoxaparin10 mg/kg (IV)30 mg/kgFully reversed anticoagulant activity, restoring blood loss to baseline.[2]
Clinical Efficacy in Healthy Volunteers

Phase 1 and 2 clinical trials have been conducted in healthy volunteers to assess the safety, tolerability, and pharmacodynamic effects of ciraparantag in reversing anticoagulation. The primary endpoint in these studies is the Whole Blood Clotting Time (WBCT), as standard plasma-based coagulation assays have been found to be unreliable for measuring ciraparantag's effects in vitro.[2][5]

Reversal of Factor Xa Inhibitors:

Two Phase 2, randomized, placebo-controlled trials evaluated ciraparantag in healthy subjects (aged 50-75) who had reached steady-state anticoagulation with either apixaban or rivaroxaban.

AnticoagulantAnticoagulant RegimenCiraparantag IV DosePercentage of Subjects with Complete & Sustained Reversal
Apixaban10 mg twice daily for 3.5 days30 mg67%
60 mg100%
120 mg100%
Placebo17%
Rivaroxaban20 mg once daily for 3 days30 mg58%
60 mg75%
120 mg67%
180 mg100%
Placebo13%
Complete and sustained reversal defined as WBCT ≤10% above baseline within 1 hour and sustained through 5 hours for apixaban or 6 hours for rivaroxaban.

In a study with edoxaban, a single IV dose of ciraparantag (100 to 300 mg) administered after a 60 mg oral dose of edoxaban resulted in a complete reversal of anticoagulation within 10 minutes, which was sustained for 24 hours.[6]

Reversal of Low Molecular Weight Heparin (LMWH):

In a Phase 1/2 trial, healthy volunteers received a single subcutaneous dose of enoxaparin (1.5 mg/kg). Complete reversal of anticoagulation, as measured by WBCT, was observed in all subjects who received a single ciraparantag dose ranging from 100 mg to 300 mg.[7]

Experimental Protocols

Rat Tail Transection Bleeding Model

This preclinical model is a standard method for evaluating hemostatic and anticoagulant agents.

  • Animal Model: Male Sprague-Dawley rats are typically used.[8]

  • Anticoagulation: A specific dose of the novel anticoagulant (e.g., edoxaban 10 mg/kg) is administered orally.

  • Reversal Agent Administration: After a set period to allow the anticoagulant to reach peak concentration, a single intravenous dose of this compound or placebo is administered.

  • Bleeding Induction: The distal portion of the tail is transected using a standardized method.[8]

  • Data Collection: The tail is immediately immersed in a pre-weighed tube containing saline at 37°C. Blood is collected for a specified period, and the total blood loss is determined by weighing the tube. Bleeding time may also be recorded.[9][10]

Preclinical_Workflow Start Start Anticoagulant_Admin Administer NOAC (e.g., Edoxaban) to Rat Start->Anticoagulant_Admin Peak_Concentration Wait for Peak Anticoagulant Concentration Anticoagulant_Admin->Peak_Concentration Ciraparantag_Admin Administer IV Ciraparantag or Placebo Peak_Concentration->Ciraparantag_Admin Tail_Transection Transect Distal Tail Ciraparantag_Admin->Tail_Transection Blood_Collection Collect Blood in Pre-weighed Saline Tube Tail_Transection->Blood_Collection Measure_Blood_Loss Determine Blood Loss (Gravimetric) Blood_Collection->Measure_Blood_Loss End End Measure_Blood_Loss->End

Caption: Workflow for the rat tail transection bleeding model.
Manual Whole Blood Clotting Time (WBCT) Protocol

The WBCT is the primary pharmacodynamic assay used in human clinical trials of ciraparantag.

  • Sample Collection: Approximately 2 mL of venous blood is collected in a clean, dry, new glass test tube, free of any detergents or additives.[11][12]

  • Incubation: The tube is left upright and undisturbed at room temperature.[13]

  • Observation: At the 20-minute mark, the tube is gently tilted.[13][14]

  • Endpoint Determination: If the blood has formed a solid clot and does not flow upon tilting, the test is considered complete, and the clotting time is recorded. If the blood remains liquid, coagulation is considered incomplete.[12][14]

  • Quality Control: In clinical trial settings, the test is often performed in triplicate by different technicians to ensure accuracy and minimize inter-observer variability.

Phase 2 Clinical Trial Workflow

The clinical evaluation of ciraparantag's reversal of Factor Xa inhibitors followed a standardized, rigorous protocol.

Clinical_Trial_Workflow Screening Screening & Enrollment of Healthy Volunteers (Aged 50-75) Anticoagulation Administer NOAC to Steady State (e.g., Apixaban 10mg BID) Screening->Anticoagulation Baseline_WBCT Measure Baseline WBCT at Steady State Anticoagulation->Baseline_WBCT Randomization Randomize Subjects (3:1) to Ciraparantag or Placebo Baseline_WBCT->Randomization IV_Infusion Administer Single IV Infusion of Ciraparantag/Placebo (10 min) Randomization->IV_Infusion Serial_WBCT Perform Serial WBCT Measurements over 24h IV_Infusion->Serial_WBCT Safety_Monitoring Monitor for Adverse Events and Procoagulant Markers IV_Infusion->Safety_Monitoring Data_Analysis Analyze Primary Endpoint: % of Subjects with WBCT ≤10% above baseline Serial_WBCT->Data_Analysis

Caption: General workflow for Phase 2 clinical trials of ciraparantag.

Conclusion

This compound has demonstrated broad-spectrum, rapid, and sustained reversal of a range of novel anticoagulants in both preclinical and clinical settings. Its unique mechanism of direct binding without interaction with endogenous coagulation factors is a promising feature. The quantitative data from Phase 2 trials show a clear dose-dependent efficacy in reversing the effects of apixaban and rivaroxaban. Further research, including Phase 3 trials, is anticipated to further establish its clinical utility in patients with major bleeding or those requiring urgent surgery.

References

Reversal Agents for Direct Oral Anticoagulants: A Comparative Guide Based on Preclinical Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of preclinical studies on reversal agents for Direct Oral Anticoagulants (DOACs). The data presented here is collated from a range of preclinical animal models, offering insights into the efficacy and mechanisms of andexanet alfa, idarucizumab, and ciraparantag.

Comparative Efficacy of DOAC Reversal Agents in Preclinical Models

The following tables summarize the quantitative data from key preclinical studies, showcasing the performance of each reversal agent in standardized bleeding models.

Table 1: Efficacy of Andexanet Alfa in a Rabbit Liver Laceration Model

DOAC AdministeredReversal Agent DoseReduction in Blood LossAnimal ModelBleeding ModelReference
Rivaroxaban (B1684504)35 mg/rabbit (IV bolus)75%RabbitLiver Laceration[1]
Rivaroxaban75 mg/rabbit (IV bolus)63%RabbitLiver Laceration[1]
Rivaroxaban75 mg/rabbit76%RabbitLiver Laceration[2]

Table 2: Efficacy of Ciraparantag in Rat Bleeding Models

DOAC AdministeredReversal Agent DoseEndpointOutcomeAnimal ModelBleeding ModelReference
Edoxaban5 mg/kg (IV)Blood LossReduced to levels of non-anticoagulated ratsRatTail Transection[3]
Edoxaban10 mg/kg (IV)Blood LossReduced to levels of non-anticoagulated ratsRatTail Transection[3]
Dabigatran, Rivaroxaban, ApixabanNot specifiedBlood Loss>90% reductionRatTail Transection[4]
EdoxabanNot specifiedTime to decreased bleedingWithin 7.5 minutesRatTail Transection[4]
EdoxabanNot specifiedTime to decreased bleedingWithin 10 minutesRatLiver Laceration[4]

Table 3: Efficacy of Idarucizumab in Various Animal Models

DOAC AdministeredReversal AgentOutcomeAnimal ModelBleeding ModelReference
DabigatranIdarucizumabSignificant reduction of blood lossMouseIntracranial Hemorrhage[5]
DabigatranIdarucizumabSignificant reduction of blood lossRatTail Cut[5]
DabigatranIdarucizumabSignificant reduction of blood lossPigBlunt Liver Trauma[5]

Mechanisms of Action: Signaling Pathways

The following diagrams illustrate the mechanisms of action for andexanet alfa, idarucizumab, and ciraparantag.

cluster_Andexanet Andexanet Alfa Mechanism FXa_inhibitor Factor Xa Inhibitor (e.g., Rivaroxaban, Apixaban) Endo_FXa Endogenous Factor Xa FXa_inhibitor->Endo_FXa Inhibits Andexanet Andexanet Alfa (Decoy Factor Xa) Andexanet->FXa_inhibitor Binds and Sequesters Prothrombinase Prothrombinase Complex Endo_FXa->Prothrombinase Activates Thrombin Thrombin Generation Prothrombinase->Thrombin Catalyzes Clot Fibrin Clot Formation Thrombin->Clot Promotes

Andexanet Alfa acts as a decoy for Factor Xa inhibitors.

cluster_Idarucizumab Idarucizumab Mechanism Dabigatran Dabigatran (Direct Thrombin Inhibitor) Thrombin Thrombin Dabigatran->Thrombin Inhibits Idarucizumab Idarucizumab (Monoclonal Antibody Fragment) Idarucizumab->Dabigatran Binds with High Affinity (>350x Thrombin) Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Forms

Idarucizumab specifically binds and neutralizes dabigatran.

cluster_Ciraparantag Ciraparantag Mechanism DOACs DOACs (FXa and Thrombin Inhibitors) Coag_Factors Coagulation Factors (Factor Xa, Thrombin) DOACs->Coag_Factors Inhibit Ciraparantag Ciraparantag Ciraparantag->DOACs Binds via Non-covalent Hydrogen Bonds Clotting Normal Coagulation Coag_Factors->Clotting Restored Activity

Ciraparantag offers broad-spectrum reversal of DOACs.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below to provide context for the presented data.

Rabbit Liver Laceration Model for Andexanet Alfa
  • Animal Model: New Zealand White rabbits.

  • Anticoagulation: Animals are anticoagulated with an intravenous infusion of a Factor Xa inhibitor, such as rivaroxaban, to achieve a target level of anticoagulation.

  • Bleeding Induction: A standardized liver laceration is created surgically to induce controlled, significant bleeding. Blood loss is quantified by collecting and measuring the shed blood.

  • Intervention: Andexanet alfa is administered as an intravenous bolus after the initiation of bleeding.

  • Primary Endpoint: Total blood loss is measured over a specified period and compared between andexanet alfa-treated animals and a vehicle control group.

  • Secondary Endpoints: Pharmacodynamic markers such as anti-FXa activity and unbound rivaroxaban plasma concentrations are assessed.[1]

Rat Tail Transection Model for Ciraparantag
  • Animal Model: Sprague-Dawley rats.

  • Anticoagulation: Rats are orally administered a DOAC, such as edoxaban, dabigatran, rivaroxaban, or apixaban.[3][4]

  • Bleeding Induction: A standardized segment of the distal tail is transected to induce bleeding.

  • Intervention: Ciraparantag is administered intravenously after DOAC administration but before the tail transection.[3]

  • Primary Endpoint: Total blood loss is collected and measured for a defined period.

  • Secondary Endpoints: Whole blood clotting time is often measured to assess the reversal of the anticoagulant effect.[4]

General Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of DOAC reversal agents.

Animal_Prep Animal Model Selection and Preparation Anticoagulation DOAC Administration Animal_Prep->Anticoagulation Bleeding_Induction Standardized Bleeding Induction Anticoagulation->Bleeding_Induction Intervention Reversal Agent Administration Bleeding_Induction->Intervention Data_Collection Data Collection (Blood Loss, Coagulation Parameters) Intervention->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

A typical preclinical experimental workflow.

References

Bench-to-Bedside Translation of Ciraparantag Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ciraparantag (B606701) acetate (B1210297) is a novel, broad-spectrum anticoagulant reversal agent currently under development. This guide provides a comprehensive overview of its bench-to-bedside translation, featuring comparative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anticoagulant reversal therapies.

Mechanism of Action

Ciraparantag is a small, synthetic, cationic molecule designed to bind to and neutralize a range of anticoagulants through non-covalent interactions.[1][2][3] It forms hydrogen bonds and engages in charge-charge interactions with unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs), including Factor Xa inhibitors (e.g., apixaban (B1684502), rivaroxaban (B1684504), edoxaban) and direct thrombin inhibitors (e.g., dabigatran).[1][2][3] This binding prevents the anticoagulant from interacting with its target clotting factor, thereby restoring normal hemostasis.[2] Dynamic light scattering studies have confirmed that ciraparantag binds directly to these anticoagulants without significant binding to other plasma proteins or coagulation factors.[1][2]

Ciraparantag Mechanism of Action cluster_anticoagulants Anticoagulants cluster_coagulation Coagulation Cascade cluster_reversal Reversal Agent DOACs DOACs (Apixaban, Rivaroxaban, Edoxaban, Dabigatran) FXa Factor Xa DOACs->FXa Inhibits FIIa Factor IIa (Thrombin) DOACs->FIIa Inhibits Heparins Heparins (UFH, LMWH) Heparins->FXa Inhibits Heparins->FIIa Inhibits FXa->FIIa Activates Clot Fibrin Clot FIIa->Clot Promotes Ciraparantag Ciraparantag Acetate Ciraparantag->DOACs Binds & Neutralizes Ciraparantag->Heparins Binds & Neutralizes

Mechanism of action of this compound.

Preclinical Comparative Studies

Preclinical evaluation of ciraparantag has been conducted in various animal models, primarily focusing on its ability to reverse anticoagulant-induced bleeding compared to existing reversal agents or placebo.

Experimental Protocols

Rat Tail Transection Bleeding Model:

  • Animal Model: Male Sprague-Dawley rats.

  • Anticoagulation: Animals are administered a specific anticoagulant (e.g., edoxaban, UFH, enoxaparin) at a predetermined dose to induce a consistent anticoagulant effect.

  • Intervention: At the time of peak anticoagulant concentration (Tmax), animals receive an intravenous (IV) dose of ciraparantag, a comparator (e.g., protamine sulfate), or saline.

  • Bleeding Induction: 20 minutes post-intervention, the rat's tail is fully transected.

  • Endpoint: The primary endpoint is the total blood loss, measured by collecting and weighing the shed blood.[1]

Rat Liver Laceration Model:

  • Animal Model: Anesthetized rats.

  • Anticoagulation: Edoxaban is administered to induce anticoagulation.

  • Intervention: Ciraparantag or saline is administered.

  • Bleeding Induction: A standardized laceration is made on the liver.

  • Endpoint: Bleeding time is the primary endpoint.[4]

Data Summary

AnticoagulantAnimal ModelInterventionDoseOutcomeReference
EdoxabanRat Tail TransectionCiraparantag5 and 10 mg/kg IVReduced blood loss to levels similar to rats that did not receive edoxaban.[1]
Unfractionated Heparin (UFH)Rat Tail TransectionCiraparantag20 mg/kg IVSignificantly reduced blood loss.[1]
Unfractionated Heparin (UFH)Rat Tail TransectionProtamine Sulfate10 mg/kg IVDid not lead to a significant change in blood loss compared with saline controls.[1]
EnoxaparinRat Tail TransectionCiraparantag30 mg/kg IVFully reversed the anticoagulant activity, restoring blood loss to that of untreated animals.[1]
EnoxaparinRat Tail TransectionProtamine Sulfate10 mg/kg IVDid not lead to a significant change in blood loss compared with saline-treated animals.[1]
EdoxabanRat Liver LacerationCiraparantag20 and 30 mg/kgSignificantly reduced bleeding time compared with edoxaban-treated control rats.[1]

digraph "Preclinical Experimental Workflow" {
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edge [fontname="Arial", fontsize=9];

start [label="Start: Select Animal Model (e.g., Rat)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; anticoagulation [label="Administer Anticoagulant (e.g., Edoxaban, UFH)"]; intervention [label="Administer Intervention (Ciraparantag, Comparator, or Saline) at Tmax"]; bleeding_induction [label="Induce Bleeding (Tail Transection or Liver Laceration)"]; measurement [label="Measure Endpoint (Blood Loss or Bleeding Time)"]; analysis [label="Analyze and Compare Results"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> anticoagulation; anticoagulation -> intervention; intervention -> bleeding_induction; bleeding_induction -> measurement; measurement -> analysis; analysis -> end; }

Generalized workflow for preclinical evaluation.

Clinical Translation: Human Studies

Ciraparantag has been evaluated in Phase 1 and 2 clinical trials involving healthy volunteers to assess its safety, pharmacokinetics, and pharmacodynamics in reversing the effects of various anticoagulants.

Experimental Protocols

Phase 1/2 Studies in Healthy Volunteers:

  • Participants: Healthy adult volunteers.[5]

  • Anticoagulation: Subjects receive a standard clinical dose of an anticoagulant (e.g., edoxaban, apixaban, rivaroxaban) to achieve a steady-state level of anticoagulation.[6][7]

  • Study Design: Randomized, double-blind, placebo-controlled trials.[5][6]

  • Intervention: A single intravenous dose of ciraparantag or placebo is administered.[6]

  • Primary Endpoint: The primary measure of efficacy is the whole blood clotting time (WBCT), assessed at multiple time points post-dose.[4][5] Due to ciraparantag's binding to citrate (B86180) and other additives in standard coagulation test tubes, traditional plasma-based assays like aPTT and PT are not suitable for monitoring its effect in vitro.[3][4]

Data Summary
AnticoagulantStudy PopulationCiraparantag DoseKey FindingsReference
EdoxabanHealthy Volunteers100-300 mgRapidly (within 10-30 minutes) corrected prolonged WBCT from 37% to 10% above baseline, with the effect lasting for 24 hours.[4]
ApixabanHealthy Elderly Subjects (50-75 years)30 mg67% of subjects achieved complete and sustained reversal of WBCT.[7]
ApixabanHealthy Elderly Subjects (50-75 years)60 mg100% of subjects achieved complete and sustained reversal of WBCT.[7]
ApixabanHealthy Elderly Subjects (50-75 years)120 mg100% of subjects achieved complete and sustained reversal of WBCT.[7]
RivaroxabanHealthy Elderly Subjects (50-75 years)30 mg58% of subjects achieved complete and sustained reversal of WBCT.[7]
RivaroxabanHealthy Elderly Subjects (50-75 years)60 mg75% of subjects achieved complete and sustained reversal of WBCT.[7]
RivaroxabanHealthy Elderly Subjects (50-75 years)120 mg67% of subjects achieved complete and sustained reversal of WBCT.[7]
RivaroxabanHealthy Elderly Subjects (50-75 years)180 mg100% of subjects achieved complete and sustained reversal of WBCT.[7]

Complete and sustained reversal was defined as a whole blood clotting time ≤10% above baseline within 1 hour after the dose and sustained for at least 5 or 6 hours for apixaban or rivaroxaban, respectively.[6]

Clinical Trial Workflow start Start: Recruit Healthy Volunteers anticoagulation Administer Anticoagulant to Steady State start->anticoagulation randomization Randomize Subjects (3:1 Ciraparantag to Placebo) anticoagulation->randomization intervention Administer Single IV Dose of Ciraparantag or Placebo randomization->intervention measurement Measure Whole Blood Clotting Time (WBCT) at Multiple Timepoints intervention->measurement safety_monitoring Monitor for Adverse Events intervention->safety_monitoring analysis Analyze Efficacy and Safety Data measurement->analysis safety_monitoring->analysis end End analysis->end

Generalized workflow for Phase 1/2 clinical trials.

Comparative Landscape and Future Directions

Ciraparantag is being developed as a "universal" reversal agent, a potential advantage over existing targeted therapies.[8][9] The current landscape of anticoagulant reversal includes:

  • Idarucizumab: A monoclonal antibody fragment that specifically reverses the effects of dabigatran.[9][10]

  • Andexanet alfa: A recombinant modified Factor Xa protein that acts as a decoy to reverse the effects of Factor Xa inhibitors.[9][11]

Ciraparantag's broad-spectrum activity could offer a single solution for reversing various anticoagulants, which may be particularly useful in emergency situations where the specific anticoagulant taken by a patient is unknown.[1] Phase 3 trials are being planned to further evaluate the efficacy and safety of ciraparantag in patient populations with major bleeding or requiring urgent surgery.[3][8]

Pharmacokinetics of Ciraparantag:

  • Administration: Intravenous[12]

  • Time to Maximum Concentration: Within minutes[2][12]

  • Half-life: 12-19 minutes[2][4][12]

  • Metabolism: Hydrolyzed by serum peptidases into inactive metabolites.[2][4][12]

  • Excretion: Primarily renal[4][12]

Safety Profile: In clinical trials with healthy volunteers, ciraparantag has been well-tolerated.[6][7] The most common adverse events were mild and transient, such as flushing or a sensation of warmth.[6][7] Importantly, no procoagulant activity has been observed in human trials, as measured by D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor levels.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of Ciraparantag Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of Ciraparantag Acetate, a novel anticoagulant reversal agent. Given that this compound is for research purposes, it should be treated as potentially hazardous until comprehensive safety data becomes available.[1] Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for maintaining a safe research environment.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Chemical-resistant safety gogglesTo protect eyes from potential splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the compound.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Use in a chemical fume hoodTo avoid inhalation of any dust or aerosols, especially when handling the solid form.

General hygiene measures, such as washing hands thoroughly after handling, should always be practiced.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as special waste. This protocol is a general guideline and must be adapted to comply with the specific regulations of your institution and local waste disposal authority.

  • Initial Assessment : Identify all this compound waste, including unused solid compound, contaminated solutions, and any materials used for handling or spill cleanup (e.g., pipette tips, wipes, contaminated gloves).

  • Waste Segregation : Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization :

    • Solid Waste : Place solid this compound and contaminated dry materials into a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste : Collect aqueous solutions of this compound in a dedicated, leak-proof, and clearly labeled chemical waste container. While this compound is soluble in water and methanol, it is not recommended to store aqueous solutions for more than one day.[1]

  • Labeling : Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage : Store the sealed waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[2] The solid compound is typically stored at -20°C.[1]

  • Arranging for Disposal : Contact your institution's EHS office or a licensed disposal company to arrange for the collection and disposal of the chemical waste.[2] This should be done in accordance with all national and regional regulations.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow when disposing of this compound.

cluster_start cluster_assessment cluster_solid cluster_liquid cluster_final start Identify Ciraparantag Acetate Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Place in labeled solid chemical waste container is_solid->solid_waste Solid liquid_waste Place in labeled liquid chemical waste container is_solid->liquid_waste Liquid store Store waste container in designated area solid_waste->store liquid_waste->store contact_ehs Contact EHS for licensed disposal store->contact_ehs

References

Personal protective equipment for handling Ciraparantag Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ciraparantag Acetate

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a material that should be considered hazardous until more information is available, stringent adherence to safety protocols is paramount to ensure personal safety and a secure laboratory environment.[1] The following procedural guidance is based on best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[1] The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous drugs.[2][3][4]

PPE CategoryItemSpecification
Hand Protection GlovesWear two pairs of chemotherapy-tested nitrile gloves (ASTM D6978 certified). The outer glove should cover the gown cuff. Change gloves regularly or immediately if contaminated, torn, or punctured.
Body Protection GownA disposable, back-closing gown made of a low-lint, low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cloth lab coats are not suitable.
Eye & Face Protection Safety EyewearUse safety glasses with side shields or a face shield. If a full-face respirator is used, it can also serve as eye and face protection.
Respiratory Protection RespiratorFor handling solids outside of a containment enclosure, a fit-tested N95 respirator or a higher level of respiratory protection is necessary to prevent aerosol inhalation.
Head & Shoe Covers CoversDisposable head, hair, and shoe covers should be used to minimize contamination.

Operational Plan for Safe Handling

A systematic approach is essential from the moment this compound is received until its final disposal.

Receiving and Unpacking
  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Wear a single pair of chemotherapy-tested gloves during unpacking.

  • Transport the unopened package to a designated handling area, such as a containment ventilated enclosure (CVE) or a Class II Biological Safety Cabinet (BSC).

Preparation and Weighing
  • All handling of solid this compound must be performed within a CVE or a Class II BSC to prevent aerosolization.

  • Don the full recommended PPE as detailed in the table above, including double gloves and a respirator.

  • Use dedicated equipment (spatulas, weigh boats) for handling the compound.

Dissolution
  • When preparing solutions, work within a CVE or BSC.

  • This compound is soluble in water and methanol (B129727) at approximately 10 mg/mL.

  • When dissolving, use a solvent of choice that has been purged with an inert gas.

  • It is not recommended to store aqueous solutions for more than one day.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Management Receive Receive Package Unpack Unpack in Designated Area Receive->Unpack Weigh Weigh in CVE/BSC Unpack->Weigh Dissolve Dissolve in CVE/BSC Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment ContaminatedPPE Contaminated PPE & Materials Experiment->ContaminatedPPE Spill Spill? Experiment->Spill WasteContainer Hazardous Waste Container ContaminatedPPE->WasteContainer Disposal Licensed Disposal WasteContainer->Disposal SpillCleanup Follow Spill Protocol Spill->SpillCleanup Yes SpillCleanup->WasteContainer Spill Spill Occurs Alert Alert Personnel & Isolate Area Spill->Alert DonPPE Don Full PPE (incl. Respirator) Alert->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose Report Report Incident Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.